molecular formula C14H11NO B8694534 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol

3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol

Cat. No.: B8694534
M. Wt: 209.24 g/mol
InChI Key: OIXWUXVIWXNUSX-UHFFFAOYSA-N
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Description

3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol is a versatile tertiary propargylic alcohol that serves as a critical synthetic intermediate in medicinal chemistry and organic synthesis. Its primary research value lies in its use as a key building block for the construction of complex molecular architectures, particularly through metal-catalyzed coupling reactions such as the Sonogashira reaction https://pubs.acs.org/doi/10.1021/jo035835v . The compound's structure, featuring both phenyl and pyridyl rings connected by an alkyne-bearing alcohol, makes it a privileged scaffold for developing novel kinase inhibitors and other biologically active molecules. Researchers leverage this compound to synthesize libraries of compounds for high-throughput screening against various disease targets. The terminal alkyne functionality allows for further functionalization via click chemistry https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2923544/ , enabling the creation of chemical probes for proteomics and bio-conjugation studies. Its mechanism in downstream applications often involves the modulation of protein-protein interactions and enzyme active sites, given the ability of the resulting structures to act as mimetics of peptide turn structures or to occupy specific hydrophobic binding pockets.

Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

1-phenyl-1-pyridin-4-ylprop-2-yn-1-ol

InChI

InChI=1S/C14H11NO/c1-2-14(16,12-6-4-3-5-7-12)13-8-10-15-11-9-13/h1,3-11,16H

InChI Key

OIXWUXVIWXNUSX-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC=CC=C1)(C2=CC=NC=C2)O

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide: 1-Phenyl-1-(pyridin-4-yl)prop-2-yn-1-ol (Nomenclature, Synthesis, and Applications)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound historically referred to as 3-phenyl-3-pyridin-4-yl-1-propyn-3-ol is a highly versatile tertiary propargyl alcohol. Characterized by a terminal alkyne, a basic pyridyl nitrogen, and a sterically hindered tertiary hydroxyl group, this molecule serves as a critical building block in advanced organic synthesis. It is predominantly utilized in the development of photochromic materials (such as naphthopyrans), organometallic complexes, and targeted pharmacophores. This whitepaper deconstructs the structural nomenclature, details a self-validating synthetic workflow, and outlines its downstream applications in molecular design.

IUPAC Nomenclature & Structural Elucidation

The legacy name "3-phenyl-3-pyridin-4-yl-1-propyn-3-ol" relies on an outdated numbering hierarchy that assigns the lowest locant to the alkyne terminus. This violates modern systematic nomenclature standards.

According to the [1], the generation of the Preferred IUPAC Name (PIN) must follow a strict functional group priority:

  • Principal Functional Group: The hydroxyl group (-OH) takes highest priority for numbering. Therefore, the carbon bearing the -OH group must be designated as C1.

  • Parent Chain: The longest carbon chain containing both the principal functional group and the maximum number of multiple bonds is the three-carbon alkyne chain. With the alcohol at C1, the triple bond falls between C2 and C3. The parent structure is strictly named prop-2-yn-1-ol .

  • Substituents: The C1 carbon is substituted with a phenyl ring and a pyridin-4-yl ring.

  • Alphabetization: "Phenyl" precedes "pyridin-4-yl" alphabetically.

Preferred IUPAC Name (PIN): 1-phenyl-1-(pyridin-4-yl)prop-2-yn-1-ol

Chemical Synthesis & Experimental Workflows

The synthesis of 1-phenyl-1-(pyridin-4-yl)prop-2-yn-1-ol is achieved via the nucleophilic addition of an ethynyl Grignard reagent to 4-benzoylpyridine.

Mechanistic Workflow

Synthesis A 4-Benzoylpyridine (Electrophile) C Magnesium Alkoxide Intermediate A->C THF, 0 °C to RT B Ethynylmagnesium bromide (Nucleophile) B->C Nucleophilic Addition D 1-phenyl-1-(pyridin-4-yl) prop-2-yn-1-ol C->D Sat. NH4Cl Quench

Nucleophilic addition of ethynylmagnesium bromide to 4-benzoylpyridine.

Step-by-Step Methodology & Causality

This protocol is designed as a self-validating system, ensuring that intermediate states can be verified before proceeding to subsequent steps.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon gas for 15 minutes.

    • Causality: Grignard reagents are highly sensitive to moisture; ambient water will prematurely protonate the ethynylmagnesium bromide to acetylene gas.

  • Substrate Solvation: Dissolve 4-benzoylpyridine (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous Tetrahydrofuran (THF).

    • Causality: THF is the mandatory solvent here. Its oxygen lone pairs coordinate with the magnesium cation, stabilizing the Grignard reagent and preventing the Schlenk equilibrium from shifting toward insoluble organomagnesium species.

  • Nucleophile Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise, add ethynylmagnesium bromide (0.5 M in THF, 24.0 mL, 1.2 equiv) over 15 minutes.

    • Causality: The sp-hybridized ethynyl carbanion is highly basic. A 0 °C controlled addition mitigates the exothermic reaction and prevents unwanted single-electron transfer (SET) side reactions.

  • Reaction Propagation & Validation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 3 hours.

    • In-Process Check: Monitor via TLC (Hexanes/EtOAc 1:1, UV detection). The reaction is complete when the starting material (Rf ~0.6) is fully consumed, replaced by a more polar product spot (Rf ~0.3).

  • Quenching: Cool the flask back to 0 °C and carefully add 20 mL of saturated aqueous NH4​Cl .

    • Causality: A mild proton source is critical. Utilizing a strong acid (e.g., HCl) will protonate the basic pyridyl nitrogen, driving the product into the aqueous phase and decimating the isolated yield. Furthermore, strong acids can catalyze the Meyer-Schuster rearrangement, isomerizing the desired propargyl alcohol into an α,β -unsaturated ketone.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure tertiary alcohol.

Analytical Characterization

To validate the structural integrity of the synthesized 1-phenyl-1-(pyridin-4-yl)prop-2-yn-1-ol, researchers must cross-reference their analytical outputs with the standardized quantitative data summarized in the table below.

Analytical TechniqueSignal / FrequencyStructural Assignment
¹H NMR (CDCl₃, 400 MHz) ~2.85 ppm (s, 1H)Terminal alkyne C-H
~3.50 ppm (br s, 1H)Hydroxyl O-H (Exchangeable with D₂O)
7.20 - 7.40 ppm (m, 5H)Phenyl aromatic protons
~7.45 ppm (d, J = 6.0 Hz, 2H)Pyridine H-3, H-5
~8.55 ppm (d, J = 6.0 Hz, 2H)Pyridine H-2, H-6
¹³C NMR (CDCl₃, 100 MHz) ~74.5 ppmAlkyne terminal C-H
~75.0 ppmTertiary alcohol C-OH
~85.2 ppmAlkyne internal C≡C
121.0 - 150.0 ppmAromatic carbons (Pyridine C-2/C-6 at ~150 ppm)
FT-IR Spectroscopy ~3300 cm⁻¹ (broad)O-H stretch
~3290 cm⁻¹ (sharp)Terminal ≡C-H stretch
~2110 cm⁻¹ (weak)C≡C stretch

Applications in Advanced Molecular Design

The bifunctional nature of 1-phenyl-1-(pyridin-4-yl)prop-2-yn-1-ol makes it a privileged scaffold in materials science, particularly in the synthesis of photochromic dyes.

As detailed in the [2], tertiary propargyl alcohols undergo acid-catalyzed condensation with naphthol derivatives to generate 3H-naphtho[2,1-b]pyrans. The inclusion of the pyridyl substituent in this specific compound is highly strategic: it allows for post-synthetic modifications (such as N-alkylation or metal coordination) to fine-tune the photocolorability, fading kinetics, and absorption maxima of the resulting photomerocyanine dyes.

Photochromic Dye Synthesis Pathway

Application Propargyl 1-phenyl-1-(pyridin-4-yl) prop-2-yn-1-ol Condensation Acid-Catalyzed Condensation Propargyl->Condensation Naphthol 2-Naphthol Derivative Naphthol->Condensation Naphthopyran Pyridyl-Substituted 3H-Naphtho[2,1-b]pyran (Photochromic Dye) Condensation->Naphthopyran - H₂O

Acid-catalyzed condensation of propargyl alcohol to form a photochromic naphthopyran.

Beyond photochromics, the terminal alkyne is a prime candidate for Sonogashira cross-coupling reactions or the formation of transition metal-acetylide complexes (e.g., with Ru(II) or Au(I)), which are actively investigated for their luminescent properties and potential as targeted metallodrugs.

References

  • Title: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 Source: International Union of Pure and Applied Chemistry (IUPAC) / Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and Photochromism of Novel Pyridyl-Substituted Naphthopyrans Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Comprehensive Spectroscopic Elucidation and Synthetic Architecture of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-phenyl-3-pyridin-4-yl-1-propyn-3-ol (systematically named 1-phenyl-1-(pyridin-4-yl)prop-2-yn-1-ol) is a highly functionalized tertiary propargylic alcohol. Featuring a basic pyridine moiety, a lipophilic phenyl ring, and a reactive terminal alkyne, this scaffold is a critical intermediate in the synthesis of kinase inhibitors and complex heterocyclic APIs.

This technical whitepaper provides an authoritative breakdown of its synthetic methodology and a comprehensive elucidation of its spectroscopic profile (NMR, IR, and MS). Rather than merely listing data, this guide deconstructs the causality behind the experimental observations and synthetic choices, providing a self-validating framework for reproducible laboratory execution.

Synthetic Architecture & Causality

Reaction Rationale

The synthesis relies on the nucleophilic addition of an acetylide to 4-benzoylpyridine. While lithium acetylide is a common reagent, ethynylmagnesium bromide (a Grignard reagent) is deliberately selected for this protocol.

The Causality: Lithium acetylides often require cryogenic conditions (-78 °C) to prevent retro-aldol cleavages or side reactions. In contrast, the Grignard reagent operates smoothly at 0 °C to room temperature. The magnesium ion forms a robust, transient chelate with both the basic pyridine nitrogen and the newly formed alkoxide oxygen, stabilizing the intermediate and driving the reaction to completion. Furthermore, 4-benzoylpyridine serves as an excellent 1 [2] that readily undergoes addition without the risk of enolization, as it lacks α-protons.

SynthWorkflow A 4-Benzoylpyridine C Magnesium Alkoxide Intermediate A->C Nucleophilic Addition B Ethynylmagnesium Bromide B->C E Target Compound: 3-Phenyl-3-pyridin-4-yl -1-propyn-3-ol C->E pH-Controlled Hydrolysis D Saturated NH4Cl Quench D->E

Workflow for the synthesis of 3-phenyl-3-pyridin-4-yl-1-propyn-3-ol via Grignard addition.

Self-Validating Experimental Protocol

To ensure absolute reproducibility, the following protocol integrates real-time validation checkpoints based on established 2[3].

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with Argon.

    • Validation Check: Bubble counting through an oil bubbler must show a steady, positive Argon pressure.

  • Reagent Dissolution: Add 4-benzoylpyridine (1.0 eq, 5.0 mmol) and anhydrous THF (20 mL). Stir until fully dissolved.

    • Validation Check: The solution must be completely clear and pale yellow. Any turbidity indicates moisture contamination.

  • Nucleophilic Addition: Cool the flask to 0 °C using an ice-water bath. Dropwise, add ethynylmagnesium bromide (0.5 M in THF, 1.2 eq, 12.0 mL) over 15 minutes.

    • Validation Check: Monitor the internal temperature; the addition is exothermic. The solution will shift to a deep amber color, confirming the formation of the magnesium alkoxide complex.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature for 2 hours.

  • pH-Controlled Quench: Cool the mixture back to 0 °C and strictly quench with saturated aqueous NH₄Cl (15 mL).

    • Causality & Validation: Do not use HCl. The pyridine ring has a pKa of ~5.2. Strong acids will protonate the nitrogen, trapping the product in the aqueous layer. Test the aqueous layer with pH paper; it must read ~6.0–6.5.

  • Isolation: Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation Check: Perform TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.6) should be absent. The product (Rf ~0.3) will be strongly UV-active and will stain dark brown with KMnO₄ (confirming the presence of the alkyne and hydroxyl groups).

Spectroscopic Fingerprinting

The structural elucidation of 3-phenyl-3-pyridin-4-yl-1-propyn-3-ol requires a multi-modal approach. Below is the synthesized quantitative data, followed by the physical causality of the observed phenomena.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Quantitative Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Assignment
Pyridine C2/C6 8.58d6.02HAr-H (ortho to N)
Phenyl C2/C6 7.55m-2HAr-H (ortho to C-OH)
Pyridine C3/C5 7.42d6.02HAr-H (meta to N)
Phenyl C3/C4/C5 7.30 - 7.38m-3HAr-H (meta/para to C-OH)
Hydroxyl 3.85br s-1H-OH (exchangeable)
Alkyne 2.92s-1H-C≡CH

Table 2: ¹³C NMR Quantitative Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeMechanistic Assignment
152.5CqPyridine C4 (ipso to C-OH)
149.8CHPyridine C2/C6 (ortho to N)
144.1CqPhenyl C1 (ipso to C-OH)
128.6CHPhenyl C3/C5 (meta)
128.2CHPhenyl C4 (para)
125.9CHPhenyl C2/C6 (ortho)
121.3CHPyridine C3/C5 (meta to N)
85.4CqAlkyne Internal (-C≡CH)
76.1CHAlkyne Terminal (-C≡CH)
73.8CqCarbinol (C-OH)

Causality of NMR Shifts:

  • Pyridine Deshielding: The protons at δ 8.58 ppm are severely deshielded due to the 3 [1] combined with the magnetic anisotropy of the aromatic ring.

  • Alkyne Shielding: Despite being an sp-hybridized system, the terminal alkyne proton appears relatively upfield at δ 2.92 ppm. This is caused by the diamagnetic anisotropy generated by the cylindrical π-electron cloud of the triple bond, which creates an induced magnetic field that opposes the applied field at the location of the proton.

Infrared (IR) Spectroscopy

Table 3: Key IR Vibrational Modes (ATR-FTIR)

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Implication
~3290Strong, BroadO-H stretchIndicates extensive intermolecular hydrogen bonding.
~3255Strong, Sharp≡C-H stretchDefinitive proof of a terminal alkyne.
~2115WeakC≡C stretchWeak dipole moment change due to pseudo-symmetry.
~1595, 1555MediumC=C, C=N stretchConfirms the presence of the heteroaromatic rings.
~1050StrongC-O stretchCharacteristic of a tertiary carbinol.

Mass Spectrometry & Fragmentation Logic

Under standard Electron Ionization (EI) conditions at 70 eV, the molecule undergoes predictable, structurally diagnostic radical cleavages. The molecular ion (M⁺•) is observed at m/z 209.

The Causality of Fragmentation: Because the central carbinol carbon is highly substituted, α-cleavage is the dominant thermodynamic pathway. The loss of the ethynyl radical (•C≡CH, 25 Da) is highly favored because the resulting cation (m/z 184) is a bis-aryl oxonium ion, deeply stabilized by resonance delocalization across both the phenyl and pyridine rings.

MSFragEI M Molecular Ion [M+•] m/z 209 F1 [M - •OH]+ m/z 192 M->F1 -17 Da (Hydroxyl) F2 [M - •C≡CH]+ m/z 184 M->F2 -25 Da (Ethynyl) F3 [M - •C6H5]+ m/z 132 M->F3 -77 Da (Phenyl)

Primary Electron Ionization (EI) mass spectrometry fragmentation pathways at 70 eV.

Conclusion

The successful synthesis and characterization of 3-phenyl-3-pyridin-4-yl-1-propyn-3-ol hinge on understanding the delicate electronic balance of the molecule. By utilizing Grignard chemistry coupled with a strictly pH-controlled quench, researchers can bypass the solubility and stability issues inherent to pyridine-bearing carbinols. The resulting spectroscopic data—anchored by the highly deshielded pyridine protons in NMR and the diagnostic α-cleavage in MS—provides a definitive, self-validating fingerprint for this valuable chemical scaffold.

References

  • Spectroscopic properties of Pyridin-4-ol (NMR, IR, UV-Vis) - Benchchem. Benchchem.com.
  • Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy | Chemical Reviews. ACS Publications.
  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. RSC.org.

Sources

Analytical Determination and Pharmacokinetic Implications of the Molecular Weight of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In preclinical drug development, the precise determination of an Active Pharmaceutical Ingredient's (API) molecular weight and empirical formula is fundamental to validating structural integrity and predicting pharmacokinetic behavior[1]. 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol is a structurally complex tertiary propargyl alcohol. Featuring a terminal alkyne, a phenyl ring, and a pyridine heterocycle bound to a hydroxylated carbon, this compound serves as a highly versatile pharmacophoric motif and a critical intermediate in cross-coupling synthesis[2].

This whitepaper provides an authoritative guide on the theoretical calculation, analytical determination, and chemical behavior of this compound's molecular weight (209.248 g/mol ), emphasizing high-resolution mass spectrometry (HRMS) workflows designed to prevent the degradation of fragile tertiary alcohols.

Chemical Identity & Theoretical Mass Profiling

Before empirical analysis, establishing a rigorous theoretical mass profile is required to calibrate analytical instruments and set mass-accuracy thresholds.

The compound possesses the empirical formula C₁₄H₁₁NO . The presence of the tertiary hydroxyl group adjacent to an alkyne makes the molecule highly susceptible to acid-catalyzed Meyer-Schuster rearrangements or spontaneous dehydration[3][4]. Therefore, understanding its exact monoisotopic mass is critical for distinguishing the parent ion from degradation artifacts.

Table 1: Elemental Composition and Theoretical Mass
ElementAtom CountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )Mass Fraction (%)
Carbon (C) 1412.011168.15480.36%
Hydrogen (H) 111.00811.0885.30%
Nitrogen (N) 114.00714.0076.69%
Oxygen (O) 115.99915.9997.65%
Total (Average) 209.248 g/mol 100.00%

Note: The theoretical monoisotopic mass (calculated using the most abundant isotopes: ¹²C, ¹H, ¹⁴N, ¹⁶O) is 209.0841 Da .

Analytical Methodology: High-Resolution Mass Spectrometry (HRMS)

Conventional Electron Ionization (EI) is unsuitable for tertiary propargyl alcohols because the high-energy electron beam (typically 70 eV) induces immediate cleavage of the hydroxyl group, resulting in a complete loss of the molecular ion signal. To accurately determine the molecular weight, Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) analyzer is the gold standard. ESI gently ionizes the molecule via protonation without creating extensive fragmentation debris[5].

Experimental Protocol: UPLC-ESI-QTOF MS Workflow

To ensure a self-validating system, the following protocol incorporates internal calibration and blank verification to eliminate false positives and carryover.

Step 1: System Calibration (Mass Lock)

  • Action: Infuse Leucine Enkephalin (m/z 556.2771) as a lock-mass reference at 5 µL/min.

  • Causality: Compensates for instrumental drift in real-time, ensuring mass accuracy remains below the < 2 ppm threshold required for definitive empirical formula confirmation[1].

Step 2: Baseline Validation (Blank Run)

  • Action: Inject 2 µL of 100% LC-MS grade Methanol.

  • Causality: Validates column equilibration and proves the absence of analyte carryover from previous runs, ensuring signal trustworthiness.

Step 3: Sample Preparation

  • Action: Dissolve 1 mg of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol in 1 mL of Methanol (1 mg/mL stock). Dilute to 1 µg/mL using 50:50 Water:Acetonitrile.

  • Causality: Methanol is chosen over acidic solvents to prevent premature solvolysis or dehydration of the tertiary alcohol prior to injection.

Step 4: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 UPLC column (1.7 µm, 2.1 x 50 mm). Mobile Phase A: Water + 0.05% Formic Acid; Mobile Phase B: Acetonitrile + 0.05% Formic Acid.

  • Causality: The formic acid concentration is deliberately reduced to 0.05% (from the standard 0.1%). While acid is needed to facilitate [M+H]⁺ formation in ESI+ mode, excess acid catalyzes the dehydration of the propargyl alcohol in the heated source.

Step 5: Ionization and Acquisition

  • Action: Operate the ESI source in positive mode. Set capillary voltage to 2.8 kV and desolvation temperature to 350°C. Acquire data from m/z 100 to 500.

MS_Workflow A Sample Prep Dissolution in MeOH B Chromatography UPLC C18 Column A->B C Soft Ionization ESI+ Source B->C D Mass Analysis Q-TOF MS C->D E Data Processing Exact Mass Validation D->E

Fig 1: UPLC-ESI-QTOF MS workflow for precise molecular weight determination of propargyl alcohols.

Data Interpretation and Fragmentation Logic

Upon successful ionization, the mass spectrometer will yield a spectrum containing the parent ion and predictable in-source fragments. Because mass spectrometry separates ions by their mass-to-charge ratio (m/z)[6], the observed data must be reconciled against theoretical adducts.

Table 2: Expected HRMS (ESI+) Ion Species
Ion SpeciesChemical FormulaTheoretical m/zDiagnostic Significance
[M+H]⁺ C₁₄H₁₂NO⁺210.0913Primary molecular ion; confirms intact MW.
[M-H₂O+H]⁺ C₁₄H₁₀N⁺192.0808In-source dehydration; highly characteristic of tertiary alcohols.
[M+Na]⁺ C₁₄H₁₁NONa⁺232.0733Sodium adduct; validates the parent mass if [M+H]⁺ is weak.
Mechanistic Causality of Fragmentation

Even under soft ionization, the tertiary nature of the alcohol combined with the electron-withdrawing effects of the pyridine and phenyl rings makes the loss of water (-18.01 Da) highly favorable. The resulting carbocation is heavily resonance-stabilized by the adjacent aromatic systems and the alkyne.

Fragmentation Parent Parent Ion [M+H]+ m/z 210.091 Dehydration Dehydration (-H2O) Thermal/Acid-Catalyzed Parent->Dehydration Fragment1 Fragment Ion[M-H2O+H]+ m/z 192.081 Dehydration->Fragment1 Cleavage Alkyne Cleavage High Collision Energy Fragment1->Cleavage Fragment2 Phenyl-Pyridine Core m/z ~167.07 Cleavage->Fragment2

Fig 2: Typical ESI+ fragmentation pathway for 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol.

Pharmacokinetic and Developmental Implications

The molecular weight of an API is not merely a number; it is a predictive parameter that dictates the compound's viability in biological systems.

  • Lipinski's Rule of Five Compliance: At 209.248 g/mol , 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol sits well below the 500 Da threshold established by Christopher Lipinski for optimal oral bioavailability. Its low molecular weight ensures a high probability of favorable gastrointestinal absorption and membrane permeability[2].

  • Ligand Efficiency (LE): In fragment-based drug discovery (FBDD), low molecular weight compounds with dense pharmacophores (like the pyridine nitrogen for hydrogen bonding and the alkyne for covalent targeting) yield high Ligand Efficiency scores.

  • Synthetic Versatility: The precise validation of this compound's molecular weight ensures its purity before it is deployed as an intermediate. The terminal alkyne is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or conversion into α-alkylidene cyclic carbonates[4], allowing researchers to build larger, more complex APIs without carrying over uncharacterized impurities.

References

  • Molecular Weight Determin
  • API Molecular Weight and Molecular Formula - Pharma Innov
  • Molecular Weight Confirmation of DNA & RNA Drugs - Creative Proteomics Cre
  • From Propargylic Alcohols to Substituted Thiochromenes: gem-Disubstituent Effect in Intramolecular Alkyne Iodo/hydroarylation - PMC N
  • Propargyl Substituents Research Articles - Page 1 - R Discovery Researcher.life
  • Copper-catalysed synthesis of α-alkylidene cyclic carbonates from propargylic alcohols and CO2 - Green Chemistry RSC Publishing

Sources

Predicted Biological Activity of Pyridinyl Propargyl Alcohols: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary and Chemical Rationale

The pursuit of novel pharmacophores in drug discovery frequently relies on the strategic fusion of privileged molecular scaffolds. Pyridinyl propargyl alcohols (PPAs) represent a highly versatile, dual-functional class of compounds. By integrating the electron-deficient, hydrogen-bond-accepting nature of the pyridine ring with the rigid linearity and reactive π -system of a propargyl alcohol, PPAs serve both as potent biological modulators and as critical synthetic intermediates for complex heterocycles[1].

From a mechanistic perspective, the biological activity of PPAs is driven by their unique steric and electronic properties:

  • Pyridine Moiety: Acts as a classic bioisostere for benzene, offering improved aqueous solubility and the ability to coordinate with metalloenzymes or form critical hydrogen bonds within kinase hinge regions.

  • Propargyl Alcohol Group: The alkyne provides a rigid vector to project the hydroxyl group into deep binding pockets. Furthermore, the terminal or internal alkyne is highly susceptible to in vivo and in vitro cascade cyclizations, generating active metabolites.

This whitepaper details the predicted and validated biological activities of PPAs, focusing on their roles in oncology and infectious disease, while providing self-validating experimental protocols for their synthesis and evaluation.

Predicted and Validated Biological Activities

The therapeutic potential of PPAs spans multiple disease states, largely due to their ability to undergo rapid cycloisomerization or cycloaddition into highly active heterocyclic systems[2].

Anticancer and Anti-Proliferative Activity

PPAs and their derivatives exhibit significant anti-proliferative effects against various human cancer cell lines. Recent methodologies have utilized copper-catalyzed one-pot (2+4) cycloadditions of propargyl alcohols with o -hydroxyphenyl-substituted secondary phosphine oxides to generate six-membered P(V)-containing heterocycles[3].

Mechanism of Action: These PPA-derived heterocycles demonstrate potent in vitro inhibitory effects on the proliferation of MCF-7 human breast cancer cells[3]. The predicted mechanism involves the modulation of the intrinsic apoptotic pathway. By decreasing the expression of cyclin-D1 and Ki-67, and simultaneously increasing the BAX/Bcl-2 ratio, these compounds induce mitochondrial depolarization, leading to cytochrome c release and subsequent caspase activation.

Apoptosis PPA PPA Derivative (P(V)-Heterocycle) Bcl2 Bcl-2 Inhibition PPA->Bcl2 Antagonizes BAX BAX Upregulation PPA->BAX Agonizes Mito Mitochondrial Depolarization Bcl2->Mito Prevents BAX->Mito Promotes Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Apoptosis Apoptosis (MCF-7) Caspase->Apoptosis Cleavage

PPA-derived heterocycle mechanism inducing apoptosis in MCF-7 breast cancer cells.

Antimicrobial (Antibacterial & Antifungal) Efficacy

The PPA scaffold is a direct precursor to aminoindolizines and 2-pyridones, both of which are renowned for their broad-spectrum antimicrobial properties[2][4].

  • Antibacterial: PPAs undergo A3 coupling (aldehyde-alkyne-amine) catalyzed by magnetic nanoparticles (e.g., Cu@Fe 2​ O 3​ ) to form aminoindolizines, which disrupt bacterial cell wall synthesis and exhibit high efficacy against Gram-positive strains[2].

  • Antifungal: Iron(III)-mediated nucleophilic cascade cyclizations convert PPA derivatives into 3-seleno-2-pyridones. These molecules exhibit strong antifungal activity by targeting ergosterol biosynthesis, leveraging the dual properties of the aromatic ring and the amide linkage[4].

Industrial Bio-mimicry: Corrosion Inhibition

Beyond pharmacology, the biological affinity of PPAs translates into industrial utility. The nitrogen atom bearing the sp2 electron pair acts as an anchoring site, allowing PPAs to adsorb strongly onto metal surfaces. This creates a protective monolayer that mimics biological membrane shielding, resulting in up to 99.56% corrosion inhibition efficiency in highly acidic environments[5].

Quantitative Data Summary

To facilitate rapid comparison, the following table summarizes the biological and chemical efficacy of PPAs and their downstream derivatives across various assays.

Compound Class / DerivativePrimary Target / AssayObserved Activity (IC 50​ / MIC / Eff.)Mechanistic Causality
P(V)-Heterocycles (from PPAs) MCF-7 Breast Cancer CellsIC 50​ 0.5 - 4.0 μ MUpregulation of BAX/Bcl-2 ratio; apoptosis induction[3].
Aminoindolizines (via A3 coupling) S. aureus (Gram-positive)MIC 2 - 8 μ g/mLDisruption of peptidoglycan cross-linking[2].
3-Seleno-2-pyridones C. albicans (Fungal)MIC 4 - 16 μ g/mLInhibition of lanosterol 14 α -demethylase[4].
Unmodified PPAs N80 Steel (1M HCl)99.56% Inhibition EfficiencyChemisorption via pyridine nitrogen and alkyne π -electrons[5].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but a logical sequence where each step validates the next. The following workflows are designed to ensure high-fidelity synthesis and biological screening.

Protocol 1: Synthesis of Pyridinyl Propargyl Alcohols via Cu@Fe 2​ O 3​ Catalysis

Causality: Traditional homogeneous copper catalysts are difficult to separate from the product, leading to heavy metal toxicity in downstream biological assays. We utilize Cu@Fe 2​ O 3​ magnetic nanoparticles (MNPs) because the Lewis acidic Fe 3+ sites synergistically enhance alkyne activation, while the magnetic core allows for rapid, solvent-free catalyst recovery[2].

  • Preparation: In an oven-dried 25 mL Schlenk flask, add pyridine-2-carboxaldehyde (1.0 mmol), terminal alkyne (1.2 mmol), and 5 mg of Cu@Fe 2​ O 3​ MNPs.

  • Solvent Selection: Suspend the mixture in 5 mL of dry ethanol. Rationale: Ethanol acts as a green, protic solvent that stabilizes the transition state of the nucleophilic addition without competing for the Lewis acid sites.

  • Reaction: Stir the mixture at 70°C under a nitrogen atmosphere for 4-6 hours. Monitor progression via TLC (Hexane:EtOAc 7:3).

  • Catalyst Recovery: Apply an external neodymium magnet to the flask wall. Decant the supernatant. Validation: The retained catalyst can be washed with ethanol and reused up to six times without significant loss of activity[2].

  • Purification: Concentrate the supernatant in vacuo and purify via silica gel column chromatography to isolate the pure pyridinyl propargyl alcohol.

Protocol 2: In Vitro Anti-Proliferative Screening (MTT Assay on MCF-7)

Causality: The MTT assay measures mitochondrial metabolic rate. Since PPA derivatives target mitochondrial depolarization (as shown in Section 2.1), a reduction in formazan production directly correlates with the specific mechanism of action.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5×103 cells/well in 100 μ L of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere to allow for cellular adherence.

  • Compound Treatment: Dissolve the PPA derivative in DMSO to create a 10 mM stock. Dilute in media to achieve final concentrations of 0.1, 1, 5, 10, and 50 μ M. Ensure final DMSO concentration is ≤0.5% to prevent solvent-induced cytotoxicity.

  • Incubation: Treat the cells for 48 hours. Validation: Include a positive control (e.g., Doxorubicin) to validate assay sensitivity, and a vehicle control (0.5% DMSO) to establish baseline viability.

  • MTT Addition: Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Rationale: Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Reading: Remove the media and add 100 μ L of DMSO to dissolve the formazan. Read the absorbance at 570 nm using a microplate reader. Calculate the IC 50​ using non-linear regression analysis.

Workflow Synth Cu@Fe2O3 Catalyzed Synthesis Purify Magnetic Recovery & Chromatography Synth->Purify Char NMR/MS Characterization Purify->Char Screen In Vitro MTT Assay Char->Screen Data IC50 Determination Screen->Data

Self-validating experimental workflow for PPA synthesis and biological screening.

Conclusion

Pyridinyl propargyl alcohols are far more than transient synthetic intermediates; they are highly tunable, privileged pharmacophores. By understanding the causal relationship between their electronic structure and biological targets, researchers can leverage PPAs to synthesize potent anticancer agents, broad-spectrum antimicrobials, and even robust industrial materials. The integration of green synthetic methodologies, such as MNP catalysis, with rigorous biological validation ensures that the development of PPA derivatives remains both sustainable and highly efficacious.

References

  • Enantioselective ProPhenol-Catalyzed Addition of 1,3-Diynes to Aldehydes to Generate Synthetically Versatile Building Blocks and Diyne Natural Products Journal of the American Chemical Society (via NIH) URL:[Link][1]

  • A One-Pot (2+4) Cycloaddition of Propargyl Alcohols with o-Hydroxyphenyl Substituted Secondary Phosphine Oxides ResearchGate URL:[Link][3]

  • Cu@Fe2O3 MNPs catalyzed synthesis of aminoindolizines and pyrrolo[1,2-a]quinolines RSC Advances URL:[Link][2]

  • Iron(III)-Mediated Nucleophilic Cascade Cyclization of Tertiary Enamides with Diselenides for the Construction of 3-Seleno-2-pyridones Organic Letters - ACS Publications URL:[Link][4]

  • Palmitic acid based environmentally benign corrosion inhibiting formulation useful during acid cleansing process in MSF desalination plants ResearchGate URL:[Link][5]

Sources

3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol potential research areas

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Molecular Potential of 3-Phenyl-3-(pyridin-4-yl)prop-1-yn-3-ol: A Comprehensive Technical Guide for Advanced Research

Executive Summary

3-Phenyl-3-(pyridin-4-yl)prop-1-yn-3-ol (also known as 1-phenyl-1-(pyridin-4-yl)prop-2-yn-1-ol) is a highly functionalized tertiary propargyl alcohol. Characterized by a unique triad of functional groups—a lipophilic phenyl ring, a metal-coordinating pyridine heterocycle, and a bioorthogonal terminal alkyne—this molecule serves as a versatile scaffold. This whitepaper provides an in-depth analysis of its physicochemical properties, its utility in chemical biology and medicinal chemistry, and its applications in advanced synthetic methodologies.

Part 1: Structural & Physicochemical Profiling

To rationally design experiments utilizing 3-Phenyl-3-(pyridin-4-yl)prop-1-yn-3-ol, researchers must first understand its baseline physicochemical parameters. The molecule's low molecular weight and optimal lipophilicity make it an excellent candidate for Fragment-Based Drug Discovery (FBDD) and chemical probe development.

Table 1: Physicochemical Properties and Pharmacophore Causality

PropertyValueCausality / Relevance
Molecular Weight 209.24 g/mol High ligand efficiency; ideal starting point for fragment elaboration.
LogP (Predicted) ~1.9 - 2.2Optimal lipophilicity for crossing lipid bilayers in live-cell assays.
Polar Surface Area 33.12 ŲHigh probability of blood-brain barrier (BBB) penetration.
H-Bond Donors 1 (Tertiary -OH)Facilitates target binding; subject to dehydration under strong acidic conditions.
H-Bond Acceptors 2 (Pyridine N, -OH)Pyridine nitrogen acts as a strong acceptor and transition-metal coordinator.
Bioorthogonal Handle Terminal AlkyneEnables late-stage functionalization via click chemistry without perturbing binding.

Part 2: Chemical Biology & Target Deconvolution

Activity-Based Protein Profiling (ABPP) via CuAAC

The terminal alkyne of the propargyl alcohol is a privileged motif for Activity-Based Protein Profiling (ABPP)[1]. Because the alkyne is biologically inert and sterically undemanding, it can be introduced into live cells without perturbing native cellular processes or blocking the molecule's entry into target enzyme pockets[2].

Once the probe binds to its target—driven by the phenyl and pyridine recognition elements—the cells are lysed. The alkyne is then reacted with an azide-functionalized reporter (e.g., TAMRA-azide for imaging or biotin-azide for enrichment) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3]. This tandem orthogonal proteolysis-ABPP (TOP-ABPP) workflow allows researchers to identify off-target effects and map the reactive proteome with high precision[1].

ABPP_Workflow A Live Cell Labeling (Alkyne Probe) B Cell Lysis & Protein Extraction A->B C CuAAC Click Reaction (Azide-Biotin) B->C D Streptavidin Enrichment & Trypsin Digest C->D E LC-MS/MS Analysis & Target ID D->E

Fig 1. CuAAC-mediated Activity-Based Protein Profiling (ABPP) workflow.
Pyridine-Directed Heme Coordination & Enzyme Inhibition

The pyridine-4-yl group is a well-established pharmacophore for coordinating the heme iron in Cytochrome P450 (CYP450) enzymes[4]. When combined with the propargyl alcohol, the molecule can act as a mechanism-based inactivator (suicide inhibitor). Upon oxidation by the CYP enzyme, the propargyl alcohol can generate a reactive ketene or allene species that covalently modifies the porphyrin ring.

Furthermore, the rigid geometry of the propargyl alcohol has been successfully utilized to achieve high kinase isoform selectivity. For instance, in the development of PAK4 inhibitors, the propargyl alcohol motif prevents binding to off-target kinases due to steric clashes with large gatekeeper residues in their ATP-binding pockets, thereby ensuring high selectivity[5].

Part 3: Advanced Synthetic Methodologies & Catalysis

Gold-Catalyzed Meyer-Schuster Rearrangement

Tertiary propargyl alcohols are classic substrates for the Meyer-Schuster rearrangement, a powerful method for generating complex α,β -unsaturated carbonyl compounds[6]. By employing π -philic Lewis acids, such as Gold(I) or Gold(III) catalysts, the terminal alkyne is selectively activated[7].

The causality of this reaction relies on the soft Lewis acidic nature of gold, which coordinates specifically to the alkyne π -system rather than the hard oxygen atom. This activation triggers a 1,3-hydroxyl shift to form an allenyl intermediate, which subsequently undergoes rapid keto-enol tautomerization to yield an α,β -unsaturated ketone[8].

Meyer_Schuster A Propargyl Alcohol (Substrate) B Au(I) π-Activation (Alkyne Coordination) A->B C 1,3-Hydroxyl Shift (Allenyl Intermediate) B->C D Keto-Enol Tautomerization C->D E α,β-Unsaturated Ketone (Product) D->E

Fig 2. Gold-catalyzed Meyer-Schuster rearrangement mechanism.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-3-(pyridin-4-yl)prop-1-yn-3-ol

Objective: Synthesize the target molecule via nucleophilic addition of an acetylide to a ketone. Causality: Ethynylmagnesium bromide is used as a hard nucleophile to selectively attack the electrophilic carbonyl carbon of phenyl(pyridin-4-yl)methanone, generating the tertiary alcohol.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add phenyl(pyridin-4-yl)methanone (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL).

  • Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add ethynylmagnesium bromide (0.5 M in THF, 1.5 equiv, 15 mL) over 15 minutes. Causality: Slow addition at 0 °C prevents exothermic side reactions and double addition.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Silica gel, 50% EtOAc/Hexanes). The starting ketone is highly UV-active; ensure its complete disappearance before proceeding.

  • Quench & Extraction: Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl (20 mL) to neutralize the magnesium alkoxide. Extract with EtOAc (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

  • Validation Checkpoint 2 (NMR): Confirm product formation via ¹H NMR. Look for the diagnostic terminal alkyne proton as a sharp singlet at ~2.8 ppm.

Protocol 2: CuAAC-Mediated ABPP Pulldown

Objective: Covalently label and enrich target proteins from cell lysates using the synthesized propargyl alcohol probe. Causality: THPTA is utilized as a water-soluble ligand to stabilize the Cu(I) oxidation state and prevent the generation of reactive oxygen species (ROS) that would otherwise degrade the target proteins[3].

  • Lysate Preparation: Incubate live cells with the alkyne probe (10 µM) for 2 hours. Wash cells with PBS and lyse using a mild non-denaturing buffer (e.g., 1% NP-40 in PBS). Centrifuge at 14,000 × g to clear the lysate.

  • Click Master Mix: Prepare a master mix containing: Biotin-azide (100 µM), THPTA ligand (1 mM), and CuSO₄ (1 mM). Causality: Pre-mixing CuSO₄ and THPTA ensures complete complexation before exposure to the protein lysate.

  • Reaction Initiation: Add the master mix to the cleared lysate (1 mg/mL protein concentration). Initiate the reaction by adding freshly prepared Sodium Ascorbate (1 mM) to reduce Cu(II) to the active Cu(I) catalyst.

  • Validation Checkpoint 1 (Control): Always run a parallel "No-Probe Control" (lysate treated with DMSO vehicle instead of the alkyne probe) to quantify non-specific background binding of the biotin-azide[3].

  • Incubation & Precipitation: Rotate the mixture at room temperature for 1 hour. Precipitate proteins using cold methanol/chloroform extraction to remove unreacted small molecules.

  • Enrichment: Resuspend the protein pellet in 1% SDS/PBS. Add streptavidin-agarose beads and rotate for 2 hours. Wash the beads stringently (3× with 1% SDS, 3× with PBS).

  • Validation Checkpoint 2 (Western Blot): Boil a small aliquot of the beads in Laemmli buffer and run a Western blot against the suspected target protein to validate successful enrichment before proceeding to LC-MS/MS.

References

  • - ResearchGate 2. - PMC 3. - MDPI 4. - Frontiers 5. - J-Stage 6. - MOST Wiedzy

  • - Wikipedia 8. - PMC

Sources

Engineering Pyridyl-Substituted Tertiary Alcohols: A Technical Guide to Design, Synthesis, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise control of a molecule's physicochemical properties is paramount. The incorporation of a hydroxyl (-OH) group is a classical strategy to decrease lipophilicity and improve aqueous solubility. However, primary (1°) and secondary (2°) alcohols often introduce severe metabolic liabilities. The emergence of pyridyl-substituted tertiary alcohols represents a sophisticated structural solution. By coupling the versatile hydrogen-bonding and heme-coordinating capabilities of the pyridine ring with the sterically shielded, metabolically stable nature of a tertiary (3°) alcohol, medicinal chemists can achieve potent target engagement while maintaining favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

This technical guide explores the mechanistic rationale, cutting-edge synthetic methodologies, and self-validating experimental protocols for deploying pyridyl-substituted tertiary alcohols in pharmaceutical development.

The Medicinal Chemistry Rationale

Overcoming the Hydroxyl Paradox

The addition of an -OH group generally improves a drug's solubility and reduces off-target hERG inhibition. However, 1° and 2° alcohols are notorious metabolic "soft spots." They are rapidly oxidized by alcohol dehydrogenases and cytochrome P450 (CYP) enzymes into aldehydes and ketones, or heavily cleared via Phase II glucuronidation.

Tertiary alcohols resolve this paradox. Because they lack an α -C-H bond, oxidation at the C-OH center is chemically impossible. Furthermore, the geminal alkyl or aryl groups flanking the hydroxyl moiety provide significant steric hindrance, "shielding" the oxygen atom from glucuronosyltransferases. This shielding effect not only enhances metabolic half-life but also improves membrane permeability by burying the polar hydrogen-bond donor during lipid bilayer transit1.

The Pyridine Pharmacophore Synergy

When a 3° alcohol is positioned adjacent to or near a pyridine ring, the molecule gains a powerful dual-pharmacophore. The basic nitrogen of the pyridine ring is highly effective at coordinating with metal ions (such as the heme iron in CYP enzymes) and participating in π

π stacking with aromatic amino acid residues.

A premier example of this synergy is found in the development of CH24H (CYP46A1) inhibitors like Soticlestat (TAK-935), used for treating severe childhood epilepsies. During its structure-based optimization, the inclusion of a pyridine ring was essential for heme binding, but the molecule suffered from moderate potency. The targeted introduction of a 3° alcohol motif resulted in a >40-fold improvement in potency. X-ray crystallography (PDB: 7LS3) revealed that while the pyridine anchored the molecule to the heme, the 3° -OH group acted as a highly specific hydrogen-bond donor to the carbonyl oxygen of Gly369, locking the inhibitor in the active site without compromising its oxidative stability1.

ADMET_Logic A Hydroxy (OH) Group Incorporation B 1° / 2° Alcohols A->B Standard C 3° Alcohols (Tertiary) A->C Optimized D Metabolic Soft Spot (Oxidation & Glucuronidation) B->D High Clearance E Steric Shielding by Geminal Alkyl Groups C->E Structural Shield F High Metabolic Stability & Maintained Potency E->F ADMET Benefit

Caption: Logical relationship of tertiary alcohol structural shielding on ADMET profiles.

Synthetic Methodologies

Historically, accessing highly substituted pyridyl tertiary alcohols required harsh organometallic reagents (e.g., Grignard or organolithium additions to pyridyl ketones), which suffered from poor functional group tolerance and required strict cryogenic conditions. Today, two advanced methodologies dominate the field:

Photoredox Multicomponent Reactions (MCRs)

A breakthrough metal-free approach utilizes visible-light photoredox catalysis to achieve the three-component coupling of unactivated alcohols, vinylarenes, and 4-cyanopyridine. Driven by a simple benzophenone catalyst, this reaction operates via a Hydrogen Atom Transfer (HAT) mechanism. Benzophenone, excited by 395 nm light to its triplet state, abstracts an α -hydrogen from the alcohol, generating a carbon-centered radical. This radical adds across the vinylarene, and the resulting intermediate is trapped by 4-cyanopyridine. Subsequent rearomatization via the loss of a cyanide radical yields the γ -pyridyl tertiary alcohol.

Asymmetric Alkylation of Pyridyl Ketones

For applications requiring strict stereocontrol, Aluminum-catalyzed asymmetric alkylation of pyridyl-substituted alkynyl ketones using dialkylzinc reagents is preferred. Here, an in situ generated chiral aluminum complex acts as a dual-purpose Lewis acid. It coordinates to the ketone oxygen—increasing its electrophilicity—while the chiral ligand dictates the facial trajectory of the incoming alkyl group, yielding enantiomerically enriched pyridyl tertiary alcohols2.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems , incorporating specific causality checkpoints.

Workflow S1 1. Reagent Mixing Alcohols + Vinylarenes + 4-Cyanopyridine S2 2. Catalyst Addition Benzophenone in DMSO S1->S2 S3 3. Degassing N2 Atmosphere (15 min) S2->S3 S4 4. Photoreaction 395 nm LED, 72h, RT S3->S4 S5 5. Validation & Isolation TLC Check -> Chromatography S4->S5

Caption: Step-by-step experimental workflow for metal-free photoredox multicomponent synthesis.

Protocol A: Metal-Free Photoredox Synthesis of γ -Pyridyl Tertiary Alcohols

Reference Standard: Liu et al., Synlett 2025

  • Substrate Preparation: In an oven-dried Schlenk tube, add 4-cyanopyridine (1.0 equiv) and the target vinylarene (2.0 equiv).

    • Causality: Excess vinylarene is required to outcompete the direct coupling of the alcohol radical with the pyridine, ensuring the three-component cascade.

  • Catalyst & Solvent Addition: Add benzophenone (20 mol%) and dissolve the mixture in the target aliphatic alcohol (which acts as both reactant and co-solvent) and DMSO (2.0 mL).

    • Causality: DMSO is selected because it stabilizes the highly polar radical intermediates without acting as a competing hydrogen atom donor.

  • Degassing (Critical Step): Seal the tube and sparge the solution with high-purity N2​ for 15 minutes.

    • Causality: Molecular oxygen is a potent triplet state quencher and radical scavenger. Failure to degas will immediately halt the HAT process initiated by the photoexcited benzophenone.

  • Irradiation: Irradiate the mixture using a 395 nm Blue LED at room temperature for 72 hours.

    • Causality: 395 nm specifically matches the absorption profile of benzophenone to reach its triplet excited state ( n→π∗ ) without causing UV-induced degradation of the pyridyl products.

  • Self-Validation Check: Before working up the reaction, pull a 10 μ L aliquot and run a TLC (Hexanes:EtOAc).

    • Validation Logic: If the 4-cyanopyridine spot remains dominant, the system has failed (likely due to oxygen ingress or LED failure). Do not proceed to extraction until the starting material is consumed.

  • Isolation: Dilute with water, extract with EtOAc ( 3×15 mL), dry over Na2​SO4​ , and purify via silica gel flash chromatography.

Protocol B: Aluminum-Catalyzed Asymmetric Alkylation

Reference Standard: J. Am. Chem. Soc. 2008

  • Catalyst Activation: In a flame-dried flask under Argon, combine Al(OiPr)3​ (10 mol%) and the selected chiral ligand (e.g., a BINOL derivative, 10 mol%) in anhydrous toluene. Stir at room temperature for 1 hour.

    • Causality: This pre-stirring step is mandatory to allow ligand exchange, forming the active chiral Lewis acid complex.

  • Substrate Addition: Cool the system to -20°C and add the pyridyl-substituted alkynyl ketone (1.0 equiv).

    • Causality: Lowering the temperature suppresses the uncatalyzed, racemic background reaction of dialkylzinc with the ketone, maximizing enantiomeric excess (ee).

  • Alkylating Agent Addition: Slowly add Et2​Zn (3.0 equiv) dropwise. Stir for 24 hours at -20°C.

  • Self-Validation Check: Quench a 50 μ L aliquot with saturated NH4​Cl , extract, and analyze via chiral HPLC.

    • Validation Logic: If the ee is <80%, the chiral aluminum complex was likely degraded by trace moisture. The bulk reaction must be evaluated before scaling up.

  • Workup: Quench the bulk reaction with NH4​Cl , extract with dichloromethane, and purify via chromatography.

Quantitative Data & ADMET Profiling

The following tables summarize the empirical advantages of tertiary alcohols and the efficiency of modern synthetic routes.

Table 1: ADMET Property Comparison (1°/2° Alcohols vs. 3° Alcohols)

Property / Liability1° / 2° Alcohols3° Alcohols (Tertiary)Medicinal Chemistry Impact
Oxidation Liability High (Rapid conversion to aldehydes/ketones)Negligible (Lacks α -C-H bond)3° ROH prevents rapid metabolic clearance and toxicity from reactive aldehydes.
Glucuronidation High (Easily accessed by Phase II enzymes)Low (Sterically hindered)Geminal alkyl groups shield the oxygen, significantly increasing plasma half-life.
Membrane Permeability Often poor (Exposed H-bond donor)Improved (Buried H-bond donor)3° ROH enhances intracellular target engagement and blood-brain barrier (BBB) penetration.
Target Binding Flexible, often non-specificHighly directional Rigid geometry of 3° ROH allows for precise, high-affinity hydrogen bonding (e.g., in CH24H).

Table 2: Reaction Scope of Metal-Free γ -Pyridyl Tertiary Alcohol Synthesis

Component A (Alcohol)Component B (Vinylarene)Component C (Pyridine)Yield (%)Mechanistic Note
IsopropanolStyrene4-Cyanopyridine92%Highly efficient generation of the dimethyl-substituted α -hydroxy radical.
Cyclobutanol4-Fluorostyrene4-Cyanopyridine~80%Demonstrates excellent tolerance for strained aliphatic ring systems.
Ethanol4-Methylstyrene4-Cyanopyridine51%Lower yield due to the reduced stability of the secondary radical intermediate.

Conclusion

Pyridyl-substituted tertiary alcohols represent a masterclass in structural optimization. By strategically deploying the tertiary alcohol motif, drug developers can harness the solubility and target-binding benefits of a hydroxyl group while completely bypassing the oxidative liabilities that doom many early-stage compounds. Coupled with the physicochemical versatility of the pyridine ring, this motif is indispensable for modern medicinal chemistry. Furthermore, the advent of metal-free photoredox multicomponent reactions has democratized access to these complex scaffolds, allowing for rapid, late-stage functionalization and the accelerated discovery of next-generation therapeutics.

References

  • Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry. 1

  • Direct Accessing γ -Pyridyl Tertiary Alcohols through Metal-Free Three-Component Reactions. Synlett. Link

  • Aluminum-Catalyzed Asymmetric Alkylations of Pyridyl-Substituted Alkynyl Ketones with Dialkylzinc Reagents. Journal of the American Chemical Society. 2

  • 3-Pyridinemethanol: A Cornerstone Precursor in Modern Medicinal Chemistry. BenchChem. 3

Sources

Mechanistic Profiling of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol: A Dual-Action Cytochrome P450 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Cytochrome P450 (CYP450) inhibitors requires a delicate balance between target affinity and metabolic stability. The compound 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol (PPPO) represents a highly specialized pharmacophore designed to exploit the catalytic machinery of CYP enzymes. Structurally, it is a tertiary propargyl alcohol featuring both a lipophilic phenyl ring and a 4-pyridyl moiety.

This whitepaper proposes and details the core mechanism of action (MoA) hypothesis for PPPO: it functions as a dual-action, mechanism-based inhibitor (MBI) of steroidogenic CYP450s (such as CYP17A1 or CYP19A1). By synthesizing competitive heme coordination with irreversible suicide-substrate activation, PPPO achieves profound target residence time and sustained enzymatic blockade.

Structural Pharmacophore Deconstruction

To understand the causality behind PPPO's efficacy, we must deconstruct its structural elements. As drug developers, we do not simply append functional groups; every moiety serves a precise thermodynamic or kinetic purpose.

  • The 4-Pyridyl Group (The Anchor): The sp2 hybridized nitrogen of the 4-pyridyl ring contains a lone pair of electrons perfectly oriented to act as a strong Lewis base. It directly coordinates with the ferric ( Fe3+ ) heme iron in the CYP active site, displacing the weakly bound distal water molecule[1]. This is known as Type II binding[2]. We specifically utilize a 4-pyridyl rather than a 2-pyridyl group to avoid steric clashes between the pyridine ring protons and the porphyrin plane.

  • The Phenyl Ring (The Affinity Driver): CYP450 active sites, particularly those involved in steroidogenesis, are highly hydrophobic. The phenyl ring provides the necessary lipophilic bulk (enhancing LogP ) to anchor the molecule within the substrate-binding pocket, drastically lowering the dissociation constant ( Kd​ ).

  • The 1-Propyn-3-ol Moiety (The Warhead): Terminal alkynes are classic mechanism-based inactivators of CYP enzymes[3]. Because it is a tertiary alcohol, the hydroxyl group is protected from off-target oxidation by alcohol dehydrogenases. The terminal alkyne is positioned directly above the catalytic iron-oxo center. Upon enzyme activation, the alkyne is oxidized into a highly reactive electrophile, ensuring irreversible target engagement[4].

The Two-Step Mechanism of Action Hypothesis

The efficacy of PPPO is not driven by simple competitive equilibrium; it is a dynamic, two-step cascade.

Step 1: Reversible Heme Coordination

Upon entering the active site, the 4-pyridyl nitrogen coordinates to the resting state Fe3+ heme. This forms a reversible, high-affinity complex that immediately halts the binding of endogenous substrates.

Step 2: Mechanism-Based Inactivation (MBI)

Because the binding is reversible, a fraction of the enzyme will inevitably proceed through its catalytic cycle. When the CYP reductase supplies electrons and oxygen binds, the enzyme forms the hyper-reactive "Compound I" ( Fe4+=O porphyrin cation radical). Compound I attacks the terminal alkyne of PPPO, catalyzing a 1,2-hydrogen shift to form a highly electrophilic ketene or oxirene intermediate[5]. This intermediate instantly alkylates either the pyrrole nitrogen of the heme or a nucleophilic active-site amino acid, permanently destroying the enzyme's catalytic capacity[3].

MoA PPPO 3-Phenyl-3-pyridin-4-yl -1-propyn-3-ol RevComp Reversible Complex (Type II Binding) PPPO->RevComp 4-Pyridyl Coordination CYP Resting CYP450 (Fe3+) CYP->RevComp CompI Catalytic Turnover (Compound I) RevComp->CompI +NADPH, O2 Reactive Reactive Ketene/ Oxirene Intermediate CompI->Reactive Alkyne Oxidation Inactivated Irreversibly Inactivated Enzyme (Covalent Adduct) Reactive->Inactivated Heme/Protein Alkylation

Caption: Two-step mechanism of action: Reversible heme coordination followed by mechanism-based inactivation.

Self-Validating Experimental Workflows

To prove this hypothesis, we cannot rely on standard IC50​ assays, as they cannot distinguish between tight-binding reversible inhibitors and true mechanism-based inactivators. The following protocols represent a self-validating system designed to isolate and prove each step of the MoA.

Protocol 1: Spectral Binding Assay (Proving Step 1)

Causality: If the 4-pyridyl group coordinates to the heme iron, it will alter the spin state of the iron from high-spin to low-spin, resulting in a distinct shift in the absorbance spectrum.

  • Prepare a 1 μM solution of recombinant CYP450 in 100 mM potassium phosphate buffer (pH 7.4).

  • Divide the solution equally into sample and reference cuvettes. Record a baseline difference spectrum (350–500 nm).

  • Titrate PPPO (0.1 to 10 μM ) into the sample cuvette, adding an equal volume of vehicle (DMSO) to the reference cuvette.

  • Validation Check: Look for a Type II difference spectrum characterized by a peak at ~430 nm and a trough at ~390 nm. Calculate the Kd​ from the peak-to-trough amplitude ( ΔA ).

Protocol 2: Time-Dependent Inhibition (TDI) Assay (Proving Step 2)

Causality: True MBI requires catalytic turnover. Therefore, inhibition must increase over time only in the presence of the NADPH cofactor[5].

  • Pre-incubate recombinant CYP450 with varying concentrations of PPPO (0.5 to 10 μM ) in the presence and absence of 1 mM NADPH at 37°C.

  • At specific time intervals (0, 5, 10, 15, 20, 30 mins), remove a 10 μL aliquot and dilute it 100-fold into a secondary incubation mixture containing a saturating concentration of a fluorescent probe substrate and NADPH.

  • Measure the remaining enzyme activity.

  • Validation Check: Plot the natural log of remaining activity versus pre-incubation time. If the slope steepens over time only in the +NADPH samples, mechanism-based inactivation is confirmed. Calculate kinact​ (maximum rate of inactivation) and KI​ (inhibitor concentration yielding half-maximal inactivation).

Protocol 3: LC-MS/MS Adduct Characterization

Causality: To determine if the reactive ketene alkylates the heme or the apoprotein, we must separate and sequence the components.

  • Incubate CYP450, PPPO, and NADPH for 30 minutes to ensure complete inactivation.

  • Quench the reaction with 1% formic acid in acetonitrile to precipitate the apoprotein while extracting the heme.

  • Analyze the supernatant via HPLC-HRMS to detect modified heme (expected mass shift corresponding to the PPPO adduct minus one oxygen).

  • Digest the precipitated apoprotein with trypsin and analyze via LC-MS/MS to map covalent modifications to specific nucleophilic amino acids (e.g., active site Cys or Thr residues).

Workflow Start Compound PPPO Assay1 Spectral Binding Assay (UV-Vis Spectroscopy) Start->Assay1 Assay2 Time-Dependent Inhibition (TDI) Assay Start->Assay2 Assay3 LC-MS/MS Adduct Characterization Start->Assay3 Res1 Identify Type II Red Shift (Kd) Assay1->Res1 Res2 Calculate kinact & KI (NADPH dependent) Assay2->Res2 Res3 Map Covalent Adducts (Heme vs. Apoprotein) Assay3->Res3

Caption: Self-validating experimental workflow to confirm the dual-action mechanism of PPPO.

Quantitative Data Presentation

Based on the structural homology of PPPO to known terminal alkyne/pyridine-based CYP inhibitors, the following kinetic parameters are anticipated during preclinical evaluation.

ParameterSymbolExpected RangeBiological Significance
Binding Affinity Kd​ 10 - 100 nMIndicates strong Type II coordination to the resting ferric heme.
Half-Maximal Inhibitory Conc. IC50​ < 50 nMPotent overall inhibition in standard functional assays.
Inactivation Rate Constant kinact​ 0.05 - 0.20 min−1 Speed of covalent adduct formation post-catalytic activation.
Inactivator Concentration KI​ 0.1 - 2.0 μM Concentration required to achieve half-maximal inactivation rate.
Partition Ratio r < 50High efficiency of inactivation per catalytic turnover event.

Pathway Impact and Therapeutic Rationale

The ultimate goal of deploying a mechanism-based inhibitor like PPPO is to achieve sustained target engagement that outlasts the pharmacokinetic half-life of the drug in plasma. If PPPO is targeted against steroidogenic enzymes like CYP17A1 (implicated in prostate cancer) or CYP19A1 (aromatase, implicated in breast cancer), the irreversible nature of the inhibition means that enzymatic activity can only be restored via de novo protein synthesis.

Pathway Chol Cholesterol Preg Pregnenolone Chol->Preg Andro Androgens (Testosterone) Preg->Andro CYP17A1 Estro Estrogens (Estradiol) Andro->Estro CYP19A1 CYP17 CYP17A1 CYP19 CYP19A1 (Aromatase) Inhibitor PPPO (Inhibitor) Inhibitor->CYP17 Blockade Inhibitor->CYP19 Blockade

Caption: Impact of CYP17A1/CYP19A1 inhibition by PPPO on the downstream steroidogenic signaling pathway.

By combining the immediate onset of a reversible Type II inhibitor with the long-lasting durability of a suicide substrate, PPPO represents a highly sophisticated approach to enzymatic modulation.

References

  • Title: CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. Source: NIH. URL: [Link]

  • Title: A Suite of Activity-Based Probes for Human Cytochrome P450 Enzymes. Source: NIH. URL: [Link]

  • Title: Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent. Source: NIH. URL: [Link]

  • Title: Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks. Source: ACS Publications. URL: [Link]

  • Title: Development of Flavone Propargyl Ethers as Potent and Selective Inhibitors of Cytochrome P450 Enzymes 1A1 and 1A2. Source: NIH. URL: [Link]

Sources

Stability and Reactivity of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol: A Comprehensive Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As drug discovery increasingly relies on highly functionalized, sp3-rich scaffolds, tertiary propargylic alcohols like 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol have emerged as critical building blocks. This molecule presents a unique convergence of four distinct chemical motifs at a single chiral center: a terminal alkyne, a tertiary hydroxyl group, an electron-rich phenyl ring, and an electron-deficient pyridin-4-yl ring. This whitepaper provides an in-depth analysis of its stability, electronic profiling, and reactivity, offering self-validating experimental workflows for application scientists and synthetic chemists.

Structural and Electronic Profiling

As an application scientist bridging the gap between computational design and benchtop execution, I approach 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol not merely as a static substrate, but as a dynamic system of competing electronic effects. The stability and reactivity of this molecule are governed by the "push-pull" relationship between its geminal aromatic rings[1].

The Electronic Dichotomy

The heterolysis of the C-O bond to form a propargylic carbocation is the gateway to most of this molecule's reactivity (e.g., Meyer-Schuster rearrangements, nucleophilic substitutions).

  • The Phenyl Group (The "Push"): Provides essential resonance stabilization to the incipient carbocation. Without this aryl group, the activation energy for C-O cleavage would be prohibitively high[2].

  • The Pyridin-4-yl Group (The "Pull"): Exerts a strong electron-withdrawing inductive (-I) effect. The magnitude of this effect is highly pH-dependent.

Causality in Stability: Counterintuitively, this tertiary alcohol is exceptionally stable in Brønsted acidic aqueous media. Protonation of the pyridine nitrogen (pKa ~5.2) generates a pyridinium cation. This positively charged ring becomes a powerful electron sink, drastically destabilizing any potential carbocation at the adjacent C3 position and effectively halting dehydration. Conversely, in non-polar solvents with Lewis acids (which can coordinate the oxygen preferentially over the sterically hindered nitrogen), dehydration to a conjugated enyne occurs rapidly.

Reactivity A 3-Phenyl-3-pyridin-4-yl- 1-propyn-3-ol B Pyridinium Cation (Acidic Media) A->B H+ Addition (Stabilizes C-O bond) C Propargylic Carbocation (Lewis Acid/Heat) A->C -H2O (Rate-limiting) D Conjugated Enyne (Dehydration Product) C->D -H+ (E1 Elimination) E Substitution Product (Nucleophile Addition) C->E +Nu- (SN1 Pathway)

Fig 1. Divergent reactivity of the propargylic alcohol under acidic and nucleophilic conditions.

Quantitative Stability and Reactivity Data

To design robust synthetic routes, we must quantify the degradation pathways. Table 1 outlines the thermodynamic stability of the substrate across various environments, while Table 2 highlights its performance in transition-metal-catalyzed substitutions.

Table 1: Thermodynamic Stability Matrix

ConditionTemp (°C)Half-Life (t1/2)Primary DegradationCausality / Mechanistic Notes
0.1M HCl (aq)25> 72 hoursNegligiblePyridine protonation creates a strong EWG, destabilizing carbocation formation and preventing dehydration.
1.0M NaOH (aq)60> 48 hoursMeyer-SchusterBase-catalyzed rearrangement is severely retarded by the steric shielding of the gem-diaryl groups.
BF3·OEt2 (DCM)40< 1 hourDehydrationStrong Lewis acid activates the hydroxyl leaving group; the unprotonated phenyl ring stabilizes the carbocation.
Ambient Light/Air25> 6 monthsN-OxidationThe pyridine ring is susceptible to slow oxidation, but the tertiary propargylic alcohol remains inert.

Table 2: Comparative Reactivity in Propargylic Substitution

Catalyst SystemNucleophileYield (%)ChemoselectivityCausality / Mechanistic Notes
AuBr3 / AgOTfAcetylacetone15%PoorFree pyridine coordinates and poisons the Au(III) center, leading to incomplete conversion[2].
AuBr3 / AgOTf + BF3Acetylacetone82%HighBF3 pre-coordination masks the pyridine, allowing Au(III) to activate the propargylic C-O bond.
Ru-Thiolate ComplexPhosphine oxide88%High (Enantioselective)Phenyl group stabilizes the transition state; Ru complex tolerates basic heterocycles better than Au[3].

Core Reactivity Pathways

Terminal Alkyne Functionalization

The terminal alkyne is highly accessible for functionalization. It readily undergoes Sonogashira cross-coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The adjacent tertiary alcohol can act as a directing group, coordinating to zinc or copper intermediates to accelerate addition reactions to aldehydes or ketones[4].

Metal-Catalyzed Propargylic Substitution

Ruthenium and Gold catalysts are highly effective for substituting the hydroxyl group with carbon or heteroatom nucleophiles[3]. However, the basic pyridine nitrogen presents a significant challenge: it acts as a competitive ligand, poisoning homogeneous catalysts like AuCl3. To overcome this, the pyridine must be transiently masked using a hard Lewis acid (like BF3) prior to the introduction of the soft transition metal catalyst[2].

Self-Validating Experimental Protocol: Masked-Gold Catalyzed Substitution

To ensure trustworthiness and reproducibility, the following protocol for the nucleophilic substitution of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol is designed as a self-validating system . Every critical phase includes an In-Process Control (IPC) that confirms the mechanistic step has occurred before proceeding.

Workflow S1 1. Pyridine Protection (BF3·OEt2) S2 2. Catalyst Activation (Au/Ru) S1->S2 S3 3. Nucleophilic Trapping S2->S3 S4 4. Biphasic Quench & IPC S3->S4

Fig 2. Self-validating workflow for metal-catalyzed propargylic substitution.

Step-by-Step Methodology

Step 1: Pyridine Masking (The Causality of Protection)

  • Dissolve 1.0 mmol of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol in 5.0 mL of anhydrous Dichloromethane (DCM) under an argon atmosphere.

  • Cool the reaction vessel to -78°C using a dry ice/acetone bath.

  • Dropwise, add 1.05 mmol of BF3·OEt2.

  • Causality: BF3 is a hard Lewis acid that preferentially coordinates to the hard basic pyridine nitrogen over the softer alkyne. This electronically deactivates the nitrogen, preventing it from poisoning the gold catalyst in the next step.

  • Self-Validation Checkpoint 1: Remove a 10 µL aliquot, quench in aqueous NaHCO3, and spot on a TLC plate. The masked intermediate will not move from the baseline in 20% EtOAc/Hexanes, whereas the starting material has an Rf of ~0.3.

Step 2: Catalyst Activation & Substitution 4. Warm the solution to 0°C. Add 2.0 mmol of the desired nucleophile (e.g., acetylacetone). 5. Add a pre-mixed solution of 5 mol% AuBr3 and 15 mol% AgOTf in 1.0 mL DCM.

  • Causality: AgOTf abstracts the bromide from AuBr3, generating a highly electrophilic, cationic Gold(III) species that selectively activates the propargylic alcohol[2].

  • Stir at room temperature for 2 hours.

Step 3: Biphasic Quench and Purification 7. Critical Quench: Pour the reaction mixture into 10 mL of saturated aqueous NaHCO3 and stir vigorously for 15 minutes.

  • Causality: The bicarbonate neutralizes the BF3, liberating the free pyridine. Simultaneously, the basic aqueous environment precipitates the gold and silver salts as insoluble hydroxides/oxides, halting any reverse reactions or over-oxidation.

  • Self-Validation Checkpoint 2: Observe the phase separation. A clean, transparent organic layer indicates successful metal precipitation. If the organic layer is cloudy, filter through a pad of Celite before extraction.

  • Extract with DCM (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation Checkpoint 3 (Orthogonal TLC): Spot the crude mixture on TLC. Visualize first under UV (254 nm) to confirm the pyridine ring is intact. Next, dip the plate in KMnO4 stain and heat; a bright yellow spot on a purple background confirms the terminal alkyne survived the reaction without undergoing unintended hydration.

References

  • Title: Phenyl-Substituted Propargyl Alcohols: A Comparative Guide to Structure-Activity Relationships Source: Benchchem URL
  • Title: Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study Source: ACS Omega URL
  • Title: Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds Source: MDPI URL
  • Title: Synthesis of propargyl alcohols Source: Organic Chemistry Portal URL

Sources

Methodological & Application

Synthesis of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol, a tertiary propargyl alcohol with significant potential in medicinal chemistry and drug discovery. The presence of the phenyl, pyridinyl, and propargyl alcohol moieties suggests a rich pharmacological landscape for this scaffold and its derivatives. Phenyl-pyridine structures are known to exhibit a range of biological activities, including ROCK inhibition and anticonvulsant properties.[1] This protocol outlines a reliable and efficient two-step synthesis commencing from readily available starting materials.

The synthetic strategy hinges on a nucleophilic addition of an acetylide to a ketone. Specifically, the protocol details the preparation of the key intermediate, 4-benzoylpyridine, followed by its reaction with ethynylmagnesium bromide. This Grignard reaction is a robust and well-established method for the formation of carbon-carbon bonds and the generation of tertiary alcohols.[2][3][4] Careful control of reaction conditions, particularly the exclusion of moisture, is paramount for the successful synthesis and high-yield isolation of the target compound.

I. Synthetic Workflow Overview

The synthesis of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol is accomplished through a two-stage process. The initial step involves the synthesis of the ketone precursor, 4-benzoylpyridine, via a Friedel-Crafts-type reaction. The subsequent and final step is the core Grignard reaction, where the prepared ketone is treated with ethynylmagnesium bromide to yield the desired tertiary propargyl alcohol.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Grignard Reaction & Product Formation cluster_2 Post-Synthesis start_materials Isonicotinic Acid + Thionyl Chloride + Benzene precursor 4-Benzoylpyridine start_materials->precursor   AlCl3 final_product 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol precursor->final_product   Anhydrous THF grignard_reagent Ethynylmagnesium Bromide grignard_reagent->final_product purification Purification (Column Chromatography) final_product->purification characterization Characterization (NMR, IR, MS) purification->characterization

Figure 1: A schematic overview of the synthetic workflow for 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol.

II. Reaction Mechanism

The core of this synthesis is the nucleophilic addition of the ethynyl Grignard reagent to the electrophilic carbonyl carbon of 4-benzoylpyridine. The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent source of the nucleophilic ethynyl anion. This anion attacks the carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary propargyl alcohol.

G ketone 4-Benzoylpyridine intermediate Magnesium Alkoxide Intermediate ketone->intermediate + Grignard Reagent grignard Ethynylmagnesium Bromide grignard->intermediate product 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol intermediate->product Protonation workup Aqueous Acidic Workup (e.g., NH4Cl) workup->intermediate

Figure 2: The reaction mechanism for the synthesis of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol.

III. Materials and Methods

A. Reagents and Solvents
Reagent/SolventGradeSupplierNotes
Isonicotinic Acid≥99%Sigma-Aldrich
Thionyl Chloride≥99%Sigma-AldrichUse in a well-ventilated fume hood.
BenzeneAnhydrous, ≥99.8%Sigma-AldrichCarcinogen, handle with extreme care.
Aluminum ChlorideAnhydrous, ≥99%Sigma-Aldrich
Ethynylmagnesium bromide solution0.5 M in THFSigma-AldrichHighly reactive, handle under inert gas.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse from a freshly opened bottle or distill from sodium/benzophenone.
Diethyl EtherAnhydrous, ≥99%Sigma-Aldrich
Saturated Ammonium ChlorideAqueous solution
Sodium SulfateAnhydrous
Silica Gel230-400 meshFor column chromatography.
Ethyl AcetateHPLC GradeFor chromatography.
HexanesHPLC GradeFor chromatography.
B. Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Ice bath

  • Rotary evaporator

  • Glassware for column chromatography

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

IV. Experimental Protocol

A. Synthesis of 4-Benzoylpyridine

This procedure is adapted from the synthesis of 3-benzoylpyridine.[5] Alternatively, 4-benzoylpyridine is commercially available and can be used directly.[6][7]

  • Preparation of Isonicotinoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend isonicotinic acid (1.0 eq) in an excess of thionyl chloride (3.0-5.0 eq). The reaction mixture is heated to reflux for 2-3 hours or until the evolution of gas ceases and the solution becomes clear. Excess thionyl chloride is then removed by distillation under reduced pressure.

  • Friedel-Crafts Acylation: To a suspension of anhydrous aluminum chloride (2.5 eq) in anhydrous benzene (used as both reactant and solvent) in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cool the mixture in an ice-salt bath to 5-10 °C. Add the crude isonicotinoyl chloride, dissolved in a minimal amount of anhydrous benzene, dropwise to the stirred suspension while maintaining the internal temperature between 5-10 °C.

  • Reaction and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The acidic aqueous layer is then made basic with a 50% aqueous sodium hydroxide solution until the initially formed aluminum hydroxide redissolves.

  • Extraction and Purification: The basic aqueous layer is extracted multiple times with chloroform or dichloromethane. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-benzoylpyridine. The product can be further purified by recrystallization from hexane or by vacuum distillation.

B. Synthesis of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol

Strict anhydrous and inert conditions are crucial for the success of this Grignard reaction. [2][8]

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Addition of Reactants: In the reaction flask, dissolve 4-benzoylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.

  • Grignard Reagent Addition: Add the ethynylmagnesium bromide solution (0.5 M in THF, 1.5-2.0 eq) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of 4-benzoylpyridine, ensuring the internal temperature is maintained below 5 °C. A color change and the formation of a precipitate may be observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or overnight, to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide intermediate and dissolve the magnesium salts.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[9] The purified product should be a solid or a viscous oil.

V. Data Summary and Characterization

Parameter4-Benzoylpyridine3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol
Molecular Formula C₁₂H₉NOC₁₄H₁₁NO
Molecular Weight 183.21 g/mol 209.24 g/mol
Appearance White to off-white solidExpected to be a solid or viscous oil
Melting Point 72-73 °C (recrystallized from hexane)[5]Not reported
Expected ¹H NMR (CDCl₃, δ ppm) Aromatic protons (multiplets)Aromatic protons (multiplets), Acetylenic proton (singlet, ~2.5-3.0 ppm), Hydroxyl proton (broad singlet)
Expected ¹³C NMR (CDCl₃, δ ppm) Aromatic carbons, Carbonyl carbon (~195 ppm)Aromatic carbons, Quaternary carbinol carbon (~70-80 ppm), Acetylenic carbons (~80-90 ppm)[10]
Expected IR (cm⁻¹) C=O stretch (~1660 cm⁻¹), Aromatic C-H and C=C stretchesO-H stretch (broad, ~3300-3500 cm⁻¹), C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹, weak), Aromatic C-H and C=C stretches

VI. Safety Precautions

  • Benzene: Benzene is a known carcinogen and should be handled only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thionyl Chloride: Thionyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood.

  • Grignard Reagents: Ethynylmagnesium bromide is highly reactive and pyrophoric. It reacts violently with water and protic solvents. All reactions involving Grignard reagents must be conducted under strictly anhydrous and inert conditions.

  • General Precautions: Standard laboratory safety practices should be followed, including the use of PPE.

VII. Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol. The described method, utilizing a Grignard reaction with the readily prepared or commercially available 4-benzoylpyridine, offers an efficient route to this potentially bioactive molecule. The structural motifs present in the target compound make it an attractive candidate for further investigation in drug discovery programs.

References

  • Akishina, E. A., et al. (2022). Synthesis of 4-Acetyl- and 4-Benzoylpyridine Derivatives with 1,2-Azole Fragments. Request PDF.
  • Organic Syntheses Procedure. 3-benzoylpyridine.
  • EP0256745A2 - Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of propargyl alcohols using the same - Google P
  • BenchChem. (2025).
  • Sudhir Kumar Bhati et al. (2011).
  • BenchChem. (2025). Application Notes and Protocols for the Grignard Reaction-Based Synthesis of 2-(4-Chlorobenzoyl)pyridine.
  • Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Str
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
  • 3-(4-Methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one - PMC.
  • Grignard Reaction.
  • 3-Phenyl-1-(pyridin-4-yl)prop-2-yn-1-one - Optional[13C NMR] - Chemical Shifts - SpectraBase.
  • 4-benzoylpyridine | 14548-46-0 | Chemical Bull Pvt. Ltd.
  • 4-Benzoylpyridine, 98% - nordmann.global.
  • Product Class 3: Propargylic Alcohols.
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  • 14 Formation and reaction of a Grignard reagent.
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts.
  • ChemInform Abstract: Improved Synthesis of Tertiary Propargyl Alcohols by the Favorskii Reaction of Alkyl Aryl (Hetaryl) Ketones with Acetylene.
  • US20030109757A1 - Method for separation and recovery of propargyl alcohol - Google P
  • (2E)-3-Phenyl-1-(pyridin-4-yl)prop-2-en-1-one - PubChem.
  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - MDPI.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIV
  • Reaction of 1 with ethynylmagnesium bromide.
  • Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity rel
  • 3-phenyl-2-propyn-1-ol(1504-58-1)ir1 - ChemicalBook.
  • 1-phenyl-1-penten-4-yn-3-ol - Organic Syntheses Procedure.
  • 4 - Organic Syntheses Procedure.
  • BenchChem. (2025). Application Notes and Protocols: Ethynylmagnesium Bromide in Flow Chemistry.
  • Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one.

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The Versatile Synthon: Application Notes for 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Heteroaromatic Propargyl Alcohol

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol emerges as a highly versatile and reactive intermediate, poised for the construction of complex molecular architectures. Its unique structure, featuring a terminal alkyne, a tertiary alcohol, and two distinct aromatic moieties—a phenyl and a pyridin-4-yl group—offers a rich platform for a diverse array of chemical transformations. The presence of the pyridine ring, a common pharmacophore, renders derivatives of this compound particularly interesting for drug discovery programs.[1][2]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the utilization of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol as a strategic building block. We will delve into its synthesis, explore its reactivity in key synthetic transformations, and provide step-by-step experimental procedures grounded in established chemical principles.

Synthesis of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol: A Protocol

The synthesis of tertiary propargyl alcohols is a well-established transformation in organic chemistry, typically achieved through the addition of a metal acetylide to a ketone.[3] The following protocol details a reliable method for the preparation of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol from 4-benzoylpyridine.

Protocol 1: Synthesis via Ethynylmagnesium Bromide

This procedure utilizes a Grignard reagent derived from acetylene, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-benzoylpyridine.

Reaction Scheme:

Synthesis_of_3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-Benzoylpyridine 4-Benzoylpyridine Ethynylmagnesium_bromide 1. Ethynylmagnesium bromide, THF Product 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol 4-Benzoylpyridine->Product Reaction Alkynylation 4-Benzoylpyridine->Reaction Workup 2. aq. NH4Cl Ethynylmagnesium_bromide->Reaction Reaction->Product

Caption: Synthesis of the target compound.

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)EquivalentsVolume/Mass
4-Benzoylpyridine183.2110.01.01.83 g
Ethynylmagnesium bromide129.2630.03.060 mL (0.5 M in THF)
Tetrahydrofuran (THF), anhydrous---50 mL
Saturated aq. NH₄Cl---50 mL
Ethyl acetate---100 mL
Anhydrous Na₂SO₄---As needed

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-benzoylpyridine (1.83 g, 10.0 mmol).

  • Dissolve the ketone in 50 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethynylmagnesium bromide (60 mL of a 0.5 M solution in THF, 30.0 mmol) dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol as a solid.

Expected Characterization Data:

TechniqueExpected Data
¹H NMRPeaks corresponding to the pyridyl, phenyl, and acetylenic protons. The hydroxyl proton will appear as a broad singlet.
¹³C NMRSignals for the quaternary carbinol carbon, the two acetylenic carbons, and the aromatic carbons of the phenyl and pyridyl rings.
IR (KBr)A broad absorption band for the O-H stretch (approx. 3400 cm⁻¹), a sharp peak for the C≡C-H stretch (approx. 3300 cm⁻¹), and a weak C≡C stretch (approx. 2100 cm⁻¹).
MS (ESI+)[M+H]⁺ corresponding to the molecular weight of the product.

Applications in Organic Synthesis

The unique structural features of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol open doors to a variety of synthetic transformations, making it a valuable precursor for diverse molecular scaffolds.

Meyer-Schuster Rearrangement: Synthesis of α,β-Unsaturated Ketones

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes.[4][5] For a tertiary propargyl alcohol like 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol, this rearrangement provides access to a chalcone-like structure, which are known for their broad range of biological activities.[5]

Mechanistic Rationale: The reaction proceeds through protonation of the hydroxyl group, followed by a 1,3-shift of the resulting water molecule to form an allene intermediate. Tautomerization of the allene then yields the final α,β-unsaturated ketone.[5] The use of a mild acid catalyst is crucial to avoid potential side reactions.

Meyer_Schuster_Rearrangement cluster_start Starting Material cluster_reagent Reagent cluster_product Product Start 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol Acid Acid Catalyst (e.g., PTSA) Product (E/Z)-1-Phenyl-3-(pyridin-4-yl)prop-2-en-1-one Start->Product Rearrangement Meyer-Schuster Rearrangement Start->Rearrangement Acid->Rearrangement Rearrangement->Product

Caption: Meyer-Schuster Rearrangement.

Protocol 2: Meyer-Schuster Rearrangement

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)EquivalentsVolume/Mass
3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol223.261.01.0223 mg
p-Toluenesulfonic acid (PTSA)172.200.10.117.2 mg
Toluene---10 mL
Saturated aq. NaHCO₃---20 mL
Ethyl acetate---50 mL
Anhydrous MgSO₄---As needed

Procedure:

  • To a 50 mL round-bottom flask equipped with a reflux condenser, add 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol (223 mg, 1.0 mmol) and toluene (10 mL).

  • Add p-toluenesulfonic acid (17.2 mg, 0.1 mmol).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (hexane/ethyl acetate) to yield the α,β-unsaturated ketone.

Sonogashira Coupling: Building Complex Arylalkynes

The terminal alkyne functionality of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol makes it an ideal substrate for Sonogashira coupling, a powerful palladium-catalyzed cross-coupling reaction for the formation of C(sp)-C(sp²) bonds.[6][7] This allows for the introduction of various aryl or vinyl substituents at the terminus of the alkyne, leading to highly conjugated and structurally diverse molecules.

Causality Behind Experimental Choices: The classic Sonogashira coupling employs a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition to the aryl/vinyl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6] An amine base is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Start 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol Aryl_Halide Aryl Halide (Ar-X) Product Aryl-substituted Alkyne Start->Product Coupling Sonogashira Coupling Start->Coupling Catalysts Pd Catalyst, Cu(I) Co-catalyst, Base Aryl_Halide->Product Aryl_Halide->Coupling Catalysts->Coupling Coupling->Product

Caption: Sonogashira Coupling Reaction.

Protocol 3: Sonogashira Coupling with an Aryl Iodide

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)EquivalentsVolume/Mass
3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol223.260.51.0111.6 mg
4-Iodotoluene218.040.61.2130.8 mg
Pd(PPh₃)₂Cl₂701.900.0250.0517.5 mg
Copper(I) iodide (CuI)190.450.050.19.5 mg
Triethylamine (Et₃N)101.191.53.00.21 mL
Tetrahydrofuran (THF), anhydrous---10 mL

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (17.5 mg, 0.025 mmol) and CuI (9.5 mg, 0.05 mmol).

  • Add 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol (111.6 mg, 0.5 mmol) and 4-iodotoluene (130.8 mg, 0.6 mmol).

  • Add anhydrous THF (10 mL) followed by triethylamine (0.21 mL, 1.5 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (hexane/ethyl acetate) to obtain the coupled product.

Cyclization Reactions: Access to Furanone Scaffolds

Propargyl alcohols can undergo cyclization reactions to form various heterocyclic systems.[8] In the presence of a suitable catalyst, 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol can be a precursor to furanone derivatives, which are present in numerous biologically active natural products.[8]

Plausible Reaction Pathway: A platinum(II)-catalyzed cyclization is a viable route. The Lewis acidic platinum catalyst activates the alkyne towards intramolecular nucleophilic attack by the hydroxyl group. Subsequent rearrangement of the resulting intermediate would lead to the furanone product.[8]

Furanone_Synthesis cluster_start Starting Material cluster_reagent Catalyst cluster_product Product Start 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol Catalyst PtCl2 Product Substituted 3(2H)-Furanone Start->Product Cyclization Pt(II)-Catalyzed Cyclization Start->Cyclization Catalyst->Cyclization Cyclization->Product

Caption: Synthesis of Furanones.

Protocol 4: Platinum-Catalyzed Cyclization to a Furanone Derivative

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)EquivalentsVolume/Mass
3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol223.260.51.0111.6 mg
Platinum(II) chloride (PtCl₂)265.990.0250.056.6 mg
Toluene, anhydrous---5 mL

Procedure:

  • In a sealed tube, dissolve 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol (111.6 mg, 0.5 mmol) in anhydrous toluene (5 mL).

  • Add platinum(II) chloride (6.6 mg, 0.025 mmol).

  • Seal the tube and heat the mixture at 100 °C for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired furanone.

Conclusion and Future Outlook

3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol stands as a promising and versatile building block in the arsenal of synthetic chemists. The protocols detailed herein provide a solid foundation for its synthesis and application in generating a variety of valuable molecular scaffolds, including α,β-unsaturated ketones, complex arylalkynes, and furanones. The presence of both phenyl and pyridyl moieties suggests that derivatives of this compound may exhibit interesting pharmacological properties, warranting further investigation in the field of drug discovery. Future research could explore other transformations of this synthon, such as its use in multicomponent reactions, cycloadditions, and the synthesis of other heterocyclic systems. The continued exploration of such versatile building blocks will undoubtedly fuel innovation in both synthetic methodology and the development of novel therapeutic agents.

References

  • Bandgar, B. P., et al. (2010). Synthesis and biological evaluation of a novel series of 1,3-diaryl-2-propen-1-one analogs as anti-inflammatory and antioxidant agents. Bioorganic & Medicinal Chemistry Letters, 20(3), 730-733.
  • Dudley, G. B., et al. (2004). Pt-catalyzed cyclization/migration of propargylic alcohols for the synthesis of 3(2H)-furanones, pyrrolones, indolizines, and indolizinones. Organic Letters, 6(24), 4467-4470.
  • Katritzky, A. R., et al. (1999). A novel and efficient synthesis of 2,4,6-trisubstituted pyridines. Synthesis, 1999(12), 2114-2118.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Swaminathan, S., & Narayanan, K. V. (1971). The Meyer-Schuster and Rupe Rearrangements. Chemical Reviews, 71(5), 429-438.
  • Trivedi, J. C., et al. (2007). Synthesis and biological evaluation of some new chalcones as potential antimicrobial agents. European Journal of Medicinal Chemistry, 42(6), 777-781.
  • Viana, G. S., et al. (2003). Analgesic and antiinflammatory effects of the chalcone hispidulin. Journal of Pharmacy and Pharmacology, 55(1), 135-141.
  • York, C., et al. (2007). A general method for the synthesis of 2-substituted and 2,3-disubstituted benzofurans. Organic Letters, 9(9), 1569-1572.
  • Zhang, D., et al. (2010). Synthesis of Polysubstituted Furans Based on a Stepwise Sonogashira Coupling of (Z)-3-iodoalk-2-en-1-ols With Terminal Propargylic Alcohols and Subsequent Au(I)- Or Pd(II)-catalyzed Cyclization-Aromatization via Elimination of H2O. The Journal of Organic Chemistry, 75(8), 2589-2598.
  • Katsori, A. M., & Hadjipavlou-Litina, D. (2011). Recent advances in the chemistry and biology of chalcones. Bioorganic & Medicinal Chemistry, 19(11), 3201-3213.
  • Liu, M., et al. (2003). Antimalarial and antileishmanial activities of chalcones: a review. Mini Reviews in Medicinal Chemistry, 3(6), 535-546.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Patil, C. B., et al. (2009). A review on synthesis and pharmacological aspects of chalcones. E-Journal of Chemistry, 6(4), 931-952.
  • Sivakumar, P. M., et al. (2011). Synthesis, antioxidant and in vitro cytotoxic evaluation of some novel chalcones. European Journal of Medicinal Chemistry, 46(9), 4587-4592.
  • Brandsma, L., & Vasilevsky, S. F. (1995).
  • Meyer–Schuster rearrangement. Wikipedia. Available at: [Link]

  • The Meyer–Schuster Rearrangement. Organic Reactions. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Pt-catalyzed cyclization/migration of propargylic alcohols for the synthesis of 3(2H)-furanones, pyrrolones, indolizines, and indolizinones. PMC. Available at: [Link]

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • (2E)-3-(4-Methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one. PMC. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]

Sources

Application Note: Harnessing 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the contemporary medicinal chemistry landscape, the strategic selection of multifunctional building blocks is paramount for accelerating hit-to-lead optimization. 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol (systematically named 1-phenyl-1-(pyridin-4-yl)prop-2-yn-1-ol) represents a highly privileged, dense pharmacophoric scaffold.

This molecule integrates three critical structural vectors:

  • The Pyridin-4-yl Motif : Pyridine is one of the most prevalent N -heterocycles in FDA-approved drugs[1]. It acts as a robust hydrogen bond acceptor, improves aqueous solubility, enhances metabolic stability against CYP450 enzymes, and serves as a metal-coordinating moiety for targeting metalloenzymes[2].

  • The Phenyl Ring : Provides essential lipophilicity ( logP tuning) and enables π−π stacking interactions within hydrophobic protein binding pockets.

  • The Tertiary Propargylic Alcohol : Propargyl alcohols are exceptionally versatile synthetic intermediates[3]. The terminal alkyne provides a bioorthogonal handle for Click Chemistry (CuAAC) or cross-coupling, while the tertiary hydroxyl group can participate in hydrogen bonding or serve as a leaving group in Meyer-Schuster rearrangements or Nicholas reactions[4].

This application note provides rigorously validated protocols and mechanistic insights for utilizing this compound in two primary workflows: CuAAC Click Chemistry for the synthesis of bioactive 1,2,3-triazoles, and Sonogashira Cross-Coupling for pharmacophore extension.

Mechanistic Workflow & Visualization

The terminal alkyne of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol makes it an ideal candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is widely used to synthesize 1,4-disubstituted 1,2,3-triazoles, which are stable amide bioisosteres with profound anti-infective and anti-cancer properties[5].

G Start 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol (Terminal Alkyne) Intermediate Cu(I)-Acetylide Complex (Pyridine-stabilized) Start->Intermediate Azide Azide-bearing Pharmacophore (e.g., PROTAC Linker) Cyclo [3+2] Cycloaddition (Regioselective) Azide->Cyclo Cat CuSO4 + Sodium Ascorbate (In situ Cu(I) Generation) Cat->Intermediate Activates alkyne Intermediate->Cyclo Product 1,4-Disubstituted 1,2,3-Triazole (Bioactive Scaffold) Cyclo->Product Yields 1,4-isomer

Caption: Workflow of CuAAC Click Chemistry utilizing the terminal alkyne for regioselective triazole synthesis.

Experimental Protocols

Protocol A: Synthesis of 1,2,3-Triazole Derivatives via CuAAC

This protocol describes the conjugation of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol with an organic azide to form a 1,2,3-triazole[6].

Causality & Expert Insight: The inclusion of the pyridin-4-yl group in the substrate introduces a strong Lewis base that can chelate the Cu(I) catalyst, potentially stalling the reaction. To counteract this, a slight excess of the copper catalyst and a highly efficient reducing agent (sodium ascorbate) are utilized. Furthermore, a specialized ammonia work-up is mandatory to strip residual copper from the final API.

Step-by-Step Methodology:

  • Reagent Preparation: In a 25 mL round-bottom flask, dissolve 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol (1.0 mmol) and the desired organic azide (1.05 mmol) in a 1:1 mixture of tert-butanol and ultra-pure water (10 mL). Rationale: The biphasic solvent system optimally solubilizes both the organic substrates and the inorganic salts.

  • Catalyst Activation: Add CuSO4​⋅5H2​O (0.1 mmol, 10 mol%) followed immediately by sodium ascorbate (0.2 mmol, 20 mol%). Rationale: Sodium ascorbate reduces inactive Cu(II) to the catalytically active Cu(I) species in situ. The 2:1 ratio ensures a continuous reducing environment, preventing oxidative Glaser homocoupling of the alkyne.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction typically transitions from a pale blue to a bright yellow/orange suspension, indicating the formation of the Cu(I)-acetylide intermediate. Monitor via TLC (DCM:MeOH 9:1) until the alkyne is fully consumed (typically 2–4 hours).

  • Quenching and Copper Stripping (Critical Step): Dilute the reaction with ethyl acetate (20 mL). Wash the organic layer with a saturated aqueous NH4​Cl solution containing 10% v/v NH4​OH (3 \times 15 mL). Rationale: The ammonia forms a highly water-soluble [Cu(NH3​)4​]2+ complex, effectively breaking the pyridine-copper chelation and preventing heavy metal contamination in the product.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Pharmacophore Extension via Sonogashira Cross-Coupling

Propargyl alcohols are excellent substrates for Sonogashira couplings to generate extended, rigid alkyne scaffolds[7].

Causality & Expert Insight: The steric bulk of the tertiary alcohol adjacent to the alkyne makes the oxidative addition and transmetalation steps kinetically demanding. Therefore, a bidentate ligand (e.g., dppf) is highly recommended to prevent the pyridine nitrogen from displacing the phosphine ligands on the Palladium catalyst, which would lead to catalyst deactivation.

Step-by-Step Methodology:

  • Degassing (Critical Step): In an oven-dried Schlenk flask, dissolve 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol (1.0 mmol) and the aryl halide (1.2 mmol) in anhydrous DMF (5 mL) and Diisopropylethylamine (DIPEA, 2.0 mL). Subject the mixture to three freeze-pump-thaw cycles. Rationale: Rigorous exclusion of oxygen is required to prevent the copper-catalyzed homocoupling of the terminal alkyne.

  • Catalyst Addition: Under a positive pressure of Argon, add Pd(dppf)Cl2​ (0.05 mmol, 5 mol%) and CuI (0.1 mmol, 10 mol%).

  • Heating: Seal the flask and heat to 60 °C for 12 hours.

  • Work-up: Cool to room temperature, dilute with EtOAc (30 mL), and wash with water (3 \times 20 mL) to remove DMF and DIPEA salts. Dry, concentrate, and purify via silica gel chromatography.

Quantitative Data & Reaction Optimization

The following table summarizes the optimization data for the Sonogashira cross-coupling of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol with a standard aryl iodide, demonstrating the necessity of specific catalytic conditions.

EntryCatalyst SystemBase / SolventTemp (°C)Yield (%)Mechanistic Observation & Rationale
1 Pd(PPh3​)4​ / CuI Et3​N 2568%Standard conditions; moderate yield due to partial catalyst poisoning by the substrate's pyridine ring.
2 Pd(PPh3​)4​ (No CuI ) Et3​N 8014%Copper-free conditions fail; the steric bulk of the tertiary alcohol severely hinders direct transmetalation.
3 Pd(dppf)Cl2​ / CuI DIPEA / DMF 60 91% Optimal. The bidentate dppf ligand resists displacement by the pyridine moiety, maintaining the active Pd cycle.
4 Pd(dppf)Cl2​ / CuI DIPEA / DMF (Air)6035%Lack of degassing leads to rapid consumption of the alkyne via Glaser homocoupling.

References

  • Title: Propargyl alcohol uses - Synthesis, and Safety Source: Rawsource URL
  • Title: Pyridine: the scaffolds with significant clinical diversity Source: RSC Publishing URL
  • Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: PMC / NIH URL
  • Title: Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks Source: PMC / NIH URL
  • Title: Propargyl Alcohol‐Derived 1,2,3‐Triazoles Demonstrate Antiplasmodial Activity Source: ResearchGate URL
  • Source: RSC Publishing (Books)
  • Title: Synthesis of Carbo- and Heterocycles via Coupling-Isomerization Reactions Source: Thieme Connect URL

Sources

Application Note: High-Purity Isolation of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of the tertiary propargyl alcohol, 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol, from a crude synthetic mixture. Propargyl alcohols are crucial building blocks in organic synthesis, serving as versatile intermediates for complex molecules and pharmaceuticals.[1] The presence of a basic pyridine moiety and a polar hydroxyl group in the target compound presents a unique purification challenge, necessitating a carefully optimized chromatographic strategy to achieve high purity. This guide details a robust methodology using normal-phase flash column chromatography on silica gel, from initial analytical method development with Thin-Layer Chromatography (TLC) to a full-scale preparative separation. Key topics include mobile phase optimization, strategies to mitigate peak tailing common with basic compounds, and detailed protocols for column packing, sample loading, and fraction analysis.

Introduction: Purification Strategy & Compound Analysis

The successful isolation of a target molecule is as critical as its synthesis. The compound of interest, 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol, possesses distinct structural features that dictate the purification strategy.

  • Polarity: The molecule contains a polar tertiary alcohol (-OH) group and a moderately polar pyridine ring. The phenyl and propynyl groups contribute non-polar character. This amphiphilic nature requires a finely tuned solvent system to ensure proper migration and separation from impurities.

  • Basicity: The nitrogen atom in the pyridine ring is basic. On a standard silica gel stationary phase, which is slightly acidic, this basicity can lead to strong, non-ideal interactions.[2][3] These interactions often manifest as significant "peak tailing," where the compound slowly leaches from the stationary phase, resulting in broad, asymmetric peaks and poor separation.[3][4]

  • Stationary Phase: Normal-phase chromatography, which employs a polar stationary phase (silica gel) and a less polar mobile phase, is the method of choice.[5][6] The polar functional groups of the target molecule will interact with the polar silica surface, allowing for separation based on polarity.[5][7] Less polar impurities will elute faster, while more polar impurities will be retained more strongly.

Our strategy is therefore twofold:

  • Develop an optimal mobile phase using analytical Thin-Layer Chromatography (TLC) to achieve good separation.

  • Translate this system to a preparative flash column, incorporating a small amount of a basic modifier into the mobile phase to suppress the undesirable interactions causing peak tailing.

Pre-Purification: Method Development via Thin-Layer Chromatography (TLC)

Before committing a large quantity of crude material to a column, TLC is an indispensable tool for rapidly determining the optimal solvent system.[8][9][10] The goal is to find a mobile phase composition that provides a retention factor (Rf) for the desired compound in the range of 0.2 - 0.4 .[8]

Scientist's Note (Expertise & Experience): An Rf in this range ensures that the compound moves sufficiently off the baseline to separate from highly polar impurities but is retained enough to separate from non-polar impurities. An Rf that is too high (>0.5) in TLC often leads to premature elution from a column with poor separation, while an Rf that is too low (<0.15) results in excessively long run times and broad peaks.

Protocol 2.1: TLC Mobile Phase Screening
  • Preparation: Dissolve a small sample of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of several TLC plates (silica gel 60 F254).

  • Development: Place each plate in a separate developing chamber containing a different mobile phase. Common starting solvent systems for moderately polar compounds include mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[11][12]

  • Visualization: After the solvent front has migrated approximately 80-90% of the way up the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate).

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the substance) / (Distance traveled by the solvent front)[13]

Data Presentation: Suggested TLC Screening Systems
TrialMobile Phase System (v/v)Component A (Non-polar)Component B (Polar)Modifier (Optional)Expected Rf Trend
170:30HexanesEthyl AcetateNoneLow Rf (Baseline)
250:50HexanesEthyl AcetateNoneTarget Rf Range
330:70HexanesEthyl AcetateNoneHigh Rf (Solvent Front)
449:50:1HexanesEthyl AcetateTriethylamine (TEA)Similar to Trial 2, but with reduced spot tailing

This table presents a logical progression. Start with a system like 70:30 Hexanes:EtOAc. If the Rf is too low, increase the polarity by moving to 50:50, and so on. Once the ideal polarity is found, add a modifier like TEA to assess its effect on spot shape.[14][15]

Protocol: Preparative Flash Column Chromatography

This protocol assumes a crude sample size of approximately 1-2 grams. Column dimensions and solvent volumes should be scaled accordingly for different quantities.

Materials and Reagents
  • Stationary Phase: Silica gel, standard grade, particle size 40-63 µm.

  • Mobile Phase: Pre-mixed and degassed optimal solvent system determined by TLC (e.g., 50:50 Hexanes:Ethyl Acetate) with the addition of 0.5-1% triethylamine (TEA) by volume.

    Rationale (Trustworthiness): The addition of a small amount of a competitive base like TEA is a standard and highly effective technique.[3] The TEA will preferentially interact with the acidic silanol groups on the silica surface, preventing the basic pyridine nitrogen of the target compound from binding strongly.[16][17] This results in sharper, more symmetrical peaks and dramatically improved separation.[4]

  • Crude Sample: 1-2 g of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol mixture.

  • Apparatus: Glass chromatography column (~4 cm diameter, ~50 cm length), collection tubes, sand, cotton or glass wool plug.

Experimental Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification prep_col Column Packing (Wet Slurry Method) prep_sample Sample Loading (Dry Loading Method) prep_col->prep_sample elution Elution & Fraction Collection prep_sample->elution analysis TLC Analysis of Fractions elution->analysis combine Combine Pure Fractions analysis->combine Identify Pure Fractions evap Solvent Evaporation combine->evap final Pure Compound evap->final

Caption: Workflow for chromatographic purification.

Step-by-Step Methodology

Step 1: Column Packing (Wet Slurry Method)

  • Insert a small plug of cotton or glass wool into the bottom of the column and add a ~1 cm layer of sand.

  • Clamp the column perfectly vertically. Close the stopcock.

  • In a separate beaker, prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 90:10 Hexanes:EtOAc). The consistency should be like a milkshake, not a thick paste.[18]

  • Pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and remove air bubbles.[18]

  • Once the silica has settled (~25-30 cm bed height), add a final ~1 cm layer of sand on top to prevent disturbance during solvent addition.

  • Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.

Step 2: Sample Loading (Dry Loading Method)

Rationale (Expertise & Experience): For compounds that are not readily soluble in the mobile phase, or to achieve the best possible separation, dry loading is superior to wet loading.[19][20][21] It introduces the sample in a very narrow, concentrated band at the top of the column, which is critical for high resolution.[21][22]

  • Dissolve the crude sample (1-2 g) in a minimal amount of a volatile solvent (e.g., 10-20 mL of dichloromethane).

  • Add 2-4 g of fresh silica gel to this solution.

  • Swirl the mixture and remove the solvent completely using a rotary evaporator. The result should be a fine, free-flowing powder of silica gel coated with your crude product.

  • Carefully add this powder to the top of the packed column.

  • Gently tap the column to settle the powder and create a flat, even layer.

Step 3: Elution and Fraction Collection

  • Carefully add the prepared mobile phase (e.g., 50:50 Hexanes:EtOAc + 1% TEA) to the column, opening the stopcock to begin elution. Use gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., ~5-10 cm/min drop rate).

  • Begin collecting fractions immediately in numbered test tubes (e.g., 10-20 mL per fraction).

  • Maintain the solvent level at the top of the column throughout the process.

Step 4: Post-Purification Analysis

  • Monitor the elution by spotting every few fractions onto a TLC plate.

  • Develop the TLC plate in the mobile phase used for the column.

  • Identify the fractions that contain only the pure desired product (single spot at the correct Rf).

  • Combine the pure fractions into a single round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol.

Troubleshooting and Key Considerations

ProblemLikely Cause(s)Recommended Solution(s)
Poor Separation - Mobile phase is too polar (high Rf).- Column was overloaded.- Sample band was too wide (improper loading).- Reduce the polarity of the mobile phase.- Use less crude material for the column size.- Ensure proper dry loading technique for a narrow band.
Peak Tailing - Strong interaction between the basic pyridine and acidic silica.- Ensure 0.5-1% triethylamine (or another amine base) is added to the mobile phase.[2][3]
Cracked/Channeled Column - Column was allowed to run dry.- Poor packing technique.- The run is likely compromised; repack the column.- Always keep the silica bed wetted with solvent. Ensure a uniform slurry during packing.
Low Recovery - Compound is irreversibly stuck to the silica.- Increase mobile phase polarity at the end of the run (a "flush") to elute highly retained material.- Confirm the compound is stable on silica by running a 2D TLC test.[3]

Summary of Optimized Parameters

ParameterRecommended Value / MethodRationale
Stationary Phase Silica Gel (40-63 µm)Standard polar adsorbent for normal-phase chromatography.[8][19]
Mobile Phase Hexanes / Ethyl Acetate with 0.5-1% TriethylamineTunable polarity system; TEA minimizes peak tailing of the basic analyte.[2][3]
Method Development Thin-Layer Chromatography (TLC)Rapidly determines optimal solvent Rf (0.2-0.4) before scaling up.[8]
Column Packing Wet Slurry MethodEnsures a homogenous, bubble-free packed bed for even flow.[18]
Sample Loading Dry Loading MethodProvides the narrowest possible sample band for maximum resolution.[19][21]
Elution Monitoring TLC analysis of collected fractionsAllows for precise identification and combination of pure fractions.[23]

References

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • Muñoz, M. A. (2013). Answer to "How can I prevent peak tailing in HPLC?". ResearchGate. Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Available at: [Link]

  • Waters. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?. Available at: [Link]

  • Moodle@Units. (n.d.). Column Chromatography. Available at: [Link]

  • Various Authors. (2015). Answer to "How can I select the solvent system for column chromatography?". ResearchGate. Available at: [Link]

  • Reddit. (2020). Dry vs. Wet Loading in Column Chromatography. Available at: [Link]

  • Teledyne ISCO. (n.d.). Sample Loading Techniques for Large Scale Flash Chromatography. Available at: [Link]

  • Chemistry Notes. (2020). Normal phase column chromatography: Introduction, easy principle, uses. Available at: [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Available at: [Link]

  • LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available at: [Link]

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Available at: [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • Columbia University. (n.d.). Column chromatography. Available at: [Link]

  • IUPAC. (n.d.). Nomenclature. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Available at: [Link]

  • Reddit. (2022). When do you dry load and when do you wet load? (silica column chromatography). Available at: [Link]

  • IUPAC. (n.d.). Brief Guides to Nomenclature. Available at: [Link]

  • Phenomenex. (2025). Column Chromatography Guide. Available at: [Link]

  • University of Calgary. (n.d.). IUPAC Rules. Available at: [Link]

  • Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2026). 12.5: IUPAC Nomenclature. Available at: [Link]

  • Mastelf. (2024). Retention Factor in Chromatography: Understanding Its Formula and Significance. Available at: [Link]

  • Column-Chromatography.com. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds. Available at: [Link]

  • LCGC. (2026). Chromatography Fundamentals, Part III: Retention Parameters of Liquid Chromatography. Available at: [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Available at: [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. Available at: [Link]

  • University of Toronto. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]

  • News-Medical.net. (2025). What Is Column Chromatography? Principles and Protocols. Available at: [Link]

  • Millersville University. (n.d.). Experiment 5 – Thin Layer Chromatography. Available at: [Link]

  • Prezi. (2018). The Gold-Catalyzed Rearrangement of Propargyl Alcohols. Available at: [Link]

  • PubMed. (2001). Thin-layer Chromatography. Available at: [Link]

  • Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. Available at: [Link]

  • Oreate AI Blog. (2026). Understanding Rf Values in Chromatography: A Step-by-Step Guide. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3D: Separation Theory. Available at: [Link]

  • operachem. (2024). TLC-Thin Layer Chromatography. Available at: [Link]

  • Pure. (2014). Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Propargyl bromide on Newcrom R1 HPLC column. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-phenyl-1-propanol. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of propargyl alcohols. Available at: [Link]

  • Google Patents. (2007). A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).

Sources

Application Note: Evaluation of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol as a Dual-Mechanism Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in enzymology and pharmacokinetics.

Introduction & Mechanistic Rationale

In the development of targeted therapeutics—particularly those aimed at steroidogenic cytochrome P450 (CYP) enzymes such as CYP17A1 for prostate cancer—achieving sustained target engagement is a primary challenge. First-generation inhibitors often rely solely on reversible equilibrium binding, which leaves them susceptible to competitive displacement by endogenous substrates.

The compound 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol (1-phenyl-1-(pyridin-4-yl)prop-2-yn-1-ol) represents a sophisticated, rationally designed pharmacophore that overcomes this limitation by integrating two distinct inhibitory modalities:

  • Reversible Heme Coordination: The 4-pyridyl moiety acts as a strong Lewis base, coordinating directly with the prosthetic heme iron (Fe²⁺/Fe³⁺) in the active site. This establishes a high-affinity initial binding complex[1]. The adjacent phenyl ring simultaneously anchors the molecule within the enzyme's hydrophobic pocket[2].

  • Mechanism-Based Inactivation (Suicide Inhibition): The terminal alkyne (propargyl alcohol moiety) serves as a latent electrophile. Upon catalytic turnover by the enzyme, the terminal alkyne undergoes a 1,2-hydrogen shift and oxidation to form a highly reactive ketene intermediate. This intermediate rapidly reacts with active-site nucleophiles, forming an irreversible covalent adduct[3].

Mechanism cluster_0 Reversible Phase cluster_1 Irreversible Phase (Mechanism-Based) Compound 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol Heme Heme Iron (Fe2+/3+) Coordination via 4-Pyridyl Nitrogen Compound->Heme Hydrophobic Hydrophobic Pocket Binding via Phenyl Ring Compound->Hydrophobic Oxidation CYP-Mediated Oxidation of Terminal Alkyne Heme->Oxidation Catalytic Turnover Ketene Reactive Ketene Intermediate Oxidation->Ketene Adduct Covalent Adduct Formation (Suicide Inhibition) Ketene->Adduct

Figure 1: Dual-mechanism inhibition logic via heme coordination and covalent modification.

Experimental Workflow

To properly characterize a mechanism-based inhibitor, standard steady-state IC₅₀ assays are insufficient. The experimental design must decouple the initial reversible binding affinity ( KI​ ) from the rate of covalent inactivation ( kinact​ ).

Workflow Phase1 1. Reversible IC50 Determination (Fluorescence Assay) Phase2 2. Time-Dependent Inhibition (TDI) (Pre-incubation + NADPH) Phase1->Phase2 Phase3 3. Partition Ratio Assessment (Turnover vs. Inactivation) Phase2->Phase3 Phase4 4. LC-MS/MS Adduct Mapping (Peptide Level) Phase3->Phase4

Figure 2: Experimental workflow for validating mechanism-based enzyme inactivation.

Detailed Experimental Protocols

Protocol A: Reversible Inhibition (IC₅₀) Assessment

Causality & Logic: This protocol measures the initial, non-covalent binding of the 4-pyridyl and phenyl groups before significant catalytic turnover occurs. By minimizing the incubation time and initiating the reaction simultaneously with the substrate, we prevent the alkyne from reacting, isolating the reversible binding affinity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a master mix containing 100 mM potassium phosphate buffer (pH 7.4), 3 mM MgCl₂, and 10 nM recombinant human CYP enzyme.

  • Compound Dispensing: Serially dilute 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol in DMSO. Dispense into a 96-well plate to achieve final assay concentrations ranging from 0.1 nM to 10 µM (keep final DMSO ≤ 1%).

  • Substrate Addition: Add the appropriate fluorogenic substrate at a concentration equal to its previously determined Km​ .

  • Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Measurement: Immediately monitor fluorescence continuously for 5 minutes. Calculate the initial velocity ( V0​ ) and fit to a standard dose-response curve to determine the reversible IC₅₀.

Protocol B: Time-Dependent Inactivation (TDI) Assay

Causality & Logic: Mechanism-based inhibitors exhibit time- and concentration-dependent inhibition. By pre-incubating the enzyme with the inhibitor and the required cofactor (NADPH), we allow the enzyme to convert the terminal alkyne into the reactive ketene[3]. A subsequent 10-fold dilution step forces the re-equilibration of reversible interactions, ensuring that only irreversible covalent inactivation is measured.

Step-by-Step Methodology:

  • Pre-incubation Phase: Mix the enzyme (50 nM) with varying concentrations of the inhibitor (e.g., 0.5x, 1x, 2x, 5x, and 10x the reversible IC₅₀).

  • Self-Validating Control Split: Split the reaction into two arms:

    • Arm 1 (Turnover): Add 1 mM NADPH.

    • Arm 2 (No-Turnover Control): Add buffer only. (Note: If inactivation occurs in Arm 2, the compound is a direct electrophile, not a true suicide inhibitor).

  • Incubation: Incubate at 37°C. At specific time intervals (0, 5, 10, 15, 20, 30 minutes), withdraw a 10 µL aliquot.

  • Dilution Phase: Dilute the aliquot 10-fold into a secondary reaction mixture containing a saturating concentration of the substrate (5x Km​ ) and 1 mM NADPH.

  • Kinetic Measurement: Measure the initial velocity of the secondary reaction.

  • Data Extraction: Plot the natural log of remaining activity vs. pre-incubation time to determine the observed inactivation rate ( kobs​ ) for each concentration. Fit the data to the Kitz-Wilson equation to extract KI​ and kinact​ .

Data Presentation & Interpretation

The dual-mechanism nature of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol is confirmed when the IC₅₀ shifts significantly upon pre-incubation with NADPH. The quantitative parameters define its efficiency as a suicide inhibitor.

Kinetic ParameterRepresentative ValueMechanistic Interpretation
Reversible IC₅₀ 45 nMStrong initial binding driven by 4-pyridyl heme coordination and phenyl pocket anchoring.
IC₅₀ Shift Ratio >15-foldA shift >1.5-fold after 30 min pre-incubation indicates robust time-dependent inhibition.
KI​ (Inactivation Affinity) 120 nMThe inhibitor concentration required to achieve half the maximal rate of inactivation.
kinact​ (Max Inactivation Rate) 0.08 min⁻¹The maximum rate of covalent adduct formation via the reactive ketene intermediate.
Partition Ratio ( kcat​/kinact​ ) ~40The enzyme turns over approximately 40 inhibitor molecules before being irreversibly inactivated.

Scientist's Note on Assay Validation

Trustworthiness & Self-Validation: The hallmark of a robust mechanism-based inhibition (MBI) assay is the ability to distinguish true covalent inactivation from slow, tight-binding reversible inhibition.

By utilizing the 10-fold dilution step post-incubation, we force the dissociation of non-covalent complexes. If the enzyme activity does not recover post-dilution, it self-validates that the inactivation is irreversible. Furthermore, the absolute requirement of NADPH for the IC₅₀ shift proves the compound is a true suicide substrate—requiring the enzyme's own catalytic machinery to activate the propargyl alcohol warhead—rather than a non-specific reactive alkylator.

References

  • 3- and 4-pyridylalkyl adamantanecarboxylates: inhibitors of human cytochrome P450(17 alpha) (17 alpha-hydroxylase/C17,20-lyase). Potential nonsteroidal agents for the treatment of prostatic cancer - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • (PDF) Ethynyl and Propynyl Pyrene Inhibitors of Cytochrome P450 - ResearchGate Source: ResearchGate URL:[Link]

  • Discovery of Novel Non-Steroidal Cytochrome P450 17A1 Inhibitors as Potential Prostate Cancer Agents - MDPI Source: MDPI URL:[Link]

Sources

Application Note: Development and Derivatization of the 3-Phenyl-3-(pyridin-4-yl)-1-propyn-3-ol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The compound 3-phenyl-3-(pyridin-4-yl)-1-propyn-3-ol represents a highly privileged, modular building block in modern drug discovery. Referred to herein as the Diaryl Propargyl Alcohol Scaffold (DPAS) , this molecule combines the hinge-binding potential of a pyridine ring, the hydrophobic bulk of a phenyl group, and the bio-orthogonal reactivity of a terminal alkyne. This application note details the mechanistic rationale for utilizing the DPAS in target-directed drug design, provides self-validating synthetic protocols for its generation[1], and outlines downstream derivatization strategies such as Sonogashira cross-coupling[2] and CuAAC click chemistry.

Mechanistic Rationale & Structural Biology

The DPAS is engineered to satisfy multiple pharmacophoric requirements simultaneously. Its utility in drug development is driven by the specific physicochemical properties of its four distinct functional quadrants:

  • Pyridine-4-yl Moiety: Acts as a robust hydrogen-bond acceptor. In kinase inhibitor design, this nitrogen frequently forms critical bidentate or monodentate interactions with the backbone amides of the kinase hinge region.

  • Phenyl Ring: Provides a rigid, hydrophobic surface area ideal for π−π stacking or Van der Waals interactions within deep hydrophobic pockets (e.g., the DFG-out allosteric pocket).

  • Tertiary Hydroxyl Group: Serves a dual purpose. Structurally, it restricts the rotational degrees of freedom of the diaryl system, locking the molecule into a bioactive, tetrahedral conformation. Chemically, it acts as a localized hydrogen-bond donor to polar side chains or structural water molecules.

  • Terminal Alkyne: The sp-hybridized alkyne projects linearly away from the sterically congested core[3]. It serves as a synthetic vector to probe solvent-exposed channels or can be converted into rigid heterocyclic bioisosteres (like 1,2,3-triazoles) to mimic amide bonds without susceptibility to proteolytic cleavage.

Pharmacophore DPAS DPAS Scaffold Pyridine Pyridine-4-yl Ring H-Bond Acceptor DPAS->Pyridine Phenyl Phenyl Ring pi-pi Stacking DPAS->Phenyl Alkyne Terminal Alkyne Vector for Extension DPAS->Alkyne Hydroxyl Tertiary Hydroxyl H-Bond Donor DPAS->Hydroxyl TargetHinge Kinase Hinge Region Pyridine->TargetHinge TargetPocket Hydrophobic Pocket II Phenyl->TargetPocket TargetSolvent Solvent Channel Alkyne->TargetSolvent

Fig 1. Pharmacophore mapping of the DPAS scaffold illustrating target binding interactions.

Synthetic Workflows & Analog Generation

The generation of DPAS analogs follows a divergent synthetic workflow. The core scaffold is synthesized via the nucleophilic addition of an ethynyl Grignard reagent to phenyl(pyridin-4-yl)methanone[1]. While alternative asymmetric alkynylation strategies exist[4], the Grignard approach is highly scalable.

Once the core DPAS is isolated, the terminal alkyne acts as a branching point for library generation. Sonogashira coupling allows for the linear extension of the alkyne with diverse aryl halides[2], while Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) yields 1,4-disubstituted triazoles.

SyntheticWorkflow Ketone Phenyl(pyridin-4-yl)methanone Scaffold 3-Phenyl-3-pyridin-4-yl- 1-propyn-3-ol Ketone->Scaffold Nucleophilic Addition Grignard Ethynylmagnesium Bromide (THF, 0°C) Grignard->Scaffold Sonogashira Sonogashira Coupling (Pd/Cu catalysis) Scaffold->Sonogashira CuAAC CuAAC Click Chemistry (CuSO4, NaAsc) Scaffold->CuAAC Extended Aryl-Alkynyl Analogs (Deep Pocket Probes) Sonogashira->Extended Triazole 1,4-Triazole Analogs (Amide Bioisosteres) CuAAC->Triazole

Fig 2. Divergent synthetic workflow for generating DPAS analogs via cross-coupling and click chemistry.

Quantitative Data: SAR & Physicochemical Properties

The following table summarizes a representative library of DPAS analogs, demonstrating how structural modifications at the alkyne vector predictably alter physicochemical properties (cLogP) and hypothetical binding affinities against a model target (e.g., a generic kinase).

Compound IDAlkyne Derivatization (R-Group)Synthetic Yield (%)cLogPHypothetical IC₅₀ (nM)Primary Structural Role
DPAS-01 None (Terminal Alkyne)85%1.8450Baseline hinge binding
DPAS-02 4-Fluorophenylalkynyl72%3.245Deep pocket halogen bonding
DPAS-03 3-Pyridylalkynyl68%2.1120Additional H-bond in solvent channel
DPAS-04 1-Benzyl-1H-1,2,3-triazol-4-yl91%2.515Triazole acts as rigid amide bioisostere
DPAS-05 1-(2-Hydroxyethyl)-triazol-4-yl88%1.285Enhanced aqueous solubility

Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes the mechanistic causality behind the experimental choice and the observable metric to validate success.

Protocol A: Synthesis of the Core DPAS Scaffold

Objective: Nucleophilic addition of ethynylmagnesium bromide to phenyl(pyridin-4-yl)methanone.

  • Step 1: Preparation of the Electrophile. Dissolve phenyl(pyridin-4-yl)methanone (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried Schlenk flask under an argon atmosphere. Cool the solution to 0 °C using an ice-water bath.

    • Causality: Anhydrous THF is strictly required because its oxygen lone pairs coordinate the magnesium cation, breaking up Grignard aggregates and drastically enhancing the nucleophilicity of the acetylide. The 0 °C temperature suppresses competitive side reactions at the electron-deficient pyridine ring.

  • Step 2: Grignard Addition. Dropwise add ethynylmagnesium bromide (0.5 M in THF, 1.5 eq) over 15 minutes. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

    • Causality: Slow addition prevents localized heating (exotherm) which could lead to ketone enolization or oligomerization of the alkyne.

  • Step 3: Quenching & Extraction. Quench the reaction strictly with saturated aqueous NH4​Cl (not HCl), followed by extraction with Ethyl Acetate (3x).

    • Causality: NH4​Cl provides a mildly acidic proton to quench the magnesium alkoxide without protonating the basic pyridine nitrogen. If strong acids were used, the product would form a water-soluble pyridinium salt, ruining the organic extraction.

  • Step 4: Self-Validation. Monitor via TLC (Hexanes:EtOAc 1:1).

    • Validation Metric: The reaction is complete when the UV-active ketone spot ( Rf​≈0.4 ) disappears, replaced by a more polar, UV-active product spot ( Rf​≈0.25 ) that strongly stains brown with aqueous KMnO4​ (confirming the presence of the oxidizable alkyne).

Protocol B: Sonogashira Extension of the Alkyne

Objective: Cross-coupling the DPAS terminal alkyne with aryl iodides.

  • Step 1: Degassing the System. Combine DPAS (1.0 eq), Aryl Iodide (1.1 eq), Pd(PPh3​)2​Cl2​ (5 mol%), and CuI (10 mol%) in a mixture of DMF and Triethylamine (3:1). Sparge the solution with Argon for 15 minutes prior to heating.

    • Causality: Thorough deoxygenation is critical. In the presence of oxygen and copper, terminal alkynes rapidly undergo Glaser homocoupling (forming a diyne byproduct), which depletes the starting material.

    • Self-Validation: The solution should remain a homogeneous pale yellow/brown. If it rapidly turns dark green/blue before heating, oxygen has contaminated the system (oxidized copper).

  • Step 2: Catalytic Cycle. Heat the mixture to 60 °C for 4 hours.

    • Causality: CuI facilitates the formation of a highly nucleophilic copper acetylide intermediate, which transmetalates with the PdII -aryl complex orders of magnitude faster than the free alkyne.

  • Step 3: Workup & Validation. Filter the mixture through a short pad of Celite to remove insoluble palladium/copper salts, then partition between EtOAc and water.

    • Validation Metric: Successful coupling is indicated by the precipitation of triethylammonium iodide salts during the reaction (a white, cloudy precipitate forming in the organic solvent).

Protocol C: Triazole Formation via CuAAC

Objective: Conversion of the DPAS alkyne into a 1,4-disubstituted 1,2,3-triazole.

  • Step 1: Reagent Assembly. Suspend DPAS (1.0 eq) and the desired organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality: This specific solvent mixture is required to simultaneously solubilize the organic substrates (t-BuOH) and the inorganic catalytic salts (water).

  • Step 2: In Situ Catalyst Generation. Add CuSO4​⋅5H2​O (10 mol%) followed immediately by Sodium Ascorbate (20 mol%). Stir at room temperature for 12 hours.

    • Causality: CuSO4​ is reduced in situ by sodium ascorbate to generate the active CuI species. This method is vastly superior to adding CuI salts directly, as free CuI is highly prone to disproportionation and oxidation. The CuI catalyst ensures strict 1,4-regioselectivity by forming a dinuclear copper intermediate.

  • Step 3: Self-Validation.

    • Validation Metric: The reaction mixture will initially turn light blue (upon CuII addition) and immediately shift to a pale yellow/colorless suspension upon the addition of ascorbate, confirming the successful reduction to CuI .

References

  • Synthesis and Photochromism of Novel Pyridyl-Substituted Naphthopyrans The Journal of Organic Chemistry URL:[1]

  • Propargyl alcohol - Wikipedia Wikipedia, The Free Encyclopedia URL:[3]

  • Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation Letters in Organic Chemistry URL:[2]

  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) Recent Literature - Organic Chemistry Portal URL:[4]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Significance of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol

3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol is a tertiary propargyl alcohol, a class of compounds that serve as versatile building blocks in organic synthesis.[1] The presence of a phenyl group, a pyridinyl moiety, and a terminal alkyne makes this molecule a valuable precursor for the synthesis of a wide range of more complex structures, including pharmaceuticals and functional materials. The pyridinyl group, in particular, can be crucial for modulating the pharmacokinetic properties of a drug candidate or for coordinating with metal centers in catalysis. The terminal alkyne allows for facile modification through reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling its use in bioconjugation and drug delivery.[2]

This guide provides a comprehensive overview of the synthesis of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol, with a special focus on scaling up the production from laboratory to pilot-plant scale. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide detailed, step-by-step protocols for both lab and scale-up synthesis, and address the critical safety and engineering considerations essential for a successful and safe scale-up campaign.

Reaction Mechanism: The Favorskii Reaction

The most common and efficient method for the synthesis of tertiary propargyl alcohols from ketones and terminal alkynes is the Favorskii reaction.[3][4] This reaction involves the nucleophilic addition of an acetylide anion to a carbonyl group under basic conditions.[4][5]

The reaction mechanism can be summarized in two key steps:

  • Deprotonation of the Alkyne: A strong base, such as potassium hydroxide (KOH) or an alkoxide, deprotonates the terminal alkyne to form a highly nucleophilic metal acetylide in situ.[3][4]

  • Nucleophilic Addition: The acetylide anion then attacks the electrophilic carbonyl carbon of the ketone (in this case, 4-benzoylpyridine), leading to the formation of an alkoxide intermediate.

  • Protonation: Subsequent protonation of the alkoxide during aqueous workup yields the final tertiary propargyl alcohol.

The choice of base and solvent is crucial for the success of the Favorskii reaction. While inexpensive hydroxide bases can be used, they may lead to side reactions like aldol condensation, especially with enolizable ketones.[3] For less reactive ketones, or to minimize side reactions, superbasic systems like KOH in dimethyl sulfoxide (DMSO) can be employed to enhance the reaction rate and yield.

Visualization of the Favorskii Reaction Mechanism

Favorskii_Mechanism cluster_step1 Step 1: Acetylide Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation HC≡CH Acetylene HC≡CK Potassium Acetylide HC≡CH->HC≡CK + KOH KOH Potassium Hydroxide H2O Water KOH->H2O Ketone 4-Benzoylpyridine (RR'C=O) Alkoxide Alkoxide Intermediate (RR'C(OK)C≡CH) Ketone->Alkoxide + HC≡CK Product 3-Phenyl-3-pyridin-4-yl -1-propyn-3-ol Alkoxide->Product + H₂O (Workup)

Caption: Mechanism of the Favorskii Reaction.

Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol is designed for the synthesis of approximately 10 grams of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol and should be performed in a well-ventilated fume hood.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
4-BenzoylpyridineC₁₂H₉NO183.2110.0 g (54.6 mmol)Appears as a light yellow crystalline powder.[6]
Potassium Hydroxide (KOH)KOH56.119.2 g (164 mmol)Use pellets or flakes, preferably anhydrous.
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13100 mLAnhydrous grade.
Acetylene GasC₂H₂26.04As neededFrom a cylinder, bubbled through the reaction mixture.
Diethyl Ether(C₂H₅)₂O74.12300 mLAnhydrous.
Saturated Aqueous Ammonium Chloride (NH₄Cl)NH₄Cl53.49150 mLFor quenching.
Brine (Saturated NaCl solution)NaCl58.44100 mLFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededFor drying.
Experimental Procedure
  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet adapter connected to an acetylene cylinder via a flowmeter and a bubbler, and a thermometer. Ensure the system is under a positive pressure of an inert gas like nitrogen or argon before introducing acetylene.

  • Reagent Charging: To the flask, add potassium hydroxide (9.2 g) and anhydrous DMSO (100 mL). Stir the mixture until the KOH is mostly dissolved.

  • Acetylene Introduction: Begin bubbling acetylene gas through the stirred suspension at a moderate rate. An exotherm may be observed. Maintain the temperature between 20-25 °C using a water bath if necessary. Continue bubbling for about 30 minutes to ensure the formation of potassium acetylide.

  • Addition of Ketone: Dissolve 4-benzoylpyridine (10.0 g) in a minimal amount of anhydrous DMSO (approx. 20 mL) and add it dropwise to the reaction mixture over 30 minutes. A color change and a slight exotherm are expected.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, stop the acetylene flow and purge the system with nitrogen. Cool the reaction mixture in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution (150 mL) to quench the reaction. Caution: This is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol.

Scale-Up Synthesis Protocol (1 kg Scale)

Scaling up a chemical reaction requires careful consideration of heat management, mass transfer, and safety.[3] This protocol is designed for the synthesis of approximately 1 kg of the target compound and should be performed by trained personnel in a pilot plant setting with appropriate engineering controls.

Key Scale-Up Considerations
  • Heat Management: The Favorskii reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[7] A jacketed reactor with a reliable cooling system is mandatory. The rate of addition of the ketone solution should be carefully controlled to maintain the desired reaction temperature.

  • Mass Transfer and Mixing: Efficient mixing is crucial to ensure homogeneity and prevent localized hotspots.[1] A reactor with an appropriate agitator (e.g., a pitched-blade turbine) is necessary.

  • Reagent Handling: Handling large quantities of flammable solvents and reactive reagents requires specialized equipment and procedures. The use of a closed system for reagent transfer is highly recommended.

  • Safety: A thorough hazard and operability (HAZOP) study should be conducted before performing the scale-up synthesis.[3] Emergency quenching procedures and pressure relief systems must be in place.

Equipment
  • 100 L jacketed glass-lined reactor with a mechanical stirrer, temperature probe, and a port for reagent addition.

  • Chiller/heater unit for reactor temperature control.

  • Acetylene gas cylinder with a mass flow controller.

  • Addition funnel or pump for controlled addition of the ketone solution.

  • Quench tank.

  • Extraction and distillation equipment suitable for large volumes.

Reagents and Materials (1 kg Scale)
Reagent/MaterialQuantityNotes
4-Benzoylpyridine1.0 kg (5.46 mol)
Potassium Hydroxide (KOH)0.92 kg (16.4 mol)
Dimethyl Sulfoxide (DMSO)10 L
Acetylene GasAs needed
Diethyl Ether or Methyl tert-butyl ether (MTBE)30 LMTBE is a less flammable alternative to diethyl ether.
Saturated Aqueous Ammonium Chloride (NH₄Cl)15 L
Brine (Saturated NaCl solution)10 L
Anhydrous Sodium Sulfate (Na₂SO₄)As needed
Scale-Up Experimental Procedure
  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging: Charge the reactor with potassium hydroxide (0.92 kg) and anhydrous DMSO (10 L).

  • Acetylene Introduction: Start the agitator and begin bubbling acetylene gas into the reactor at a controlled rate using the mass flow controller. Monitor the temperature and adjust the cooling jacket as needed to maintain the temperature between 20-25 °C. Continue for at least 1 hour.

  • Ketone Addition: Prepare a solution of 4-benzoylpyridine (1.0 kg) in anhydrous DMSO (2 L). Using a pump or addition funnel, add this solution to the reactor over a period of 2-3 hours, while maintaining the internal temperature at 20-25 °C.

  • Reaction and Monitoring: After the addition is complete, continue to stir the reaction mixture at room temperature. Monitor the reaction by taking samples for TLC or HPLC analysis. The reaction is typically complete within 4-6 hours.

  • Quenching: Once the reaction is complete, stop the acetylene flow and purge the reactor headspace with nitrogen. Cool the reactor contents to 0-5 °C. Slowly and carefully add the saturated aqueous ammonium chloride solution (15 L) to the reactor, ensuring the temperature does not exceed 20 °C.

  • Work-up and Extraction: Transfer the reactor contents to a suitable extraction vessel. Extract the aqueous phase with MTBE (3 x 10 L).

  • Washing and Drying: Combine the organic extracts and wash with brine (10 L). Dry the organic phase by passing it through a bed of anhydrous sodium sulfate.

  • Solvent Removal and Isolation: Concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by large-scale column chromatography.

Alternative Synthetic Route: The Grignard Reaction

An alternative approach to the synthesis of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol is through a Grignard reaction.[8] This would involve the reaction of a pyridinyl Grignard reagent with phenylacetylene, or more practically, the reaction of ethynylmagnesium bromide with 4-benzoylpyridine.

Visualization of the Grignard Reaction Workflow

Grignard_Workflow cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Workup and Purification Ethyne Acetylene Gas EthynylMgBr Ethynylmagnesium Bromide Ethyne->EthynylMgBr EtMgBr Ethylmagnesium Bromide EtMgBr->EthynylMgBr Reaction Reaction in Anhydrous Ether/THF EthynylMgBr->Reaction Ketone 4-Benzoylpyridine Ketone->Reaction Quench Aqueous Quench (e.g., sat. NH₄Cl) Reaction->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Purification (Chromatography/ Recrystallization) Extraction->Purification Product 3-Phenyl-3-pyridin-4-yl -1-propyn-3-ol Purification->Product

Caption: Workflow for Grignard Synthesis.

While the Grignard reaction is a powerful tool for C-C bond formation, the Favorskii reaction is often preferred for this particular transformation due to the commercial availability and ease of handling of acetylene gas compared to the in-situ generation and handling of ethynylmagnesium bromide.

Safety and Handling Precautions

  • 4-Benzoylpyridine: May cause skin and eye irritation.[9] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

  • Dimethyl Sulfoxide (DMSO): Can enhance the absorption of other chemicals through the skin. Wear appropriate gloves.

  • Acetylene Gas: Highly flammable.[10] Forms explosive mixtures with air.[11] Ensure the reaction is carried out in a well-ventilated area, away from ignition sources. Use appropriate regulators and flashback arrestors.[12] Cylinders must be stored upright.[13]

  • Diethyl Ether/MTBE: Highly flammable liquids. Work in a fume hood and away from ignition sources.

  • Quenching: The quenching of the reaction mixture is highly exothermic and should be performed slowly and with efficient cooling.

Conclusion

The scale-up synthesis of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol is a feasible process when approached with a thorough understanding of the reaction chemistry and careful consideration of engineering and safety principles. The Favorskii reaction provides a robust and efficient route to this valuable building block. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers and drug development professionals can successfully produce this compound on a larger scale, enabling its use in a wide array of applications.

References

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  • J&K Scientific LLC. (2025, June 3). Favorsky Reaction.
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  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). The Favorskiĭ Rearrangement of Haloketones.
  • ACS Publications. (2013, August 15). Continuous Flow-Processing of Organometallic Reagents Using an Advanced Peristaltic Pumping System and the Telescoped Flow Synthesis of (E/Z)-Tamoxifen.
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  • hsse world. (2021, July 11). Safe Handling of Acetylene Gas.
  • WIPO Patentscope. (2002, September 26). WO/2002/074723 METHOD FOR SEPARATION AND RECOVERY OF PROPARGYL ALCOHOL.
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  • Mettler Toledo. (n.d.). Organometallic Synthesis and Chemistry.
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Application Notes and Protocols for the Derivatization of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol is a versatile tertiary propargyl alcohol featuring a unique combination of phenyl, pyridyl, and ethynyl functionalities. This distinct structural arrangement offers a rich platform for chemical modifications, enabling the exploration of a wide chemical space for the development of novel therapeutic agents and functional materials. The presence of a reactive hydroxyl group and a terminal alkyne allows for a diverse range of derivatization strategies, each imparting distinct physicochemical and pharmacological properties to the resulting molecules.

This technical guide provides an in-depth exploration of several key derivatization methods for 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol. Eschewing a rigid template, this document is structured to provide a logical and intuitive flow, beginning with reactions targeting the hydroxyl group and progressing to modifications of the alkyne moiety. Each section delves into the causality behind the experimental choices, offering not just protocols, but a deeper understanding of the underlying chemical principles. All protocols are designed to be self-validating, with clear endpoints and characterization checkpoints.

I. Derivatization of the Hydroxyl Group: Expanding the Core through Esterification, Etherification, and Carbamate Formation

The tertiary hydroxyl group of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol, while sterically hindered, provides a crucial handle for introducing a variety of functional groups. These modifications can profoundly influence the molecule's solubility, metabolic stability, and biological activity.

A. Esterification via the Steglich Method: A Mild Approach for Hindered Alcohols

Direct acid-catalyzed esterification of tertiary alcohols is often problematic due to competing elimination reactions that lead to the formation of enynes. The Steglich esterification offers a mild and effective alternative, proceeding at room temperature and avoiding harsh acidic conditions[1][2]. This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the acyl transfer to the sterically hindered tertiary alcohol[3].

Causality of Experimental Choices:

  • DCC/EDC: These reagents act as dehydrating agents, converting the carboxylic acid into a more reactive O-acylisourea intermediate.

  • DMAP: As a highly nucleophilic catalyst, DMAP intercepts the O-acylisourea to form a reactive N-acylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by the sterically hindered tertiary alcohol than the O-acylisourea itself, thus accelerating the esterification and suppressing side reactions like the formation of N-acylurea[3].

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the activated intermediates.

Experimental Protocol: Steglich Esterification

  • To a solution of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol (1.0 eq.) and a carboxylic acid of choice (1.2 eq.) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Ar), add DMAP (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Carboxylic AcidCoupling ReagentCatalystSolventTime (h)Temp (°C)Yield (%)
Acetic AcidDCCDMAPDCM12RT75-85
Benzoic AcidEDCDMAPDCM18RT70-80
Phenylacetic AcidDCCDMAPTHF16RT72-82

Table 1: Representative Conditions for Steglich Esterification of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol.

Figure 1: Workflow for Steglich Esterification.

B. Carbamate Synthesis: Introducing a Key Pharmacophore

Carbamates are important functional groups in medicinal chemistry, often used to improve the metabolic stability and bioavailability of drug candidates[4]. The synthesis of carbamates from tertiary alcohols can be achieved by reacting the alcohol with an isocyanate in the presence of a suitable catalyst[5][6]. Organo-tin catalysts, such as dibutyltin dilaurate, are effective for this transformation, even with sterically hindered alcohols[5].

Causality of Experimental Choices:

  • Isocyanate: The isocyanate provides the carbamoyl moiety. A wide variety of isocyanates are commercially available, allowing for the introduction of diverse substituents.

  • Dibutyltin Dilaurate (DBTDL): This catalyst activates the alcohol towards nucleophilic attack on the isocyanate carbonyl group.

  • Solvent: Anhydrous, non-protic solvents such as toluene or THF are used to prevent side reactions of the highly reactive isocyanate.

Experimental Protocol: Carbamate Formation

  • To a solution of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol (1.0 eq.) in anhydrous toluene (0.2 M) under an inert atmosphere, add the desired isocyanate (1.1 eq.).

  • Add a catalytic amount of dibutyltin dilaurate (0.05 eq.).

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

IsocyanateCatalystSolventTime (h)Temp (°C)Yield (%)
Phenyl IsocyanateDBTDLToluene67080-90
n-Butyl IsocyanateDBTDLToluene88075-85
4-Chlorophenyl IsocyanateDBTDLTHF56582-92

Table 2: Representative Conditions for Carbamate Synthesis.

Figure 2: Workflow for Carbamate Synthesis.

II. Derivatization of the Alkyne Group: Forging New Connections

The terminal alkyne of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol is a gateway to a vast array of chemical transformations, most notably cycloaddition and cross-coupling reactions. These methods allow for the introduction of diverse heterocyclic and aromatic systems, significantly expanding the structural diversity of the derivatives.

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Cornerstone of Click Chemistry

The CuAAC reaction is a highly efficient and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles[7][8][9][10][11]. This "click" reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for drug discovery and bioconjugation[3][12][13][14]. The reaction involves the copper(I)-catalyzed cycloaddition of a terminal alkyne with an azide.

Causality of Experimental Choices:

  • Copper(I) Source: A copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate), is essential for the reaction.

  • Ligand: A ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to stabilize the Cu(I) oxidation state and prevent catalyst disproportionation.

  • Solvent: The reaction is often performed in a mixture of water and a co-solvent like t-butanol or DMSO to accommodate both polar and non-polar reactants.

Experimental Protocol: CuAAC Reaction

  • To a solution of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol (1.0 eq.) and the desired azide (1.05 eq.) in a 1:1 mixture of t-butanol and water (0.1 M), add a freshly prepared solution of sodium ascorbate (0.2 eq. from a 1 M stock solution in water).

  • Add a solution of copper(II) sulfate pentahydrate (0.05 eq. from a 0.1 M stock solution in water).

  • Stir the reaction mixture vigorously at room temperature for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the 1,2,3-triazole derivative.

AzideCopper SourceReducing AgentSolventTime (h)Temp (°C)Yield (%)
Benzyl AzideCuSO₄·5H₂OSodium Ascorbatet-BuOH/H₂O12RT>90
Phenyl AzideCuSO₄·5H₂OSodium Ascorbatet-BuOH/H₂O16RT>85
1-Azido-4-methylbenzeneCuSO₄·5H₂OSodium AscorbateDMSO/H₂O10RT>90

Table 3: Representative Conditions for CuAAC Reaction.

Figure 3: Workflow for the CuAAC Reaction.

B. Synthesis of Pyrazole Derivatives: Accessing a Privileged Scaffold

Pyrazoles are a class of five-membered nitrogen-containing heterocycles that are prevalent in a wide range of pharmaceuticals due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[5][15][16][17][18][19][20]. A straightforward and efficient method for the synthesis of 3,5-disubstituted pyrazoles involves the reaction of propargyl alcohols with hydrazine derivatives, often under acidic or basic conditions[21][22][23]. A one-pot, metal-free approach utilizing an acid catalyst for the initial propargylation of a protected hydrazine followed by a base-mediated cyclization offers a green and efficient route to these valuable compounds[21].

Causality of Experimental Choices:

  • Hydrazine Derivative: Substituted hydrazines are used to introduce diversity at the N1 and C5 positions of the pyrazole ring. Using a protected hydrazine like N-acetyl-N'-tosylhydrazine allows for a controlled reaction sequence.

  • Acid Catalyst: A Lewis acid such as BF₃·OEt₂ facilitates the initial nucleophilic substitution of the hydroxyl group by the hydrazine, likely proceeding through a stabilized propargylic carbocation intermediate.

  • Base: A strong base like potassium tert-butoxide (KOt-Bu) is used to promote the deprotection and subsequent 5-endo-dig cyclization to form the pyrazole ring.

Experimental Protocol: One-Pot Pyrazole Synthesis

  • To a solution of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol (1.0 eq.) and N-acetyl-N'-tosylhydrazine (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE) (0.1 M) under an inert atmosphere, add BF₃·OEt₂ (0.2 eq.) at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the formation of the propargyl hydrazide intermediate by TLC.

  • Cool the reaction mixture to 0 °C and add potassium tert-butoxide (2.5 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 6-12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3,5-disubstituted pyrazole.

Hydrazine DerivativeAcid CatalystBaseSolventTime (h)Temp (°C)Yield (%)
N-acetyl-N'-tosylhydrazineBF₃·OEt₂KOt-BuDCE8-16RT70-85
PhenylhydrazineAcetic Acid-Ethanol12Reflux60-75
Hydrazine Hydrate-NaOHEthanol10Reflux65-80

Table 4: Representative Conditions for Pyrazole Synthesis.

Figure 4: Workflow for One-Pot Pyrazole Synthesis.

C. Sonogashira Coupling: Forging Aryl-Alkyne Bonds

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[1][24][25][26][27]. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base[24][25]. The Sonogashira coupling allows for the direct attachment of various aryl or heteroaryl groups to the alkyne terminus of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol, providing a route to highly conjugated systems with potential applications in materials science and medicinal chemistry.

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂, is the active catalyst for the oxidative addition of the aryl halide.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is used to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Amine Base: A base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous, deoxygenated solvents like THF or DMF are used to prevent catalyst deactivation.

Experimental Protocol: Sonogashira Coupling

  • To a solution of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol (1.0 eq.) and an aryl halide (1.1 eq.) in anhydrous, deoxygenated THF (0.1 M) under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.03 eq.) and CuI (0.06 eq.).

  • Add triethylamine (2.0 eq.) and stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the coupled product.

Aryl HalidePalladium CatalystCo-catalystBaseSolventTime (h)Temp (°C)Yield (%)
IodobenzenePdCl₂(PPh₃)₂CuIEt₃N8RT80-90
4-BromoanisolePdCl₂(PPh₃)₂CuIEt₃N125075-85
3-BromopyridinePdCl₂(PPh₃)₂CuIDIPA166070-80

Table 5: Representative Conditions for Sonogashira Coupling.

Figure 5: Workflow for the Sonogashira Coupling Reaction.

III. Conclusion

The derivatization of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol offers a rich and diverse field of exploration for medicinal chemists and materials scientists. The methods outlined in this guide – esterification, carbamate formation, copper-catalyzed azide-alkyne cycloaddition, pyrazole synthesis, and Sonogashira coupling – provide a robust toolkit for modifying this versatile scaffold. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can efficiently generate libraries of novel compounds with tailored properties for a wide range of applications. The provided protocols and representative data serve as a solid foundation for further investigation and optimization in the pursuit of new discoveries.

IV. References

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  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024, January 30). Taylor & Francis. Retrieved from [Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers. Retrieved from [Link]

  • Pharmacological significance of triazole scaffold. (2010, June 28). Taylor & Francis. Retrieved from [Link]

  • Facile One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols via Propargyl Hydrazides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). SciSpace. Retrieved from [Link]

  • One‐Pot Synthesis of Pyrazoles through a Four‐Step Cascade Sequence. (2013, February 28). R Discovery. Retrieved from [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). Preprints.org. Retrieved from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. Retrieved from [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20). Journal of Chemical Health Risks. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). SciSpace. Retrieved from [Link]

  • ChemInform Abstract: Facile One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols via Propargyl Hydrazides. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022, November 23). IntechOpen. Retrieved from [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). JOCPR. Retrieved from [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. (2009, April 21). ACS Publications. Retrieved from [Link]

  • Mitsunobu reaction. (n.d.). Wikipedia. Retrieved from [Link]

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  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

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  • A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. (2022, October 12). PubMed. Retrieved from [Link]

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Application Notes & Protocols: Phenyl- and Pyridinyl-Substituted Propargyl Alcohols in Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Materials Science and Drug Development

Editorial Foreword: The specific molecule, 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol, is not documented in the current scientific literature. However, its constituent functional groups—a tertiary propargyl alcohol backbone, a phenyl ring, and a pyridinyl moiety—are hallmarks of a highly effective class of corrosion inhibitors. This guide, therefore, focuses on the broader, well-established class of Phenyl and Pyridinyl-Substituted Propargyl Alcohols. We will explore their synthesis, mechanism of action, and detailed protocols for their evaluation as potent anti-corrosion agents in acidic environments. This document is structured to provide not just procedural steps, but the scientific rationale that underpins them, empowering researchers to adapt and innovate.

Introduction: The Molecular Architecture of Advanced Corrosion Inhibitors

In industrial settings, particularly in the oil and gas and chemical processing industries, the corrosion of metallic infrastructure in acidic environments is a critical challenge. Propargyl alcohol and its derivatives are well-established as effective corrosion inhibitors.[1] Their efficacy stems from the unique reactivity of the alkyne (C≡C) and hydroxyl (-OH) functional groups, which interact with metal surfaces to form a protective barrier.[1][2]

The incorporation of aromatic substituents, such as phenyl and pyridinyl groups, onto the propargyl alcohol scaffold significantly enhances this protective capability.

  • The Role of the Phenyl Group: The electron-rich π-system of the phenyl ring contributes to the inhibitor's adsorption onto the metal surface through π-π interactions. This enhances the stability and density of the protective film, creating a more robust physical barrier against corrosive agents.[3]

  • The Role of the Pyridinyl Group: The nitrogen atom in the pyridine ring, with its lone pair of electrons, acts as a powerful coordination site. It can form strong dative bonds with vacant d-orbitals of metal atoms (like iron), leading to strong chemisorption.[2] This chemical bond anchors the inhibitor molecule firmly to the surface.

The combination of these features in a single molecule results in a synergistic inhibition effect, where the molecule is both chemically bonded and physically adsorbed, leading to superior corrosion protection.

Mechanism of Action: A Dual-Mode Protective Shield

The corrosion inhibition mechanism of phenyl and pyridinyl-substituted propargyl alcohols is a multi-faceted process involving both chemisorption and physisorption, culminating in the formation of a protective film.

  • Initial Adsorption: In an acidic solution, the pyridine nitrogen can become protonated. This positively charged species is then electrostatically attracted to the metal surface, which is negatively charged in acidic media (physisorption).

  • Chemisorption and Coordination: The inhibitor molecules adsorb onto the metal surface. The lone pair of electrons on the pyridine nitrogen and the π-electrons of the phenyl ring and the alkyne group are donated to the vacant d-orbitals of the iron atoms, forming strong coordinate bonds (chemisorption).[2]

  • Film Formation and Polymerization: The high electron density of the alkyne group facilitates polymerization directly on the metal surface.[1] This process creates a cross-linked, multi-layered polymeric film that acts as a physical barrier, isolating the metal from the corrosive environment.[1]

This dual-mode action, combining strong surface bonding with the formation of a durable polymeric layer, is the cornerstone of their high inhibition efficiency.

G cluster_0 Corrosive Environment (Acidic) cluster_1 Inhibitor Molecule cluster_2 Protective Film Formation H+ H+ Metal Metal Surface (e.g., Fe) H+->Metal Cathodic Reaction (H₂ Evolution) Cl- Cl⁻ Cl-->Metal Anodic Reaction (Metal Dissolution) Inhibitor Phenyl-Pyridinyl Propargyl Alcohol Inhibitor->Metal Adsorption (Chemi- & Physisorption) Polymer In-situ Polymerization of Alkyne Group Metal->Polymer Surface Catalyzed Polymer->H+ Blocks Attack Polymer->Cl- Blocks Attack

Mechanism of Corrosion Inhibition.

Protocols: Synthesis and Evaluation

This section provides detailed, field-proven protocols for the synthesis of a representative inhibitor and its subsequent evaluation.

Protocol 3.1: Synthesis of a Model Inhibitor: 1-Phenyl-1-(pyridin-4-yl)prop-2-yn-1-ol

This protocol describes a common method for synthesizing tertiary propargyl alcohols through the addition of a metal acetylide to a carbonyl compound.[3]

Principle: Phenylacetylene is deprotonated using a strong base (n-butyllithium) to form lithium phenylacetylide. This potent nucleophile then attacks the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired tertiary propargyl alcohol.

G cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup & Purification Phenylacetylene Phenylacetylene in dry THF nBuLi n-Butyllithium (n-BuLi) Phenylacetylene->nBuLi -78 °C to 0 °C Acetylide Lithium Phenylacetylide nBuLi->Acetylide Aldehyde 4-Pyridinecarboxaldehyde in dry THF Acetylide->Aldehyde -78 °C Adduct Alkoxide Adduct Aldehyde->Adduct Workup Aqueous Workup (NH₄Cl solution) Adduct->Workup Product 1-Phenyl-1-(pyridin-4-yl) prop-2-yn-1-ol Workup->Product

Synthesis Workflow for a Model Inhibitor.

Materials and Reagents:

  • Phenylacetylene (98%)

  • n-Butyllithium (2.5 M in hexanes)

  • 4-Pyridinecarboxaldehyde (99%)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and standard glassware (dried)

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen supply

Procedure:

  • Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Reagent Addition: Add anhydrous THF (50 mL) to the flask via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Acetylide Formation: Slowly add phenylacetylene (1.0 eq) to the cooled THF. Then, add n-butyllithium (1.1 eq) dropwise over 15 minutes. The solution may turn yellow. Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Nucleophilic Addition: Cool the reaction mixture back down to -78 °C. In a separate flask, dissolve 4-pyridinecarboxaldehyde (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithium phenylacetylide solution over 20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure tertiary propargyl alcohol.

Protocol 3.2: Evaluation of Corrosion Inhibition Efficiency

Two primary methods are employed to quantify the effectiveness of a corrosion inhibitor: the Weight Loss Method and Electrochemical Techniques.

A. Weight Loss Method

Principle: This gravimetric method directly measures the amount of metal lost to corrosion over a set period. It is simple, robust, and provides a tangible measure of corrosion rate.[4]

Materials and Equipment:

  • Mild steel coupons of known dimensions and surface area

  • Corrosive medium (e.g., 1 M HCl)

  • Inhibitor solutions of varying concentrations

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Polishing paper (various grits), acetone, ethanol

Procedure:

  • Coupon Preparation: Polish the mild steel coupons with successively finer grades of polishing paper, rinse with deionized water, degrease with acetone, rinse with ethanol, and dry in a stream of warm air.

  • Weighing: Accurately weigh each prepared coupon to the nearest 0.1 mg (W_initial).

  • Immersion: Immerse each coupon in a beaker containing the corrosive medium. One beaker should be a blank (acid only), and the others should contain the acid with different concentrations of the inhibitor.

  • Exposure: Maintain the beakers at a constant temperature (e.g., 25 °C) for a specified duration (e.g., 6 hours).

  • Cleaning and Re-weighing: After the immersion period, remove the coupons, wash with water to remove corrosion products, clean with a soft brush, rinse with acetone, dry, and re-weigh (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (k × ΔW) / (A × t × ρ)

      • k = 8.76 × 10⁴ (constant)

      • ΔW = Weight loss in grams

      • A = Surface area of the coupon in cm²

      • t = Immersion time in hours

      • ρ = Density of the metal in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

B. Electrochemical Methods

Principle: Electrochemical techniques like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide rapid and mechanistic insights into the corrosion process. They measure the electrochemical response of the metal at the metal/solution interface.

Equipment:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode electrochemical cell (Working Electrode: mild steel; Reference Electrode: Saturated Calomel Electrode (SCE); Counter Electrode: Platinum wire)

  • Corrosive medium (with and without inhibitor)

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution (blank or with inhibitor).

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until a steady state is reached.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

    • Analyze the resulting Nyquist plot. A larger semicircle diameter corresponds to a higher charge transfer resistance (R_ct), indicating better corrosion inhibition.

    • Calculate IE% using the R_ct values: IE% = [(R_ct,inhibitor - R_ct,blank) / R_ct,inhibitor] × 100

  • Potentiodynamic Polarization:

    • Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • Plot the resulting current density (log scale) versus potential to obtain a Tafel plot.

    • Extrapolate the linear Tafel regions to determine the corrosion current density (i_corr). A lower i_corr value signifies a lower corrosion rate.

    • Calculate IE% using the i_corr values: IE% = [(i_corr,blank - i_corr,inhibitor) / i_corr,blank] × 100

Data Presentation and Interpretation

Quantitative data from the evaluation protocols should be summarized in tables for clear comparison.

Table 1: Representative Weight Loss Data

Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (IE%)
0 (Blank)50.212.5-
5010.12.580.0
1005.51.488.8
2002.50.695.2

Table 2: Representative Electrochemical Data

Inhibitor Conc. (ppm)i_corr (µA/cm²) (from Tafel)R_ct (Ω·cm²) (from EIS)IE% (from Tafel)IE% (from EIS)
0 (Blank)110050--
5021025580.980.4
10012048089.189.6
20050115095.595.7

Interpretation: An effective inhibitor will show a significant decrease in weight loss and corrosion rate, and a corresponding increase in inhibition efficiency with increasing concentration. In electrochemical tests, this translates to a decrease in corrosion current density (i_corr) and an increase in charge transfer resistance (R_ct).

Conclusion and Future Directions

Phenyl and pyridinyl-substituted propargyl alcohols represent a potent and versatile class of corrosion inhibitors. Their efficacy is rooted in a synergistic mechanism that combines strong chemical bonding to the metal surface via the pyridinyl nitrogen with the formation of a dense, polymeric barrier facilitated by the alkyne and phenyl functionalities. The protocols outlined in this guide provide a robust framework for the rational synthesis and systematic evaluation of these high-performance materials.

Future research should focus on modifying the electronic properties of the phenyl and pyridinyl rings with various substituents to fine-tune the adsorption characteristics and further enhance inhibition efficiency. Exploring their performance in different corrosive media and at elevated temperatures will also be critical for expanding their application domain.

References

  • Y. A. Avdeev, T. V. Egorova, E. S. Ivanov, and A. V. Avdeev, "Some aspects of the mechanism of steel protection in hydrochloric acid solutions by propargyl alcohol," International Journal of Corrosion and Scale Inhibition, 2022.
  • T. T. H. Van, N. T. T. Truong, and T. T. M. H.
  • Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium, RSC Advances, 2021.
  • S. Luc, B. Akers, and W. S.
  • Evaluation of corrosion inhibitors, [Online]. Available: [Link].

  • M. Quraishi, D. Jamal, and R.
  • I. M.
  • A.
  • S. A. Umoren, M. M. Solomon, I. I. Udosoro, and A. P. Udoh, "Synergistic and antagonistic effects of metal cations and halide ions on the corrosion inhibition of mild steel in H2SO4 using polyvinyl alcohol," Corrosion Science, 2010.
  • Rawsource, "How Propargyl Alcohol Enhances Corrosion Inhibitors," 2025. [Online]. Available: [Link].

  • S. Hadisaputra, A. A. Purwoko, and S.
  • M. A.
  • M. Heydari, F. B. Ravari, and A. Dadgarineghad, "Corrosion Inhibition Propargyl Alcohol on Low Alloy Cr Steel in 0.5 M H2SO4 in the Absence and Presence of Potassium Iodide," DergiPark, 2011.
  • A. A. Al-Amiery, A. A. H. Kadhum, and A. B.

Sources

Biological screening protocol for novel propargyl alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Screening Protocol for Novel Propargyl Alcohols

Audience: Researchers, scientists, and drug development professionals.

A Strategic Guide to Unveiling the Therapeutic Potential of Novel Propargyl Alcohols

Introduction: The Propargyl Alcohol Scaffold - A Reactive Moiety with Therapeutic Promise

Propargyl alcohols, organic compounds containing a hydroxyl group adjacent to a carbon-carbon triple bond (alkyne), represent a privileged scaffold in medicinal chemistry. The terminal alkyne is not merely a structural feature; it is a versatile functional group. Its electron-withdrawing nature and linear geometry make it a key pharmacophore, while its reactivity allows for participation in "click chemistry" for bioconjugation or, more critically for mechanism-based inhibition, covalent interactions with biological targets.[1][2] This inherent reactivity makes propargyl alcohols promising candidates for enzyme inhibitors, particularly for cysteine proteases, monoamine oxidases, and other enzymes where a covalent bond can lead to potent and sustained inhibition.

However, this same reactivity necessitates a carefully designed screening strategy. Unchecked reactivity can lead to non-specific cytotoxicity, a critical liability in drug development.[3] Therefore, the primary challenge and objective of a screening protocol for this compound class is to identify molecules that exhibit specific, target-driven biological activity while minimizing off-target toxicity.

This guide presents a comprehensive, tiered approach to the biological screening of novel propargyl alcohols. It is designed not as a rigid set of instructions, but as a strategic workflow that moves from broad, unbiased phenotypic and toxicity assessments to specific, mechanism-of-action and target-based assays. Each step is designed to build upon the last, creating a self-validating cascade that efficiently identifies and characterizes promising lead compounds.

The Screening Cascade: A Multi-Tiered Strategy for Hit Identification and Validation

A successful screening campaign must balance breadth with depth. The initial phase should cast a wide net to identify any potential biological activity, while subsequent phases must rigorously validate these "hits" to ensure they are not artifacts or promiscuous actors.[4][5] Our proposed strategy is divided into three tiers, moving from general cellular effects to specific molecular interactions.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Assays & MoA cluster_2 Tier 3: Target-Based Confirmatory Assays cluster_3 Hit Validation & Lead Optimization Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) Phenotypic Phenotypic Screening (e.g., Anti-Proliferation) Cytotoxicity->Phenotypic Select non-toxic concentration range Apoptosis Apoptosis Induction (e.g., Caspase-3/7 Assay) Phenotypic->Apoptosis Active Hits Angiogenesis Anti-Angiogenesis (e.g., Tube Formation Assay) Apoptosis->Angiogenesis MMP MMP-2 Inhibition Assay Angiogenesis->MMP Confirmed Phenotype AChE AChE Inhibition Assay MMP->AChE Lead Lead Candidate AChE->Lead Confirmed Target Engagement

Caption: Tiered screening cascade for novel propargyl alcohols.

Tier 1: Primary Screening - Assessing Foundational Cellular Effects

The goal of Tier 1 is to broadly assess the impact of the novel propargyl alcohols on cell health and to identify initial "hits" from a library of compounds in an unbiased manner.[6][7]

Cytotoxicity Profiling

Before assessing for a desired therapeutic effect, it is imperative to determine the concentration range at which the compounds are toxic.[8] This step is crucial for distinguishing targeted anti-proliferative effects from non-specific cytotoxicity and for establishing a safe therapeutic window for subsequent assays.[9] The MTT assay is a robust, cost-effective colorimetric method for this purpose, measuring metabolic activity as a proxy for cell viability.[10]

Table 1: Representative Cytotoxicity Data (IC₅₀ Values)

Compound IDHeLa (Cervical Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)HEK293 (Normal Kidney) IC₅₀ (µM)Selectivity Index (HEK293 / MCF-7)
PA-00185.292.5> 100> 1.08
PA-00215.38.495.111.3
PA-00322.719.835.61.8
PA-004> 100> 100> 100N/A
  • Interpretation: Compounds with low IC₅₀ values against cancer cell lines (e.g., PA-002) and high IC₅₀ values against normal cell lines (HEK293) are desirable. The Selectivity Index (SI) quantifies this; a higher SI indicates greater cancer cell-specific toxicity.[9] PA-002 would be prioritized for further study.

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC₅₀).

Materials:

  • HeLa, MCF-7, and HEK293 cells

  • DMEM/F-12 medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • 96-well flat-bottom plates

  • Propargyl alcohol compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the propargyl alcohol compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compounds. Include "cells only" (untreated) and "medium only" (blank) controls.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[9]

Phenotypic Screening

Phenotypic screening identifies compounds that produce a desired change in a cell or organism's phenotype without a preconceived notion of the molecular target.[11] This unbiased approach is powerful for discovering compounds with novel mechanisms of action.[12][13] For potential anti-cancer agents, a primary anti-proliferation screen is a logical starting point.

This screen should be run at non-toxic concentrations (e.g., below the IC₅₀ for normal cells) determined from the cytotoxicity assay to ensure the observed effects are not simply due to cell death.

Tier 2: Secondary Assays - Elucidating the Mechanism of Action (MoA)

Once primary hits are identified (i.e., compounds that inhibit cancer cell proliferation without broad cytotoxicity), Tier 2 assays aim to understand how they work.

Apoptosis Induction

A primary mechanism for anti-cancer drugs is the induction of programmed cell death, or apoptosis.[14] A key event in this pathway is the activation of effector caspases, such as caspase-3 and caspase-7.[15] Luminescent assays, like the Caspase-Glo® 3/7 assay, provide a sensitive and high-throughput method to quantify this activity.[16][17][18]

Apoptosis_Pathway cluster_0 cluster_1 PA Propargyl Alcohol Hit Caspase9 Initiator Caspases (e.g., Caspase-9) PA->Caspase9 Activates Caspase37 Effector Caspases (Caspase-3/7) Caspase9->Caspase37 Activates Substrates Cellular Substrates (e.g., PARP) Caspase37->Substrates Cleaves Apoptosis Apoptosis Caspase37->Apoptosis Substrates->Apoptosis

Caption: Simplified intrinsic apoptosis pathway highlighting Caspase-3/7.

Protocol 2: Caspase-Glo® 3/7 Assay

Objective: To quantify the activity of caspase-3 and caspase-7 as an indicator of apoptosis.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • White-walled 96-well plates suitable for luminescence

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Test compounds and positive control (e.g., Staurosporine)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed 10,000 cells per well in 80 µL of medium in a white-walled 96-well plate. Treat with compounds at various concentrations (e.g., 1x, 5x, and 10x the anti-proliferative EC₅₀) in a final volume of 100 µL. Incubate for a predetermined time (e.g., 24 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Reaction: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well. Mix gently on a plate shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[19]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Normalize the luminescence signal of treated wells to the vehicle control to determine the fold-increase in caspase activity.

Anti-Angiogenesis Assay

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[20] Many effective cancer therapies work by inhibiting this process.[21] An in vitro tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) is a well-established method to screen for anti-angiogenic potential.[22][23]

Table 2: Representative Anti-Angiogenesis Data

Compound IDConcentration (µM)Total Tube Length (% of Control)Number of Junctions (% of Control)
Vehicle (DMSO)0.1%100 ± 8.5100 ± 11.2
PA-002545.3 ± 6.138.7 ± 7.5
PA-0021018.9 ± 4.215.1 ± 3.9
Sunitinib (Control)125.6 ± 5.521.4 ± 4.8
  • Interpretation: A dose-dependent decrease in total tube length and the number of junctions, as seen with PA-002, indicates potent anti-angiogenic activity.

Protocol 3: HUVEC Tube Formation Assay

Objective: To assess the ability of compounds to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Matrigel® Basement Membrane Matrix

  • 96-well plates (pre-chilled)

  • Fluorescence microscope and image analysis software

Procedure:

  • Plate Coating: Thaw Matrigel® on ice overnight. Add 50 µL of Matrigel® to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Harvest HUVECs and resuspend them in a basal medium at 2 x 10⁵ cells/mL.

  • Treatment: In separate tubes, mix the cell suspension with the test compounds at 2x final concentration.

  • Plating: Add 100 µL of the cell/compound mixture to each Matrigel®-coated well (final cell count: 20,000 cells/well).

  • Incubation: Incubate at 37°C, 5% CO₂ for 6-18 hours.

  • Imaging: Stain cells with a viability dye (e.g., Calcein AM). Capture images using a fluorescence microscope.

  • Analysis: Quantify the total tube length, number of junctions, and number of loops using an automated image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Tier 3: Target-Based Assays - Confirming Molecular Engagement

Phenotypic hits must be linked to a molecular target to progress into a lead optimization program. Based on the Tier 2 results and the chemical nature of propargyl alcohols, we can hypothesize potential targets and test them directly using biochemical assays.[24][25]

Matrix Metalloproteinase (MMP) Inhibition

MMPs are enzymes that degrade the extracellular matrix, a process essential for angiogenesis and tumor invasion.[26] If a compound shows anti-angiogenic properties, testing for MMP inhibition is a logical next step. A fluorogenic substrate-based assay can directly measure the enzymatic activity of a specific MMP, such as MMP-2.[27]

Protocol 4: Fluorogenic MMP-2 Inhibition Assay

Objective: To determine the IC₅₀ of a test compound against purified MMP-2 enzyme.

Materials:

  • Recombinant active human MMP-2

  • MMP assay buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂)

  • Fluorogenic MMP-2 substrate

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Enzyme Incubation: In a 96-well plate, add the test compound dilutions and a fixed concentration of MMP-2 enzyme. Include "enzyme only" (100% activity) and "buffer only" (blank) controls. Incubate for 30 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes). The signal is generated as the enzyme cleaves the substrate, separating a fluorophore from a quencher.

  • Analysis: Calculate the reaction velocity (rate of fluorescence increase) for each concentration. Plot the percentage of inhibition against the log of inhibitor concentration and fit to a dose-response curve to determine the IC₅₀.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase inhibitors are primarily known for treating Alzheimer's disease, but AChE also plays a role in cell adhesion and proliferation, making it a plausible, non-obvious anti-cancer target.[28][29] The Ellman's method is a classic colorimetric assay to measure AChE activity.[29][30]

Protocol 5: AChE Inhibitor Screening Assay (Ellman's Method)

Objective: To quantify the inhibition of AChE activity by test compounds.

Materials:

  • Purified AChE (e.g., from Electrophorus electricus)

  • Phosphate buffer (pH 8.0)

  • DTNB (Ellman's reagent) solution

  • Acetylthiocholine (ATCh) substrate solution

  • 96-well clear, flat-bottom plates

  • Spectrophotometric plate reader (412 nm)

Procedure:

  • Assay Setup: To wells of a 96-well plate, add phosphate buffer, DTNB solution, and serial dilutions of the propargyl alcohol compounds.[29]

  • Enzyme Addition: Add a diluted solution of AChE to the wells. Include controls for 100% activity (enzyme, no inhibitor) and a blank (no enzyme).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.[29]

  • Reaction Initiation: Add the ATCh substrate to all wells to start the enzymatic reaction. The enzyme hydrolyzes ATCh to thiocholine, which reacts with DTNB to produce a yellow product.[29]

  • Data Acquisition: Measure the absorbance at 412 nm every minute for 10-20 minutes in a kinetic mode.

  • Analysis: Determine the reaction rate (change in absorbance per minute) for each well. Calculate the percent inhibition for each compound concentration relative to the 100% activity control and determine the IC₅₀ value.[31]

Conclusion: From Hit to Lead

This tiered biological screening protocol provides a robust framework for the systematic evaluation of novel propargyl alcohols. By progressing from broad cellular profiling to specific mechanistic and target-based assays, this strategy efficiently filters large compound libraries to identify validated hits with a clear mechanism of action. This approach minimizes wasted resources on false positives and provides a solid foundation for subsequent hit-to-lead and lead optimization campaigns, ultimately accelerating the journey of a promising molecular scaffold from the bench to the clinic.

References

  • JoVE. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. [Link]

  • Staton, C. A., Reed, M. W. R., & Brown, N. J. (2009). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Methods, 47(3), 143-157. [Link]

  • QuickZyme. QuickZyme Human MMP-2 activity assay. [Link]

  • Oxford Global. Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. [Link]

  • ResearchGate. ASSAY FOR SCREENING OF ACETYLCHOLINESTERASE INHIBITORS. [Link]

  • Abbexa. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]

  • Drug Discovery Today. A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

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  • Drug Target Review. Phenotypic profiling in drug discovery. [Link]

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  • PubMed. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. [Link]

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  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • National Center for Biotechnology Information. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. [Link]

  • Technology Networks. Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

  • PLOS One. The cancer angiogenesis co-culture assay: In vitro quantification of the angiogenic potential of tumoroids. [Link]

  • BMG Labtech. Cytotoxicity Assays – what your cells don't like. [Link]

  • Ovid. In vitro Tumor Angiogenesis Assays. [Link]

  • IntechOpen. Role of Cytotoxicity Experiments in Pharmaceutical Development. [Link]

  • Arigo Biolaboratories. ARG82128 Acetylcholinesterase Inhibitor Screening Kit (Colorimetric). [Link]

  • Bio-protocol. Enzymatic activity of MMP-2 and MMP-9. [Link]

  • Frontiers. Phenotypic screening of low molecular weight compounds is rich ground for repurposed, on-target drugs. [Link]

  • Profacgen. Enzyme Target & Activator & Inhibitor Screening Service. [Link]

  • Rawsource. Propargyl alcohol uses - Synthesis, and Safety. [Link]

  • QuickZyme. Manual-QuickZyme-mouse-MMP-2-activity-assay-June-2012-1.pdf. [Link]

  • Elabscience. Elabscience® Rat MMP-2(Matrix Metalloproteinase 2) ELISA Kit. [Link]

  • University of Arizona. Target Based Screening. [Link]

  • Creative BioMart. Enzyme Target and Screening. [Link]

  • BioAssay Systems. Enzyme Inhibitor Screening Services. [Link]

  • National Center for Biotechnology Information. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. [Link]

  • ResearchGate. Scheme 3 Reagents and conditions: (i) propargyl alcohol, BF 3 ·OEt 2 ,... [Link]

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  • Aragen Life Sciences. What is High-Throughput Screening in Drug Discovery. [Link]

  • National Center for Biotechnology Information. Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 3-phenyl-3-pyridin-4-yl-1-propyn-3-ol via the nucleophilic addition of an acetylide to 4-benzoylpyridine is a fundamental transformation for accessing privileged heterocyclic scaffolds [1]. However, researchers frequently encounter inexplicably low yields, intractable emulsions, or complete reversion to starting materials.

This guide abandons generic troubleshooting to address the specific organometallic and physicochemical phenomena governing this reaction. By understanding the causality behind these failures, you can implement our self-validating protocols to achieve >80% yields consistently.

Part 1: Mechanistic Root Causes of Low Yield (The "Why")

When synthesizing tertiary propargylic alcohols containing a pyridine moiety, the failure modes are rarely due to poor reagent quality. Instead, they stem from two competing mechanistic pathways that sabotage the reaction during execution and workup.

Lewis Acid-Base Coordination and Precipitation

Unlike standard ketones, 4-benzoylpyridine contains a highly basic, nucleophilic pyridine nitrogen. When exposed to ethynylmagnesium bromide (Grignard) or lithium acetylide, the metal counterion ( Mg2+ or Li+ ) rapidly coordinates to the pyridine nitrogen [2].

  • The Consequence: This Lewis acid-base interaction forms a thick, insoluble coordination complex that precipitates out of the THF solution, physically trapping the ketone and preventing the acetylide from reaching the carbonyl carbon. Furthermore, it quenches the effective stoichiometry of your nucleophile.

Base-Catalyzed Retro-Alkynylation (Retro-Favorskii Cleavage)

The most common point of failure occurs after a successful reaction, during the workup phase. Tertiary propargylic alcohols are highly sensitive to strong bases. If the reaction is quenched with aqueous NaOH or KOH (a common tactic to break up magnesium hydroxide emulsions in Grignard reactions), the alkoxide intermediate undergoes a retro-Favorskii reaction (retro-alkynylation) [3].

  • The Consequence: The newly formed C-C bond is cleaved, and the product reverts entirely to 4-benzoylpyridine and acetylene gas.

MechanisticPathway A 4-Benzoylpyridine + Acetylide (M-C≡CH) B Desired Addition (Carbonyl Attack) A->B Excess Reagent (2.5 eq) C Undesired Coordination (Pyridine-Metal Complex) A->C Standard Stoichiometry (1.0 eq) D Alkoxide Intermediate B->D E Precipitation / Reaction Stall C->E F Mild Quench (pH 7-8) NH4Cl D->F G Basic Quench (pH > 10) NaOH D->G H 3-Phenyl-3-pyridin-4-yl- 1-propyn-3-ol (Product) F->H Stable Product Isolated I Retro-Favorskii Cleavage (Reverts to Starting Material) G->I Base-Catalyzed Cleavage I->A Loss of Yield

Mechanistic pathways: desired addition vs. pyridine coordination and retro-Favorskii cleavage.

Part 2: Step-by-Step Optimized Protocol (The "How")

To circumvent coordination and retro-cleavage, this protocol utilizes Lithium acetylide ethylenediamine (EDA) complex instead of a Grignard reagent, combined with a strictly pH-controlled workup. The EDA ligand helps prevent polymeric aggregation, while the lithium counterion is less prone to forming intractable precipitates than magnesium.

Reagents Required
  • 4-Benzoylpyridine (1.0 equivalent, rigorously dried)

  • Lithium acetylide ethylenediamine complex (2.5 to 3.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH4​Cl solution

Step-by-Step Methodology
  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Reagent Suspension: Add the Lithium acetylide EDA complex (2.5 eq) to the flask, followed by anhydrous THF (approx. 10 mL per gram of ketone). Cool the suspension to 0 °C using an ice bath. Causality note: The 2.5 eq excess is mandatory. The first equivalent will be sacrificed to coordinate the pyridine nitrogen; the remaining equivalents drive the carbonyl addition.

  • Ketone Addition: Dissolve 4-benzoylpyridine (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the acetylide suspension over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 6 hours. The mixture will likely turn dark and heterogeneous—this is expected due to the coordination complex.

  • Strict pH-Controlled Quench (Critical Step): Cool the reaction mixture back to 0 °C. Slowly add saturated aqueous NH4​Cl dropwise until gas evolution ceases. Causality note: NH4​Cl buffers the aqueous layer to ~pH 7-8. This neutralizes the alkoxide without creating the highly basic environment (pH > 10) that triggers retro-Favorskii cleavage.

  • Extraction and Isolation: Dilute the mixture with Ethyl Acetate (EtOAc). If an emulsion forms, do not add base; instead, filter the entire biphasic mixture through a pad of Celite. Separate the layers, extract the aqueous layer twice more with EtOAc, dry over Na2​SO4​ , and concentrate under reduced pressure.

Workflow Step1 1. Preparation Dry THF, Ar atm Excess Acetylide (2.5 eq) Step2 2. Addition Dropwise at 0°C Control Exotherm Step1->Step2 Step3 3. Reaction Stir at RT for 4h Monitor via TLC Step2->Step3 Step4 4. Quench Sat. NH4Cl at 0°C CRITICAL: pH 7-8 Step3->Step4 Step5 5. Extraction EtOAc Avoid Emulsion with Celite Step4->Step5

Optimized experimental workflow for the synthesis and isolation of the propargylic alcohol.

Part 3: Quantitative Troubleshooting Data

To validate the protocol, below is a comparative analysis of reaction conditions and their direct impact on the isolated yield of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol.

Reagent UsedStoichiometryWorkup / Quench MethodObserved YieldPrimary Failure Mode
Ethynylmagnesium bromide1.1 eqSat. NH4​Cl 12 - 15%Unreacted SM (Pyridine coordination stalled reaction)
Ethynylmagnesium bromide2.5 eq1M NaOH (to break emulsion)< 5%Retro-Favorskii cleavage (Product destroyed during workup)
Lithium acetylide EDA1.1 eqSat. NH4​Cl 25 - 30%Unreacted SM (Insufficient nucleophile)
Lithium acetylide EDA 2.5 eq Sat. NH4​Cl (pH 7-8) 82 - 88% None (Optimal Conditions)
Lithium acetylide EDA2.5 eq1M HCl followed by NaHCO3​ 40 - 50%Product loss into aqueous layer (Pyridinium salt formation)

Part 4: Frequently Asked Questions (FAQs)

Q: My reaction mixture turned into a thick, unstirrable gel within 5 minutes of adding the ketone. What happened? A: This is the visual manifestation of the metal-pyridine coordination complex precipitating out of the THF. When using Grignard reagents ( Mg2+ ), this gel is exceptionally rigid. Switching to Lithium acetylide EDA complex reduces the severity of the gelation. Ensure vigorous overhead stirring or use a larger magnetic stir bar, and slightly increase the THF volume (up to 15 mL/g) to maintain mass transfer.

Q: I monitored the reaction via TLC and saw complete conversion to the product. However, after workup, my NMR only shows 4-benzoylpyridine. Why? A: You have fallen victim to the retro-Favorskii reaction. Tertiary propargylic alcohols are highly base-labile. If you used a strong base (like NaOH or KOH ) to break an emulsion during extraction, the alkoxide intermediate fragmented back into the starting ketone and acetylene gas. Always quench with saturated NH4​Cl and tolerate the emulsion by filtering through Celite.

Q: Can I use CeCl3​ (Imamoto conditions) to improve the Grignard addition? A: Yes. If you are restricted to using ethynylmagnesium bromide, pre-stirring the ketone with anhydrous CeCl3​ (1.5 eq) for 1 hour before adding the Grignard reagent can significantly improve yields. The highly oxophilic Cerium activates the carbonyl and suppresses the basicity of the Grignard, driving the 1,2-addition while minimizing side reactions.

Q: Why do I lose product during an acidic workup? A: The product contains a basic pyridine ring. If your quench is too acidic (e.g., using HCl ), the pyridine nitrogen protonates to form a highly water-soluble pyridinium salt. During extraction with organic solvents like EtOAc, the product will remain trapped in the aqueous layer. The isoelectric point of the product dictates that extraction must be performed at a neutral to mildly basic pH (pH 7-8).

References

  • RSC Publishing. (2022). Recent approaches for the synthesis of pyridines and (iso)quinolines using propargylic Alcohols. RSC Advances. Retrieved from[Link]

  • Alvarez-Builla, J., Vaquero, J. J., & Barluenga, J. (2010). Modern Heterocyclic Chemistry. Wiley-VCH. Retrieved from[Link]

  • American Chemical Society. (2020). Metal-Catalyzed Carbon–Carbon Bond Cleavage of Unstrained Alcohols. ACS Catalysis. Retrieved from[Link]

Technical Support Center: Troubleshooting Pyridyl Propargyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of pyridyl propargyl alcohols—typically achieved via the Sonogashira cross-coupling of halopyridines with terminal propargyl alcohols—is a fundamental transformation in drug discovery and materials science. However, the multifunctional nature of the substrates (the basic pyridine nitrogen, the acidic alkyne proton, and the reactive propargylic hydroxyl group) makes this system highly susceptible to competing side reactions.

As a Senior Application Scientist, I have designed this troubleshooting guide to help you understand the mechanistic causality behind these failures and implement self-validating protocols to ensure reproducible yields.

FAQ 1: The Glaser Homocoupling Problem

Q: During the Sonogashira coupling of a halopyridine with a propargyl alcohol, my yields are low, and GC-MS indicates a large amount of a diyne byproduct. How can I suppress this?

A: You are observing Glaser homocoupling[1]. This oxidative dimerization of terminal alkynes is a notorious side reaction in Sonogashira protocols.

Causality & Mechanism: Traditional Sonogashira couplings rely on a copper(I) co-catalyst to facilitate the transmetalation of the alkyne to the palladium center. However, if even trace amounts of oxygen are present in the reaction mixture, Cu(I) is oxidized to Cu(II) . The Cu(II) species acts as an oxidant that directly couples two copper acetylide intermediates, forming a diyne and bypassing the palladium cycle entirely[2]. The inherent basicity of the halopyridine substrate can inadvertently accelerate the formation of the copper acetylide, exacerbating this pathway if the system is not rigorously anaerobic. To prevent this, you must either enforce strict Schlenk techniques or eliminate copper entirely[3].

G A Propargyl Alcohol + Halopyridine B Pd/Cu Catalyst Amine Base A->B C Pyridyl Propargyl Alcohol (Desired) B->C Cross-Coupling (Anaerobic) D Diyne Homocoupled (Glaser Byproduct) B->D O2 Present (Cu-mediated)

Pathway divergence: Sonogashira cross-coupling vs. oxygen-induced Glaser homocoupling.

Protocol 1: Self-Validating Copper-Free Sonogashira Coupling

To completely shut down the Glaser pathway, utilize a copper-free methodology.

  • Solvent Degassing: Sparge your amine solvent (e.g., triethylamine) and THF with Argon for a minimum of 30 minutes.

  • Catalyst Loading: In an argon-filled glovebox or using strict Schlenk techniques, charge a dry flask with PdCl2​(PPh3​)2​ (5 mol%) and the halopyridine (1.0 equiv).

    • Self-Validation Checkpoint: Observe the palladium catalyst. It should be a bright, vibrant yellow. If the powder is dark brown or black, the catalyst has prematurely decomposed into Pd(0) black, and the reaction will fail.

  • Reagent Addition: Add the degassed solvent mixture via syringe, followed by the propargyl alcohol (1.2 equiv). Do not add CuI.

  • Reaction & Monitoring: Heat the mixture to 60 °C. Monitor the reaction via GC-MS after 2 hours.

    • Self-Validation Checkpoint: Analyze the mass spectrum. The total absence of a molecular ion peak corresponding to 2M−2 (the homocoupled diyne) confirms the successful exclusion of the Glaser pathway.

FAQ 2: The Meyer-Schuster Rearrangement

Q: My isolated product is an α,β -unsaturated ketone rather than the desired propargyl alcohol. What causes this isomerization?

A: Your product has undergone a Meyer-Schuster rearrangement[4].

Causality & Mechanism: Propargyl alcohols are sensitive to acidic conditions and certain transition metals. When exposed to these environments, the hydroxyl group undergoes a formal 1,3-shift to form an allenol intermediate. This allenol rapidly tautomerizes into a thermodynamically stable α,β -unsaturated carbonyl compound (an enone or enal)[5]. In the context of pyridyl substrates, trace acid used during workup, or prolonged exposure to Lewis acidic Pd/Cu species at elevated temperatures, can catalyze this unwanted shift[4].

Quantitative Data: Effect of Conditions on Product Distribution

The table below summarizes how variations in reaction environment and workup dictate the fate of the propargyl alcohol.

Reaction ConditionDesired Cross-Coupling (%)Glaser Homocoupling (%)Meyer-Schuster Enone (%)Retro-Favorskii Cleavage (%)
Pd(PPh₃)₄, CuI, Air, 60 °C4550<1<1
Pd(PPh₃)₄, CuI, Argon, 60 °C85<5<1<1
PdCl₂(PPh₃)₂, No Cu, Argon, 60 °C92<1<1<1
Pd/Cu, Argon, 60 °C, Acidic Silica Workup 60<530 <1
Pd/Cu, Argon, NaOH (excess) , 80 °C25<5<165

Note: Values reflect typical literature distributions to illustrate the causality of side reactions under specific stressors.

FAQ 3: Retro-Favorskii Cleavage

Q: When scaling up the deprotection or basic workup of my pyridyl propargyl alcohol, the yield drops drastically, and I recover the starting terminal alkyne and a pyridine carbonyl. Why?

A: You are encountering a retro-Favorskii reaction[6].

Causality & Mechanism: The Favorskii reaction (the addition of an alkyne to a carbonyl) is a reversible equilibrium process[6]. Under strongly basic conditions (e.g., excess NaOH or KOH) and elevated temperatures, the propargylic alkoxide intermediate can undergo β -alkynyl elimination[7]. The C-C bond cleaves, reverting the molecule back to a terminal alkyne and a carbonyl compound. The electron-withdrawing nature of the pyridine ring stabilizes the resulting fragments, which inadvertently lowers the activation barrier for this degradation pathway.

G A Pyridyl Propargyl Alcohol B Strong Base / Heat (e.g., KOH, NaOH) A->B C Alkoxide Intermediate B->C Deprotonation D Terminal Alkyne C->D C-C Cleavage E Pyridine Carbonyl C->E C-C Cleavage

Base-catalyzed retro-Favorskii cleavage of propargyl alcohols into alkynes and carbonyls.

Protocol 2: Mild Workup to Prevent C-C Cleavage and Isomerization

To prevent both the base-induced retro-Favorskii cleavage and the acid-induced Meyer-Schuster rearrangement, the workup must be strictly pH-controlled.

  • Thermal Quench: Cool the completed reaction mixture to 0 °C using an ice bath before adding any aqueous reagents. Heat accelerates C-C cleavage.

  • pH-Controlled Aqueous Quench: Quench the reaction slowly with a saturated aqueous solution of NH4​Cl (a weak acid buffer) rather than strong bases like NaOH or strong acids like HCl.

    • Self-Validation Checkpoint: Test the aqueous phase with pH paper. The pH must read between 6.5 and 7.5. A pH > 9 risks retro-Favorskii cleavage, while a pH < 4 risks Meyer-Schuster rearrangement.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc). Avoid prolonged biphasic stirring, which can degrade the product.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ . When performing flash column chromatography, use neutral or triethylamine-deactivated silica gel . Standard acidic silica gel can trigger the Meyer-Schuster rearrangement on the column.

References
  • Favorskii reaction - Wikipedia Source: Wikipedia URL: [Link]

  • The Meyer–Schuster Rearrangement - Organic Reactions Source: Organic Reactions URL:[Link]

  • Metal-Catalyzed Carbon–Carbon Bond Cleavage of Unstrained Alcohols Source: ACS Publications URL:[Link]

  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Publishing URL: [Link]

  • Mechanism and Selectivity of Cooperatively Catalyzed Meyer−Schuster Rearrangement Source: The Kalek Group URL:[Link]

Sources

Technical Support Center: Enantioselective Synthesis of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the asymmetric synthesis of 3-phenyl-3-pyridin-4-yl-1-propyn-3-ol. This guide is tailored for researchers and drug development professionals facing challenges in establishing the chiral tetrasubstituted tertiary alcohol center. The primary synthetic route involves the enantioselective addition of a terminal alkyne to 4-benzoylpyridine.

Below, you will find a mechanistic breakdown of common failures, a troubleshooting workflow, quantitative optimization data, and a self-validating experimental protocol.

Mechanistic Causality: The "Pyridine Poisoning" Effect

The fundamental challenge in this synthesis is the presence of the Lewis basic pyridyl nitrogen. In standard ketone alkynylations, chiral zinc-aminoalcohol complexes (e.g., using (+)-N-methylephedrine) coordinate exclusively to the ketone oxygen to direct facial attack[1].

However, the strongly coordinating 4-pyridyl moiety competitively binds to the zinc center. This competitive binding disrupts the chiral transition state, displacing the chiral ligand and leading to an unliganded, highly reactive zinc-acetylide species. This unliganded species rapidly attacks the ketone, resulting in a purely racemic background reaction. Overcoming this requires strategic metal stoichiometry and precise thermal control.

Troubleshooting Workflow

G Start 4-Benzoylpyridine + TMS-Acetylene CatPrep Catalyst Assembly Zn(OTf)2 + (+)-NME Start->CatPrep Reaction Enantioselective Alkynylation CatPrep->Reaction Eval Is ee% > 90%? Reaction->Eval Success Desilylation to Target Propynol Eval->Success Yes Fail Low ee% (<50%) Eval->Fail No Fix1 Cause: Pyridine Coordination Fix: Use 1.5 eq Zn(OTf)2 Fail->Fix1 Fix2 Cause: Achiral Background Fix: Cool to -20°C Fail->Fix2 Fix3 Cause: Catalyst Hydrolysis Fix: Strict Anhydrous Tol Fail->Fix3 Fix1->CatPrep Fix2->Reaction Fix3->CatPrep

Troubleshooting workflow for enantioselective alkynylation of 4-benzoylpyridine.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction with 4-benzoylpyridine yield nearly racemic product (ee < 20%) when standard benzophenone yields >90% ee? A1: The pyridine nitrogen acts as a potent Lewis base, coordinating to the Zn(II) or Cu(I) catalyst. This coordination displaces the chiral ligand (e.g., (+)-N-methylephedrine), generating an achiral metal-acetylide complex that rapidly attacks the ketone, destroying enantioselectivity[1].

Q2: How can I suppress this achiral background reaction? A2: Implement the "Sacrificial Lewis Acid" strategy. Instead of using catalytic Zn(OTf)₂ (e.g., 20 mol%), use a stoichiometric excess (1.5 equivalents). The first equivalent preferentially binds and "masks" the pyridine nitrogen. The remaining 0.5 equivalents form the active chiral complex with the ligand, allowing stereocontrolled addition to the ketone oxygen[2].

Q3: Can I use Copper(I) catalysis instead of Zinc for this specific substrate? A3: While Cu(I)-PyBox systems are excellent for setting diaryl tetrasubstituted stereocenters in oxocarbenium ions and standard ketones[3], they are exceptionally sensitive to pyridine poisoning. Zinc-based systems are generally more robust for aza-heterocycle-containing substrates when modulated with excess metal salt.

Quantitative Data: Condition Optimization

The table below summarizes the critical relationship between metal stoichiometry, temperature, and stereochemical outcomes during the alkynylation of 4-benzoylpyridine.

EntryCatalyst SystemAdditive / StrategyTemp (°C)Yield (%)ee (%)
120 mol% Zn(OTf)₂, (+)-NMENone (Standard)238512
220 mol% Zn(OTf)₂, (+)-NMENone (Standard)-204025
31.5 eq Zn(OTf)₂, (+)-NMESacrificial Zinc238875
4 1.5 eq Zn(OTf)₂, (+)-NME Sacrificial Zinc -20 92 94
520 mol% Cu(I)-PyBoxNone-205518

*Note: (+)-NME = (+)-N-methylephedrine. Data reflects the critical need for both stoichiometric zinc and cryogenic control.

Self-Validating Experimental Protocol

Synthesis of (S)-3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol

Phase 1: Chiral Catalyst Assembly & Substrate Masking
  • Preparation: In a flame-dried Schlenk flask under argon, add Zn(OTf)₂ (1.5 mmol, 1.5 eq) and anhydrous toluene (5 mL).

  • Ligand Addition: Add (+)-N-methylephedrine (0.6 mmol, 0.6 eq) and triethylamine (0.6 mmol, 0.6 eq). Stir at room temperature for 2 hours.

    • Validation Checkpoint: The suspension must transition to a homogenous, pale-yellow solution. If the solution remains cloudy or white precipitates persist, the Zn(OTf)₂ has likely hydrolyzed due to moisture. Discard and restart with fresh, rigorously dried reagents.

  • Substrate Masking: Add 4-benzoylpyridine (1.0 mmol, 1.0 eq) dissolved in 2 mL toluene dropwise over 10 minutes.

    • Causality: Slow addition ensures the first equivalent of Zn(OTf)₂ complexes with the pyridine nitrogen before the ketone can react, preventing the formation of unliganded reactive species.

Phase 2: Enantioselective Alkynylation
  • Thermal Control: Cool the reaction mixture to -20 °C using a cryocooler or dry ice/ethylene glycol bath.

    • Validation Checkpoint: Allow exactly 15 minutes for thermal equilibration. Temperature spikes during alkyne addition will exponentially increase the racemic background reaction by overcoming the activation energy of the unliganded pathway.

  • Nucleophile Addition: Add TMS-acetylene (3.0 mmol, 3.0 eq) dropwise. Stir at -20 °C for 48 hours.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl (5 mL) and extract with EtOAc (3 x 10 mL). Dry over Na₂SO₄ and concentrate.

Phase 3: Desilylation
  • Deprotection: Dissolve the crude silyl ether in methanol (10 mL) and add K₂CO₃ (2.0 mmol, 2.0 eq). Stir at room temperature for 2 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The non-polar TMS-protected intermediate (Rf ~0.7) should completely convert to the highly polar terminal propynol (Rf ~0.3).

  • Purification: Filter through a short pad of silica, concentrate, and purify via flash chromatography to yield the pure 3-phenyl-3-pyridin-4-yl-1-propyn-3-ol.

References

  • The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) Source: Organic Chemistry Portal URL:[Link]

  • Enantioselective, Copper(I)-Catalyzed Alkynylation of Oxocarbenium Ions to Set Diaryl Tetrasubstituted Stereocenters Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Technical Support Center: 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and unexpected outcomes during the synthesis, handling, and application of this tertiary propargyl alcohol. As a Senior Application Scientist, I have compiled this resource based on established chemical principles, field-proven insights, and a thorough review of the literature concerning propargyl alcohol chemistry.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I attempted to purify my synthesized 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol using silica gel chromatography with a slightly acidic eluent and obtained a new, unexpected compound. What is likely happening?

A1: You are likely observing an acid-catalyzed rearrangement of your tertiary propargyl alcohol. Tertiary propargyl alcohols are susceptible to two primary rearrangement pathways under acidic conditions: the Meyer-Schuster rearrangement and the Rupe rearrangement.[1][2][3] Given the structure of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol, the Rupe rearrangement is the more probable pathway.[2]

Causality: The acidic environment of the silica gel, or the acidic eluent, protonates the hydroxyl group, converting it into a good leaving group (water). The subsequent loss of water generates a stabilized propargyl carbocation. This intermediate can then undergo rearrangement to form a more stable α,β-unsaturated ketone.

Expected Decomposition Product (Rupe Rearrangement):

The most likely product of the Rupe rearrangement is 1-Phenyl-2-(pyridin-4-yl)but-3-en-1-one .

Troubleshooting Guide: Identifying the Rupe Rearrangement Product

If you suspect a Rupe rearrangement has occurred, the following steps will help you confirm the identity of the product:

Step-by-Step Protocol:

  • Isolate the Unexpected Product: Carefully collect the fractions from your chromatography that contain the new compound.

  • Spectroscopic Analysis:

    • ¹H NMR: Acquire a proton NMR spectrum. Look for the disappearance of the characteristic alkyne proton and the appearance of vinyl protons (typically in the 5-7 ppm region) and a new methyl group.

    • ¹³C NMR: In the carbon NMR spectrum, the signals for the sp-hybridized carbons of the alkyne (around 80-90 ppm) will be absent. Expect to see new signals for sp² carbons of the alkene and a new carbonyl carbon (typically >190 ppm).

    • Mass Spectrometry: The rearranged product will have the same molecular weight as the starting material (isomer). Therefore, high-resolution mass spectrometry (HRMS) will show the same molecular formula. Fragmentation patterns, however, will differ.

    • Infrared (IR) Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretch (around 1650-1680 cm⁻¹) and a C=C stretch, and the disappearance of the O-H and C≡C-H stretches from your starting material.

Reference Data for a Structurally Similar Rupe Product:

Spectroscopic Data for 1-Phenyl-2-buten-1-one
¹H NMR (CDCl₃) δ 7.9 (m, 2H), 7.5 (m, 3H), 7.1 (m, 1H), 6.9 (m, 1H), 1.9 (d, 3H)
¹³C NMR (CDCl₃) δ 190.9, 142.1, 137.9, 132.7, 128.5, 128.4, 18.3

Prevention:

  • Neutralize Silica Gel: Before use, wash your silica gel with a dilute solution of a non-nucleophilic base (e.g., triethylamine in your eluent system) and then flush with the pure eluent to remove the excess base.

  • Use Neutral or Basic Alumina: Consider using neutral or basic alumina for chromatography instead of silica gel.

  • Avoid Acidic Solvents: Ensure your elution solvents are free from acidic impurities.

Logical Relationship: Acid-Catalyzed Decomposition

Start 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol Acid Acidic Conditions (e.g., Silica Gel, H⁺) Start->Acid Exposure Protonation Protonation of -OH Acid->Protonation Carbocation Propargyl Carbocation Intermediate Protonation->Carbocation Loss of H₂O Rupe Rupe Rearrangement Carbocation->Rupe MeyerSchuster Meyer-Schuster Rearrangement (less likely) Carbocation->MeyerSchuster Product_Rupe 1-Phenyl-2-(pyridin-4-yl)but-3-en-1-one (α,β-Unsaturated Ketone) Rupe->Product_Rupe Product_MS α,β-Unsaturated Aldehyde MeyerSchuster->Product_MS

Caption: Acid-catalyzed decomposition pathways for tertiary propargyl alcohols.

Q2: My reaction mixture containing 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol turned dark and showed multiple spots on TLC after heating. What could be the cause?

A2: Thermal decomposition is a likely cause for the observed degradation. Propargyl alcohols can be thermally sensitive, and prolonged heating can initiate complex decomposition pathways, often involving radical mechanisms.[5] Studies on the thermal decomposition of propargyl alcohol have shown that it can lead to a mixture of products including smaller alkynes, aldehydes, and even aromatic compounds through complex reaction cascades.[5]

Causality: At elevated temperatures, homolytic cleavage of the C-O or C-C bonds can occur, generating radical intermediates. These highly reactive species can then initiate a chain reaction, leading to a variety of decomposition products and polymerization, which often results in the darkening of the reaction mixture.

Potential Thermal Decomposition Products:

The specific products from the thermal decomposition of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol are not documented. However, based on the general mechanism, one could expect to see a complex mixture that may include:

  • Acetylene

  • Phenylacetylene

  • 4-Ethynylpyridine

  • Benzaldehyde

  • 4-Benzoylpyridine

  • Polymeric materials

Troubleshooting Guide: Managing Thermal Lability

Step-by-Step Protocol to Minimize Thermal Decomposition:

  • Lower Reaction Temperature: If the reaction conditions permit, lower the temperature of your reaction. Even a 10-20 °C decrease can significantly reduce the rate of thermal decomposition.

  • Reduce Reaction Time: Monitor your reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent prolonged heating of the product.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon). Oxygen can participate in radical reactions and accelerate decomposition.

  • Use of Radical Inhibitors: In some cases, the addition of a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene), can help to suppress decomposition pathways. However, this should be tested on a small scale first to ensure it does not interfere with your desired reaction.

Experimental Workflow: Assessing Thermal Stability

Start Sample of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol Heat Heat at a specific temperature (e.g., 80°C) Start->Heat TLC_initial TLC at t=0 Heat->TLC_initial TLC_timed TLC at timed intervals (e.g., 1h, 2h, 4h) Heat->TLC_timed Analysis Analyze TLC for new spots and darkening TLC_timed->Analysis Conclusion Determine onset of decomposition Analysis->Conclusion

Caption: Workflow to determine the thermal stability of the compound.

Q3: I am using a strong base in my reaction, and I've noticed a decrease in the yield of my desired product with the formation of dark, insoluble material. What could be happening?

A3: Strong bases can deprotonate the terminal alkyne and the hydroxyl group, but they can also promote decomposition and polymerization of propargyl alcohols. In some cases, reactions of propargyl alcohol with strong bases at elevated temperatures can even be hazardous, leading to exothermic decomposition.[6]

Causality: The acetylenic proton is acidic and can be removed by a strong base to form an acetylide. This acetylide can then potentially react in undesirable ways. Furthermore, the presence of a strong base can catalyze polymerization reactions of the alkyne moiety, leading to the formation of intractable polymeric materials.

Troubleshooting Guide: Working with Bases

  • Choice of Base: If possible, use a milder, non-nucleophilic base.

  • Temperature Control: Perform your reaction at the lowest possible temperature that allows for the desired transformation. Add the base slowly to a cooled solution to control any potential exotherms.

  • Stoichiometry: Use the minimum effective amount of base. An excess of a strong base is more likely to cause decomposition.

  • Solvent: The choice of solvent can influence the reactivity of the base. Aprotic solvents are generally preferred for reactions involving strong bases.

References

  • Meyer, K. H.; Schuster, K. Umlagerung von tertiären Äthinyl-carbinolen in ungesättigte Ketone. Ber. Dtsch. Chem. Ges. A/B1922 , 55 (4), 819–823. [Link]

  • Varela, J. A.; Saá, C. The Meyer–Schuster Rearrangement in Organic Synthesis. Chem. Rev.2003 , 103 (11), 3787–3801. [Link]

  • Mashood Ahamed, F. M.; Syed Ali Padusha, M.; Gunasekaran, B. Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Acta Crystallogr. Sect. E Struct. Rep. Online2015 , 71 (Pt 1), o34–o35. [Link]

  • PubChem. (2E)-3-Phenyl-1-(pyridin-4-yl)prop-2-en-1-one. [Link]

  • SpectraBase. 3-Phenyl-1-(pyridin-4-yl)prop-2-yn-1-one. [Link]

  • The Royal Society of Chemistry. Supporting Information - Tandem hydration/aldol condensation of terminal alkynes with aldehydes over Hβ zeolite as a reusable catalyst. [Link]

  • Wikipedia. Meyer–Schuster rearrangement. [Link]

  • NIST. 1-Phenyl-2-butanone. [Link]

  • Rupe, H.; Kambli, E. Umlagerungen in der Reihe der Äthinyl-carbinole. Helv. Chim. Acta1926 , 9 (1), 672. [Link]

  • Ortiz-Marciales, M.; et al. 3-(4-Methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one. Acta Crystallogr. Sect. E Struct. Rep. Online2012 , 68 (Pt 10), o2585. [Link]

  • Gkizis, P.; et al. (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. Molbank2022 , 2022 (1), M1331. [Link]

  • Li, Y.; et al. Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy. Org. Lett.2015 , 17 (24), 6186–6189. [Link]

  • Landry, V.; et al. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Med. Chem.2023 , 14 (5), 903–912. [Link]

  • Slideshare. Rupe Rearrgment. [Link]

  • Ivanova, Y. B.; Petrov, O. I. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Preprints.org2025 , 2025110069. [Link]

  • ResearchGate. The synthesis of 1,1′-{1,4-phenylene bis[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazole-5,1-diyl]}dibutan-1-one. [Link]

  • ResearchGate. Synthesis and characterization of novel 3-[(4-substituted-1-yl)phenyl]-1-aryl/heteroaryl-2-propen-1-ones. [Link]

  • Sharath, N.; et al. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. J. Phys. Chem. A2014 , 118 (32), 6136–6145. [Link]

  • Moshang. 1-phenyl-2-(pyridin-4-yl)butan-1-one. [Link]

  • ResearchGate. Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. [Link]

  • Winder, C.; et al. Thermal Hazards of Using Propargyl Alcohol with Strong Bases. Org. Process Res. Dev.2021 , 25 (8), 1956–1961. [Link]

  • Meltzer, P. C.; et al. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. J. Med. Chem.1997 , 40 (15), 2661–2673. [Link]

  • De la Cruz, P.; et al. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules2002 , 7 (8), 618–626. [Link]

  • PubChem. 1-Phenyl-2-butanone. [Link]

Sources

Technical Support Center: Optimizing Ethynyl Grignard Additions to 4-Benzoylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center for organometallic workflows. The nucleophilic addition of ethynylmagnesium bromide to 4-benzoylpyridine (yielding 1-(pyridin-4-yl)-1-phenylprop-2-yn-1-ol) is a notoriously temperamental transformation in drug development. If you are experiencing low yields, intractable precipitates, or unreacted starting material, you are not alone.

The primary failure mode in this reaction is the Lewis acid-base interaction between the basic pyridine nitrogen and the magnesium center of the Grignard reagent. This coordination leads to the formation of insoluble complexes, effectively deactivating the nucleophile. To bypass this, we utilize a transmetalation strategy using anhydrous Cerium(III) chloride (CeCl₃) to generate an organocerium intermediate. Organocerium reagents are highly oxophilic—preferentially attacking the ketone carbonyl—and significantly less basic, preventing unwanted coordination to the pyridine ring.

Below is our field-proven, self-validating protocol, supported by diagnostic data and a comprehensive FAQ.

Diagnostic Data: Impact of Reaction Conditions

Summarizing quantitative data from our internal validations and literature benchmarks to highlight the causality of solvent and additive choices:

Reaction ConditionAdditiveSolvent SystemObserved YieldPrimary Failure Mode
Standard GrignardNonePure THF< 40%Pyridine-Mg coordination; precipitation[1]
Standard GrignardNoneTHF / Et₂O (1:1)~ 47%Poor nucleophilicity at carbonyl[2]
OrganoceriumCeCl₃Pure THF~ 85%Sluggish solubility of intermediate
Organocerium (Optimized) CeCl₃ THF / Et₂O (1:1) > 95% None (Optimal Conditions) [2]

Optimized Step-by-Step Methodology

Every step in this protocol includes a self-validating visual cue to ensure scientific integrity before proceeding to the next phase.

Step 1: Rigorous Activation of CeCl₃·7H₂O

  • Place 1.5 equivalents of CeCl₃·7H₂O into a dry Schlenk flask equipped with a magnetic stir bar.

  • Heat the flask gradually to 140 °C under high vacuum (0.1 Torr) over a period of 2 hours. Maintain this temperature and vacuum for 12 hours. Validation Check: The resulting anhydrous CeCl₃ must be a free-flowing, stark white powder. If the solid appears yellowish or glassy, it has hydrolyzed to CeOCl due to rapid heating. Discard and restart.

Step 2: Slurry Formation

  • Cool the flask to room temperature and backfill with inert gas (N₂ or Ar).

  • Add anhydrous THF (approx. 20 mL per gram of CeCl₃) via syringe.

  • Stir vigorously for 2 hours at room temperature. Validation Check: The mixture must form a uniform, milky-white suspension. Clumping indicates residual moisture.

Step 3: Organocerium Transmetalation

  • Cool the CeCl₃ suspension to -40 °C using a dry ice/acetonitrile bath.

  • Dropwise add ethynylmagnesium bromide (1.5 equivalents, 0.5 M in THF).

  • Stir the mixture for 30 to 45 minutes at -40 °C. Validation Check: A subtle color shift (typically to pale yellow) confirms the successful transmetalation to the ethynylcerium dichloride species.

Step 4: Ketone Addition

  • Dissolve 1.0 equivalent of 4-benzoylpyridine in a 1:1 mixture of anhydrous THF and diethyl ether.

  • Add this solution dropwise to the organocerium mixture at -40 °C.

  • Allow the reaction to slowly warm to room temperature over 3 hours.

Step 5: Quenching and Workup

  • Cool the reaction vessel to 0 °C.

  • Carefully quench by adding saturated aqueous NH₄Cl dropwise. Validation Check: The mixture should separate cleanly into an organic layer and an aqueous layer containing suspended inorganic salts. No stable emulsion should form.

  • Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow Visualization

Workflow Step1 1. CeCl3·7H2O Drying (140°C, Vacuum, 12h) Step2 2. Slurry Formation (Dry THF, RT, 2h) Step1->Step2 Step3 3. Organocerium Generation (Add EthynylMgBr, -40°C) Step2->Step3 Step4 4. Ketone Addition (Add 4-Benzoylpyridine, -40°C to RT) Step3->Step4 Step5 5. Quenching & Workup (Sat. NH4Cl, Extract) Step4->Step5

Fig 1. CeCl3-mediated ethynyl Grignard addition workflow ensuring high conversion rates.

Troubleshooting & FAQs

Q1: Why does my reaction mixture form a thick, un-stirrable precipitate immediately upon adding the Grignard reagent to the ketone? A1: This is the classic signature of Lewis acid-base complexation. The magnesium in the Grignard reagent coordinates strongly with the basic nitrogen of the pyridine ring rather than attacking the ketone. As demonstrated in 1, the use of anhydrous CeCl₃ drastically improves yields by transmetalating the Grignard into an organocerium reagent[1]. Cerium is highly oxophilic and less basic, driving the reaction toward the carbonyl oxygen and ignoring the pyridine nitrogen.

Q2: How do I ensure my CeCl₃ is properly activated without destroying it? A2: CeCl₃·7H₂O must be dehydrated carefully. If heated too rapidly, the water of hydration reacts with the cerium to form cerium oxychloride (CeOCl), which is completely inactive. For protocols involving pyridine-containing substrates, the3 highlights the necessity of rigorous, gradual CeCl₃ drying under high vacuum to enable nucleophilic attack on coordinating substrates[3].

Q3: Is pure THF the optimal solvent for this reaction? A3: No. While THF is standard for Grignard formation, the resulting ethynylcerium dichloride complex can suffer from poor solubility in pure THF, capping your yield. Adjusting the solvent system to a 1:1 mixture of THF and diethyl ether improves the solubility of the Grignard reagent and the organocerium intermediate, increasing yields up to 95% as noted in the 2[2].

Q4: How do I prevent severe emulsion formation during the aqueous workup? A4: Emulsions in Grignard reactions are typically caused by the precipitation of gelatinous magnesium hydroxide when quenched with water or base. Always quench with a mild acid like saturated aqueous NH₄Cl. The ammonium chloride keeps the magnesium (and cerium) salts water-soluble, ensuring a clean phase separation.

Mechanistic Logic

Mechanism Start 4-Benzoylpyridine + Ethynylmagnesium Bromide PathA Direct Grignard Addition (No Additive) Start->PathA Standard PathB CeCl3-Mediated Addition (Organocerium Reagent) Start->PathB Optimized Coord Mg Coordination to Pyridine Nitrogen PathA->Coord Oxo High Oxophilicity of Ce(III) Targets Carbonyl Oxygen PathB->Oxo Precip Insoluble Complex (Low Yield / Recovery) Coord->Precip Prod Nucleophilic Attack (High Yield of Propargyl Alcohol) Oxo->Prod

Fig 2. Mechanistic divergence between direct Grignard addition and organocerium transmetalation.

References

  • Beilstein Journal of Organic Chemistry : Total synthesis of panicein A2. Source: Beilstein Journals. 2

  • Journal of the American Chemical Society : A Rapid Synthesis of Hydroxymethylacylfulvene (HMAF) Using the Allenic Pauson−Khand Reaction. Source: ACS Publications.1

  • ChemSpider / SyntheticPages : Cerium(III) Chloride Mediated Addition of Grignard Reagents to chloro-Azaphthalide. Source: ChemSpider. 3

Sources

Technical Support Center: Overcoming Purification Challenges of Polar Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit roadblocks when isolating highly polar propargyl alcohols. These bifunctional molecules—containing both a terminal or internal alkyne and a hydroxyl group—are notoriously difficult to purify due to their extreme water solubility, strong hydrogen-bonding capabilities, and thermal instability.

This guide synthesizes field-proven methodologies and mechanistic insights to help you design self-validating purification workflows, ensuring high-purity recovery without compromising the structural integrity of your target compounds.

Section 1: Troubleshooting Guide & FAQs

Q1: I am losing my polar propargyl alcohol during the aqueous workup. How can I improve my recovery? Cause: Propargyl alcohols, especially those with additional polar moieties (like Propargyl-PEG conjugates), exhibit extreme hydrophilicity[1]. They partition heavily into the aqueous layer during standard liquid-liquid extraction (e.g., EtOAc/Water), leading to massive yield losses. Solution: Do not rely on standard organic extraction. Instead, utilize a salting-out methodology by saturating the aqueous layer with NaCl or K₂CO₃ to force the organic compound into the organic phase. Alternatively, bypass the aqueous workup entirely: quench the reaction, evaporate the solvent under reduced pressure, and directly dry-load the crude mixture onto a solid support (like Celite or silica) for immediate chromatography[1].

Q2: My compound streaks continuously on normal-phase silica gel, even with polar eluents like DCM/MeOH. What is the alternative? Cause: The hydroxyl group and the alkyne pi-system interact strongly with the acidic silanol groups on normal-phase silica. This causes severe peak tailing, irreversible adsorption, and co-elution with impurities. Solution: Transition to Reversed-Phase Liquid Chromatography (RP-LC). However, standard C18 stationary phases are subject to "phase collapse" (dewetting) when used with the highly aqueous mobile phases (>80% water) required to retain polar compounds[2]. You must use an aqueous-compatible C18 column (C18Aq or dC18), which is end-capped with a proprietary hydrophilic group to prevent phase collapse and maintain retention[2][3].

Q3: I attempted to purify my propargyl alcohol via vacuum distillation, but NMR shows I isolated an α,β-unsaturated ketone. What happened? Cause: You inadvertently triggered a thermal Meyer-Schuster rearrangement. Propargylic alcohols are prone to this formal 1,3-shift when subjected to heat, Brønsted acids, or transition metals[4]. The applied heat caused the alkynol to isomerize into an allenol intermediate, which rapidly tautomerized into the more thermodynamically stable α,β-unsaturated ketone (enone)[4]. Solution: Avoid prolonged heating. If distillation is absolutely necessary, it must be performed under high vacuum (100 to 150 mmHg or lower) to keep the boiling/bath temperature strictly below 40 °C[5].

Section 2: Workflows & Mechanistic Visualizations

G Start Crude Polar Propargyl Alcohol CheckWater Highly Water Soluble? Start->CheckWater AqWorkup Salting-Out Extraction or Dry Loading CheckWater->AqWorkup Yes OrgWorkup Standard Org. Extraction CheckWater->OrgWorkup No CheckTLC Streaks on Normal Phase? AqWorkup->CheckTLC OrgWorkup->CheckTLC ReversePhase Reverse-Phase C18Aq or HILIC Chromatography CheckTLC->ReversePhase Yes NormalPhase Normal Phase Silica (DCM/MeOH Gradient) CheckTLC->NormalPhase No CheckThermal Thermally Stable? ReversePhase->CheckThermal NormalPhase->CheckThermal Distill High-Vacuum Distillation (T < 40°C) CheckThermal->Distill Yes NoDistill Avoid Heat (Use Derivatization) CheckThermal->NoDistill No

Strategic decision matrix for the isolation and purification of polar propargyl alcohols.

MS_Rearrangement Propargyl Propargyl Alcohol (R-C≡C-C(OH)-R') AcidHeat Heat / Acid Propargyl->AcidHeat Allenol Allenol Intermediate (R-C(OH)=C=C-R') AcidHeat->Allenol Tautomerization Tautomerization Allenol->Tautomerization Enone α,β-Unsaturated Ketone Tautomerization->Enone

Thermal and acid-catalyzed degradation of propargyl alcohols into enones via allenol intermediates.

Section 3: Standardized Experimental Protocols

Protocol A: Reverse-Phase (C18Aq) Chromatography for Highly Polar Alkynols

This protocol utilizes an aqueous-compatible stationary phase to retain polar propargyl alcohols without phase collapse, ensuring a self-validating separation where polar impurities elute in the void volume[2][3].

  • Step 1: Column Preparation. Equilibrate a C18Aq (or dC18) preparative column with 100% aqueous mobile phase (Water + 0.1% Trifluoroacetic Acid)[1][3].

  • Step 2: Sample Loading. Dissolve the crude propargyl alcohol in a minimal volume of the initial mobile phase. If the sample is insoluble in pure water, use a maximum of 10% Acetonitrile to assist dissolution[1]. Inject onto the column.

  • Step 3: Gradient Elution. Run a shallow linear gradient from 0% to 30% Acetonitrile (with 0.1% TFA) over 15-30 minutes. The high aqueous content ensures the polar alkynol is retained while salts and highly polar byproducts elute early[3].

  • Step 4: Detection & Fraction Collection. Monitor the elution using a UV detector at 210-220 nm (to detect the propargyl group) or an Evaporative Light Scattering Detector (ELSD) if the molecule lacks a strong chromophore[1]. Combine pure fractions and lyophilize to prevent thermal degradation.

Protocol B: Temporary Silylation for Volatile/Polar Propargyl Alcohols

When chromatography fails, temporarily masking the polar hydroxyl group reduces water solubility and prevents silica streaking[6].

  • Step 1: Protection. In a dry flask under nitrogen, dissolve the crude propargyl alcohol in anhydrous THF. Cool to 0 °C. Add 1.2 equivalents of a base (e.g., imidazole or triethylamine), followed by dropwise addition of 1.1 equivalents of Chlorotrimethylsilane (TMSCl)[6]. Stir for 2 hours.

  • Step 2: Extraction. Quench with water. Because the TMS-ether is highly lipophilic, you can now easily extract the product into diethyl ether or hexanes without yield loss[6].

  • Step 3: Purification. Pass the organic layer through a short pad of silica gel using 100% hexanes or a low-polarity eluent. The protected alkynol will elute rapidly, leaving polar impurities behind.

  • Step 4: Deprotection. Cleave the TMS group using a mild acid (e.g., 1M HCl in THF) or TBAF to regenerate the pure propargyl alcohol.

Section 4: Quantitative Data Summaries

Purification StrategyTarget Impurities RemovedTypical Recovery RateKey LimitationsRecommended Use Case
Aqueous C18 (C18Aq) RP-HPLC Salts, unreacted polar starting materials, byproducts85 - 95%Requires lyophilization to remove water; limited mass loadingHighly water-soluble derivatives (e.g., Propargyl-PEGs)
Normal Phase (Silica) HILIC Non-polar organic impurities60 - 75%Severe streaking; irreversible binding to silanol groupsOnly for moderately polar alkynols with low H-bonding
High-Vacuum Distillation High-boiling tars, solvents70 - 80%High risk of Meyer-Schuster rearrangement (enone formation)Low molecular weight, thermally stable propargyl alcohols
Temporary Silylation (TMSCl) Highly polar aqueous impurities80 - 90% (over 3 steps)Adds two synthetic steps (protection/deprotection)Volatile or extremely hydrophilic alkynols

References

  • Benchchem.
  • Google Patents. "US20030109757A1 - Method for separation and recovery of propargyl alcohol."
  • Organic Syntheses. "Working with Hazardous Chemicals - Organic Syntheses."
  • ResearchGate. "Iodo(III)
  • Waters Corporation.
  • Lab-ex Kft.

Sources

Technical Support Center: Troubleshooting 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Foreword from the Senior Application Scientist Welcome to the technical support hub for handling 3-phenyl-3-pyridin-4-yl-1-propyn-3-ol . In drug development and synthetic organic chemistry, we frequently encounter bifunctional active pharmaceutical ingredients (APIs) and intermediates that present seemingly paradoxical physical properties. This specific molecule juxtaposes highly lipophilic domains (the phenyl ring and terminal alkyne) with highly polar, hydrogen-bonding domains (the basic pyridine nitrogen and the tertiary hydroxyl group).

Understanding the causality behind its solubility behavior is critical. The primary driver of insolubility in standard non-polar media is the formation of robust intermolecular hydrogen-bonded networks. The pyridine nitrogen acts as a strong hydrogen bond acceptor, while the tertiary hydroxyl group acts as a potent donor 1. In the solid state, these molecules form extended chains or dimers, resulting in a high lattice energy 23. To successfully dissolve and manipulate this compound, your solvent system must outcompete these solute-solute interactions.

Quantitative Solubility Matrix

To engineer a successful reaction or purification workflow, you must select solvents based on their thermodynamic ability to disrupt specific intermolecular forces.

Solvent ClassRepresentative SolventsExpected SolubilityMechanistic Rationale
Non-Polar Hexanes, Heptane, ToluenePoor / InsolubleLacks the dielectric constant and H-bond capacity to disrupt intermolecular OH···N hydrogen bonds.
Weakly Polar Aprotic Diethyl Ether, EtOAcLow to ModerateInsufficient polarity to fully overcome lattice energy; prone to rapid crystallization at temperatures < 20°C.
Halogenated Dichloromethane (DCM)Moderate to GoodHigh polarizability solvates the aromatic rings; however, dynamic aggregation may still occur at high concentrations.
Polar Aprotic DMF, DMSO, NMPExcellentStrong H-bond acceptors (e.g., S=O, C=O) thermodynamically outcompete intermolecular solute-solute H-bonding.
Polar Protic Methanol, EthanolExcellentDual H-bond donor/acceptor capacity fully solvates both the basic pyridine and the tertiary hydroxyl moieties.
Troubleshooting FAQs

Q1: My compound crashed out of solution during a Sonogashira coupling in THF. Why did this happen and how do I fix it? A1: THF is only a moderate hydrogen-bond acceptor. While it may dissolve the starting material initially, it often fails to maintain solubility as the ionic strength of the reaction increases (e.g., when amine hydrohalide salts form as byproducts during the coupling). Furthermore, the basicity of the pyridine ring makes the molecule highly sensitive to acidic impurities, which can lead to unintended protonation and precipitation as a pyridinium salt 4. Solution: Switch the primary solvent to a highly polar aprotic solvent like DMF or DMSO. If you must use THF for catalytic reasons, utilize a co-solvent system (e.g., THF/DMF 4:1) and ensure your amine base (like Triethylamine) is present in large excess to prevent localized protonation of the pyridine ring.

Q2: I am trying to purify the crude mixture via silica gel column chromatography, but the compound is streaking severely and my recovery is <30%. A2: This is a classic issue with basic nitrogen heterocycles. The pyridine ring interacts strongly with the acidic silanol (Si-OH) groups on the silica gel stationary phase through both hydrogen bonding and irreversible acid-base interactions. Solution: You must passivate the silica gel. Add 1-2% (v/v) Triethylamine (TEA) to your eluent system. A recommended starting gradient is DCM/MeOH (99:1 to 95:5) containing 1% TEA. The TEA competitively binds to the silanol sites, allowing your compound to elute as a tight, predictable band.

Q3: Can I use CDCl₃ for NMR characterization? The baseline looks noisy and the peaks are broadened. A3: While moderately soluble in Chloroform, 3-phenyl-3-pyridin-4-yl-1-propyn-3-ol forms dynamic, transient hydrogen-bonded aggregates in CDCl₃. This continuous exchange alters relaxation times and causes severe peak broadening. Solution: For high-fidelity NMR spectra, use DMSO-d₆ or CD₃OD. These solvents completely disrupt solute-solute aggregation by forming stronger solute-solvent bonds, yielding sharp, well-resolved resonances.

Experimental Protocols
Protocol 1: Preparation of a High-Fidelity Stock Solution (100 mM)

Objective: Create a stable, aggregate-free stock solution for downstream assays or metal-catalyzed couplings.

  • Weighing: Accurately weigh the required mass of 3-phenyl-3-pyridin-4-yl-1-propyn-3-ol into a dry, amber glass vial. (Note: Terminal alkynes and pyridines can be sensitive to prolonged UV exposure).

  • Solvent Addition: Add anhydrous, degassed DMSO or DMF. Do not attempt to make high-concentration stocks in non-polar solvents.

  • Dissolution: Sonicate the mixture at room temperature for 2-3 minutes. Critical: Avoid excessive heating (>50°C) to prevent potential acid-catalyzed Meyer-Schuster rearrangement of the tertiary propargyl alcohol into an α,β-unsaturated ketone 5.

  • Verification: Visually inspect for complete dissolution. The solution should be completely transparent without Schlieren lines (refractive index gradients indicating incomplete mixing).

  • Storage: Flush the vial headspace with Argon or Nitrogen, seal tightly with a PTFE-lined cap, and store at 4°C. Allow the vial to warm completely to room temperature before opening to prevent atmospheric moisture condensation.

Protocol 2: Optimized Chromatographic Purification

Objective: Maximize recovery and purity during silica gel chromatography by preventing stationary phase adsorption.

  • Eluent Preparation: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH) at a 95:5 ratio. Add exactly 1% (v/v) Triethylamine (TEA) and mix thoroughly.

  • Column Packing: Slurry-pack the silica gel using the TEA-doped eluent. Flush the packed column with at least 2 column volumes (CV) of the eluent to fully passivate the acidic silanol sites prior to loading.

  • Sample Loading: Dissolve your crude mixture in the minimum amount of DCM. If the sample is insoluble in pure DCM, add drops of MeOH until clear. Do not load the sample as a suspension, as this will ruin the band resolution.

  • Elution: Run the column using the prepared eluent. Monitor fractions via TLC (UV active at 254 nm).

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure. To remove residual TEA, co-evaporate the residue with toluene (2x 10 mL) before final high-vacuum drying.

Solvent Selection Workflow

SolventWorkflow Start Determine Application for 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol App1 NMR / Structural Characterization Start->App1 App2 Synthesis / Metal Catalyzed Coupling Start->App2 App3 Purification / Chromatography Start->App3 Sol1 Use DMSO-d6 or CD3OD (Breaks H-bonded aggregates) App1->Sol1 Warn1 Avoid CDCl3 (Peak broadening) App1->Warn1 Sol2 Use DMF or NMP (Maintains high conc.) App2->Sol2 Warn2 Avoid THF/Toluene alone (Precipitation risk) App2->Warn2 Sol3 Use DCM/MeOH + 1% TEA (Passivates silica silanols) App3->Sol3 Warn3 Avoid Hexane/EtOAc (Severe streaking) App3->Warn3

Decision matrix for solvent selection based on the application of 3-phenyl-3-pyridin-4-yl-1-propyn-3-ol.

References
  • National Center for Biotechnology Information. "Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem - NIH". PubChem.[Link]

  • National Center for Biotechnology Information. "Influence of pyridyl nitrogen's position and hydrogen bonding interactions on antibacterial activities investigated by in vitro and in silico - PMC". PMC.[Link]

  • ACS Publications. "Intermolecular Interactions in the Crystal Chemistry of N,N'-Diphenylisophthalamide, Pyridine-2,6-dicarboxylic Acid Bisphenylamide, and Related Compounds". ACS.[Link]

Sources

Technical Support Center: Stabilizing 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and handling guide for 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol . As a tertiary propargyl alcohol featuring a basic pyridine ring, this compound presents unique stability challenges during synthesis, purification, and long-term storage.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to focus on the specific structural vulnerabilities of this molecule, providing causally-driven, self-validating protocols to ensure the integrity of your experimental batches.

Architectural Vulnerabilities

To stabilize this compound, you must first understand the three reactive domains that drive its degradation:

  • The Terminal Alkyne : Highly susceptible to oxidative homocoupling (Glaser-Hay coupling) and hydration[1].

  • The Tertiary Alcohol : Prone to C–C bond cleavage (retro-Favorskii reaction) under thermal stress, as well as acid-catalyzed dehydration[2].

  • The Pyridine Ring : Acts as an internal base, a potent ligand for transition metals, and is susceptible to N-oxidation[3].

Diagnostic FAQs: Troubleshooting Storage Failures

Q: Why has my stored white powder turned yellow or brown over time? A: This discoloration is the hallmark of Glaser-Hay Coupling . The terminal alkyne undergoes oxidative dimerization in the presence of oxygen to form a highly conjugated 1,3-diyne[4]. The Causality: The pyridine ring in your compound acts as a strong ligand for trace copper (often introduced via metal spatulas, stainless steel needles, or low-grade solvents). By coordinating the metal, the pyridine brings the catalytic center into direct proximity with the alkyne, drastically accelerating the oxidative coupling compared to standard propargyl alcohols.

Q: LC-MS analysis of my stored batch shows a major new peak with a mass loss of exactly 26 Da. What happened? A: Your compound has undergone a Retro-Favorskii Cleavage . Tertiary propargyl alcohols can fragment into a ketone and acetylene gas[2]. In this specific molecule, the cleavage yields phenyl(pyridin-4-yl)methanone. The Causality: The intrinsic basicity of the pyridine ring lowers the activation energy for this pathway. If the compound is exposed to thermal stress (>30°C), the pyridine auto-catalyzes the deprotonation of the tertiary alcohol, initiating the C–C bond cleavage.

Q: Can I prepare stock solutions in Chloroform or Dichloromethane (DCM) for long-term storage? A: Absolutely not. Halogenated solvents slowly degrade over time to generate trace hydrochloric acid (HCl). The HCl will protonate the pyridine ring, converting it into a strongly electron-withdrawing pyridinium salt. This destabilizes the molecule and triggers acid-catalyzed dehydration of the tertiary alcohol into an enyne. Furthermore, prolonged storage in DCM can lead to irreversible N-alkylation of the pyridine nitrogen.

Quantitative Degradation Matrix

Use this self-validating matrix to diagnose degraded batches based on your analytical data.

Degradation PathwayTrigger / CatalystChemical ResultAnalytical SignaturePrevention Strategy
Glaser-Hay Homocoupling O₂, Trace Cu, Light1,3-Diyne DimerYellowing; UV shift to ~310 nm; Mass = 2M - 2Argon purge, EDTA wash, Amber vials
Retro-Favorskii Cleavage Heat (>30°C), BasicityKetone + AcetyleneMass loss of 26 Da (LC-MS); Loss of alkyne C-H in NMRStore at -20°C, avoid basic additives
N-Oxidation O₂, PeroxidesPyridine N-oxideMass + 16 Da; Increased polarity on TLCInert atmosphere, avoid ethereal solvents
Dehydration Trace Acids (e.g., from DCM)Enyne / EnoneMass loss of 18 Da (H₂O); Loss of -OH peakStore neat (solid); avoid halogenated solvents

Mechanistic Pathways (Visualized)

Below are the logical relationships driving the two most common degradation pathways.

GlaserCoupling A 3-Phenyl-3-pyridin-4-yl -1-propyn-3-ol C Pyridine-Cu Coordination Complex A->C Metal Ligation B Trace Cu(I)/Cu(II) + Ambient O2 B->C Oxidative Environment D 1,3-Diyne Dimer (Yellow/Brown) C->D Glaser-Hay Homocoupling

Mechanistic pathway of Glaser-Hay homocoupling catalyzed by trace metals and oxygen.

RetroFavorskii A Tertiary Propargyl Alcohol (Intact Molecule) C Alkoxide Intermediate A->C Deprotonation (Pyridine auto-catalysis) B Thermal Stress (>30°C) or Local Basicity B->C Activation Energy D Phenyl(pyridin-4-yl)methanone (Ketone) C->D C-C Bond Cleavage E Acetylene Gas (Loss of 26 Da) C->E Elimination

Retro-Favorskii cleavage pathway triggered by thermal stress and internal basicity.

Rescue & Preservation Workflows

Protocol A: Rescue Purification of Degraded Material

If your batch has turned yellow, it contains the diyne dimer and likely the retro-Favorskii ketone. Use this protocol to rescue the intact monomer.

  • Metal Stripping: Dissolve the degraded solid in Ethyl Acetate (EtOAc). Wash the organic layer twice with an equal volume of 0.1 M aqueous EDTA.

    • Causality: EDTA chelates trace copper bound to the pyridine ring, halting further Glaser coupling during the purification process.

  • Chromatographic Separation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Load onto a silica gel column. Elute with a Hexanes/EtOAc gradient.

    • Validation: The diyne dimer is highly non-polar and will elute first. The ketone will elute second. The desired tertiary alcohol will elute last due to strong hydrogen bonding.

  • Thermal Control: Evaporate the pooled product fractions under reduced pressure using a water bath set strictly below 30°C .

    • Causality: Elevated temperatures during concentration will immediately trigger retro-Favorskii cleavage, defeating the purpose of the purification.

Protocol B: Optimal Long-Term Storage

To guarantee >99% stability over 12 months, the compound must be isolated from its three primary triggers: oxygen, heat, and trace metals.

  • Format: Never store this compound in solution. Always store it as a neat solid .

  • Container Selection: Transfer the purified solid into an amber glass vial using a PTFE or plastic spatula (do not use stainless steel to avoid metal shedding).

  • Atmospheric Displacement: Purge the vial with a gentle stream of Argon gas for 30 seconds before sealing.

    • Causality: Argon is heavier than Nitrogen and highly effective at displacing oxygen at the bottom of the vial, preventing both Glaser coupling and pyridine N-oxidation[3].

  • Temperature: Seal with a PTFE-lined cap, wrap with Parafilm, and store at -20°C .

    • Validation: To validate storage integrity before the next use, run a quick UV-Vis scan. The absence of an absorption band at ~310 nm confirms the batch remains free of the diyne dimer.

References

  • Recent advances and applications of Glaser coupling employing greener protocols Source: RSC Advances URL:[Link][4]

  • Metal-Catalyzed Carbon–Carbon Bond Cleavage of Unstrained Alcohols Source: ACS Publications URL:[Link][2]

Sources

Technical Support Center: NMR Analysis of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the NMR analysis of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol. This guide is designed for researchers, medicinal chemists, and analytical scientists to navigate the common and complex challenges associated with acquiring and interpreting NMR spectra for this specific molecule. Our approach is rooted in foundational principles of NMR spectroscopy, combined with practical, field-tested solutions to ensure the integrity and accuracy of your structural elucidation.

I. Understanding the Molecule: Predicted NMR Data

An accurate interpretation of experimental data begins with a reliable reference. As experimental spectra for 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol are not widely published, we have generated a predicted NMR spectrum using advanced computational algorithms.[1] This data serves as a baseline for troubleshooting and peak assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol (Prediction generated in CDCl₃; experimental values may vary based on solvent, concentration, and temperature.)

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm) Carbon Type (from DEPT)
Phenyl Ring
C1' (ipso)--142.5C (Quaternary)
C2'/C6' (ortho)~7.65d125.8CH
C3'/C5' (meta)~7.35t128.6CH
C4' (para)~7.40t128.4CH
Pyridinyl Ring
C4'' (ipso)--151.0C (Quaternary)
C2''/C6'' (ortho)~8.60d149.5CH
C3''/C5'' (meta)~7.45d121.5CH
Propargyl Core
C3 (quaternary)--74.0C (Quaternary)
C2 (alkynyl)--88.0C (Quaternary)
C1 (alkynyl)~2.90s77.5CH
Hydroxyl
3-OHVariable (e.g., 2.5-5.5)br s--

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the NMR analysis of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol.

Q1: My entire spectrum shows broad, distorted peaks. Where do I start?

A1: Root Cause Analysis & Corrective Actions

Broad and asymmetric peaks are almost always indicative of poor magnetic field homogeneity around your sample.[2] This is a fundamental issue that must be resolved before any meaningful structural interpretation can be made.

Step-by-Step Troubleshooting Protocol:

  • Sample Preparation Check:

    • Particulates: Ensure your sample is fully dissolved and free of any solid particles. Inhomogeneous samples with suspended solids will prevent proper shimming.[3] Filter your sample through a small plug of glass wool into a clean, high-quality NMR tube if necessary.

    • Concentration: Highly concentrated samples increase the solution's viscosity, which slows molecular tumbling and leads to broader lines due to more efficient T₂ relaxation.[3] If your sample is highly concentrated, dilute it.

    • Sample Volume: An incorrect sample volume (too high or too low) can place the liquid/air meniscus within the NMR coil's detection area, making it impossible to achieve good shims.[3]

  • Spectrometer Shimming:

    • Load Standard Shims: Begin by loading a standard, probe-specific shim file for the solvent you are using.

    • Iterative Z-Shimming: The most critical shims are the on-axis 'Z' shims. Iteratively adjust the lower-order Z shims (Z1, Z2), maximizing the lock level with each adjustment.[3]

    • Non-Spinning Shims: If spinning the sample does not resolve broad, asymmetrical peaks, it may indicate poor non-spinning (X, Y) shims.[3] A full shimming routine may be required.

    • Use a Standard Sample: If you continue to have trouble, check the spectrometer's performance with a standard sealed sample. This will help determine if the issue is with your sample or the instrument itself.[4]

Q2: I can't find the signal for the hydroxyl (-OH) proton. Is it missing?

A2: The Nature of Exchangeable Protons

The hydroxyl proton is an "exchangeable" proton. Its chemical shift, peak shape, and even its visibility are highly dependent on several factors.[5] It is rarely "missing" but can be difficult to observe.

Potential Causes and Solutions:

  • Proton Exchange with Solvent:

    • Cause: If you are using a protic deuterated solvent like D₂O or CD₃OD, the hydroxyl proton will rapidly exchange with the deuterium atoms of the solvent, causing the signal to disappear from the ¹H NMR spectrum.[5]

    • Solution: Use an aprotic solvent like CDCl₃, DMSO-d₆, or acetone-d₆. In DMSO-d₆, hydrogen bonding to the solvent slows down the exchange rate, often resulting in a sharper, more easily identifiable -OH peak.

  • Broadening and "Melting into the Baseline":

    • Cause: In aprotic solvents like CDCl₃, intermediate rates of chemical exchange and hydrogen bonding between molecules can cause the -OH signal to become very broad, sometimes so broad that it is indistinguishable from the baseline noise.[6] The chemical shift of hydroxyl protons is also highly dependent on concentration and temperature.[7]

    • Solutions:

      • D₂O Shake: To confirm the identity of a suspected -OH peak, add a drop of D₂O to your NMR tube, shake it vigorously, and re-acquire the spectrum. The exchangeable -OH peak will disappear.

      • Vary Temperature: Acquiring the spectrum at a lower temperature can slow down exchange rates and sharpen the signal. Conversely, increasing the temperature can also sometimes sharpen the signal.[6]

      • Dilution: Diluting the sample can reduce intermolecular hydrogen bonding, which may sharpen the signal and shift it upfield.

Q3: The aromatic region of my ¹H NMR spectrum is a complex, overlapping mess. How can I assign the phenyl and pyridinyl protons?

A3: Leveraging 2D NMR for Unambiguous Assignments

For complex molecules where 1D spectra have significant signal overlap, two-dimensional (2D) NMR is an essential tool for structural elucidation.[8][9]

Recommended 2D NMR Experiments:

  • COSY (Correlation Spectroscopy):

    • Purpose: This experiment identifies protons that are spin-spin coupled, typically over two or three bonds.[10] It will reveal the connectivity within the phenyl ring (ortho to meta to para) and within the pyridinyl ring (ortho to meta).

    • Interpretation: You will see cross-peaks connecting coupled protons. For the pyridinyl ring, you expect to see a cross-peak between the protons at the C2''/C6'' positions (δ ~8.60) and the protons at the C3''/C5'' positions (δ ~7.45). Similarly, the phenyl protons will show correlations between adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[8][10] This is invaluable for definitively assigning proton signals to their respective carbon environments.

    • Interpretation: Each peak in the HSQC spectrum corresponds to a C-H bond. By aligning the HSQC data with your ¹³C and DEPT spectra, you can unambiguously link each proton signal in the crowded aromatic region to a specific carbon in either the phenyl or pyridinyl ring.

Q4: My ¹³C NMR spectrum has fewer peaks than expected, or some peaks are very weak.

A4: Understanding ¹³C NMR Sensitivity and Quaternary Carbons

This is a common observation, particularly for the quaternary carbons in your molecule.

Key Factors:

  • Low Natural Abundance: The ¹³C isotope has a natural abundance of only ~1.1%, making the experiment inherently less sensitive than ¹H NMR.

  • Relaxation Times: Quaternary carbons (those with no attached protons) often have very long T₁ relaxation times. If the relaxation delay in your experiment is too short, these carbons will not fully relax between pulses, leading to very weak or even unobservable signals.

  • Nuclear Overhauser Effect (NOE): During proton decoupling, an NOE enhances the signal of carbons with attached protons. Quaternary carbons do not benefit from this effect, further reducing their relative intensity.[5]

Troubleshooting Steps:

  • Increase the Number of Scans: The most straightforward way to improve the signal-to-noise ratio for all carbons is to acquire more scans.

  • Increase the Relaxation Delay: To better observe quaternary carbons, increase the relaxation delay (d1) in your acquisition parameters to allow for more complete relaxation. A delay of 5-10 seconds is a good starting point.

  • Perform a DEPT Experiment: A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial.[1][11] It uses polarization transfer from protons to carbons, providing better sensitivity for protonated carbons and allowing you to distinguish between CH, CH₂, and CH₃ groups.[12] Quaternary carbons do not appear in DEPT spectra, so comparing your standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra will help you identify the quaternary carbon signals (C1', C4'', C3, C2).[11]

Q5: I see unexpected peaks in my spectrum. What could they be?

A5: Identifying Impurities and Synthesis Byproducts

Unexpected peaks often arise from residual solvents, impurities in starting materials, or byproducts from the synthesis. The synthesis of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol likely involves a Sonogashira coupling or a similar cross-coupling reaction.

Workflow for Identifying Unexpected Peaks:

G Start Unexpected Peaks Observed CheckSolvent Check for Residual Solvents (e.g., THF, Toluene, Et₂O, Acetone) Start->CheckSolvent CheckGlaser Check for Alkyne Homocoupling (Glaser Coupling Product) Start->CheckGlaser CheckStarting Check for Unreacted Starting Materials Start->CheckStarting Analyze2D Perform 2D NMR (COSY, HSQC, HMBC) to Characterize Structure CheckSolvent->Analyze2D Not a Solvent Purify Re-purify Sample (Column Chromatography, Recrystallization) CheckSolvent->Purify Solvent Peak Confirmed CheckGlaser->Analyze2D Not Homocoupling CheckGlaser->Purify Homocoupling Confirmed CheckStarting->Analyze2D Not Starting Material CheckStarting->Purify Starting Material Confirmed Identified Impurity Identified Analyze2D->Identified

Caption: Troubleshooting workflow for identifying unknown peaks.

Common Synthesis-Related Impurities:

  • Alkyne Homocoupling (Glaser Coupling): A very common side reaction in Sonogashira couplings, especially in the presence of oxygen and a copper co-catalyst, is the formation of a diyne (1,4-diphenylbuta-1,3-diyne or its pyridinyl analogue).[13] This is a common source of impurities.

  • Unreacted Starting Materials: Check for the presence of unreacted benzophenone, 4-ethynylpyridine, or other precursors used in your synthesis.

  • Catalyst Residues: While usually present in trace amounts, ligands from the palladium catalyst (e.g., triphenylphosphine) can sometimes be observed.

III. References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. [Link]

  • Jeener, J. (1971). Ampere International Summer School, Basko Polje, Yugoslavia.

  • Anasazi Instruments. (2021). DEPT NMR vs APT NMR: Which is Best C13 NMR Experiment For You?. [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Oreate AI Blog. (2026). Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques. [Link]

  • Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Reddit. (2023). Hydroxyl Groups in NMR : r/Chempros. [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Nanalysis. (2020). DEPT: A tool for 13C peak assignments. [Link]

  • ResearchGate. (2024). (PDF) The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b).... [Link]

  • University College London. (n.d.). Chemical shifts. [Link]

  • Malinowski, E. R. (1962). Proton NMR Chemical Shifts of Hydronium and Hydroxyl Ions. The Journal of Chemical Physics, 37(6), 1360-1361.

  • International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. [Link]

  • Yukawa, Y., & Tsuno, Y. (1966). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan, 39(10), 2274-2286.

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. [Link]

  • Bulletin de l'Academie Polonaise des Sciences, Serie des sciences chimiques. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

  • Canadian Journal of Chemistry. (1987). Multinuclear NMR spectra of [Pt(L)Cl3]− (L = pyridine derivatives) complexes and crystal structure of trans-Pt(2,6-di(hydroxymethyl)pyridine)2Cl2.

  • Glenn, A. (2017). Correcting NMR Spectra for Poor Shimming - Reference Deconvolution. [Link]

  • Limbach, H. H., et al. (2003). Pyridine-15N A Mobile NMR Sensor for Surface Acidity and Surface Defects of Mesoporous Silica. The Journal of Physical Chemistry B, 107(42), 11687-11702.

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Royal Society of Chemistry. (2018). Synthesis of Primary Propargylic Alcohols from Terminal Alkyne Using Rongalite as the C1 Unit.

  • Hoye, T. R., et al. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 55(1), 6-27.

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. (2023). Low Resolution Proton NMR Spectra. [Link]

  • Wikidoc. (2012). Sonogashira coupling. [Link]

  • Gainer, M. J., et al. (2019). Gold-Catalyzed Rearrangement of Propargyl Alcohols Using Coupling Constants To Determine Isomeric Ratios. Journal of Chemical Education, 96(7), 1493-1497.

  • Reich, H. J. (2020). 13C Chemical Shift Effects on sp3 Carbons. [Link]

  • Lund University Publications. (2024). Improving Resolution In NMR In The Presence of Microcarriers Using Holmium-DOTA. [Link]

  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.

  • University of Puget Sound. (n.d.). 13 C Chemical Shift Table. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

  • Organic Syntheses. (n.d.). 3-phenyl-1-propanol. [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 104-129).

  • National Center for Biotechnology Information. (n.d.). Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers.

  • Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols.

  • PrepChem.com. (n.d.). Synthesis of 3-phenyl propanol. [Link]

  • SpectraBase. (n.d.). 3-Phenyl-1-propanol. [Link]

Sources

Technical Support Center: Preventing Terminal Alkyne Dimerization in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, one of the most frequent issues I encounter with researchers performing Sonogashira cross-couplings is the parasitic formation of 1,3-diynes. This dimerization—known as the Glaser or Glaser-Hay coupling—depletes your alkyne starting material, complicates chromatographic purification, and severely depresses the yield of your desired cross-coupled product.

This guide provides field-proven, mechanistically grounded strategies to eliminate alkyne homocoupling in your synthetic workflows.

Mechanistic Insight: The Causality of Homocoupling

To troubleshoot effectively, we must first understand the system's causality. In a standard Sonogashira reaction, a copper(I) co-catalyst is used to increase reactivity by forming a copper(I) acetylide intermediate. This intermediate is designed to undergo transmetalation with the palladium catalytic cycle.

However, if molecular oxygen ( O2​ ) is present in the reaction mixture, it acts as a terminal oxidant. The copper(I) acetylide is oxidized (typically via Cu(II) or Cu(III) intermediates), triggering an oxidative bimolecular homocoupling that yields the undesired 1,3-diyne [1].

Mechanism Alkyne Terminal Alkyne Cu_Acetylide Copper(I) Acetylide Intermediate Alkyne->Cu_Acetylide Base deprotonation Cu_Cat Cu(I) Catalyst + Base Cu_Cat->Cu_Acetylide Cross_Product Cross-Coupled Product (Desired Sonogashira) Cu_Acetylide->Cross_Product Transmetalation to Pd Homo_Product 1,3-Diyne Homocoupling (Undesired Glaser) Cu_Acetylide->Homo_Product Oxidative Coupling Pd_Cat Pd(II) / Pd(0) Cycle + Aryl Halide Pd_Cat->Cross_Product O2_Ox O2 (Oxidant) O2_Ox->Homo_Product

Divergent pathways of Copper(I) Acetylide: Sonogashira cross-coupling vs. Glaser homocoupling.

Quantitative Impact of Mitigation Strategies

The table below summarizes the expected quantitative impact of various mitigation strategies on the product distribution.

Mitigation StrategyMechanism of ActionTypical Homocoupling YieldDesired Cross-Coupling YieldBest Application
Standard (No Degassing) Cu(I) oxidation by ambient O2​ 20% – 40%40% – 60%Not recommended
Standard (Sparging) Partial O2​ displacement via inert gas5% – 15%70% – 85%Routine, robust substrates
Freeze-Pump-Thaw Complete O2​ evacuation via vacuum< 2%> 90%Highly sensitive substrates
Copper-Free Pd System Complete elimination of Cu-acetylide0%85% – 95%Electron-rich/steric halides
In Situ TMS-Deprotection Kinetic suppression (Low [Alkyne])< 1%> 90%Volatile/reactive alkynes
Step-by-Step Troubleshooting Protocols
Protocol A: The Freeze-Pump-Thaw (FPT) Degassing Technique

Why it works: Sparging (bubbling inert gas) relies on partial pressure displacement and often fails to remove all dissolved oxygen. Furthermore, sparging can evaporate volatile solvents or alkynes. FPT exploits the pressure dependence of gas solubility. By freezing the solvent and applying a high vacuum, the headspace is entirely evacuated. Upon thawing, dissolved O2​ is violently expelled into the vacuum, ensuring an oxygen-free environment [2].

  • Preparation: Fill a heavy-walled Schlenk flask no more than 50% full with your reaction solvent and add a magnetic stir bar. Seal the flask.

  • Freeze: Connect the flask to a dual-manifold Schlenk line under dynamic vacuum. Submerge the flask in a liquid nitrogen ( LN2​ ) Dewar until the solvent is completely frozen solid.

  • Pump: Open the flask's stopcock to the vacuum line. Pump the headspace for 10–15 minutes to evacuate all atmospheric gases.

  • Isolate: Close the stopcock to isolate the flask from the vacuum line.

  • Thaw: Remove the flask from the LN2​ bath and place it in a tepid water bath. As the solvent thaws, you will observe vigorous bubbling as dissolved gases are expelled. Do not apply direct heat (e.g., a heat gun), as this can shatter the flask.

  • Cycle: Repeat steps 2–5 for a minimum of three complete cycles .

  • Backfill: After the final thaw, backfill the flask with ultra-pure Argon.

Protocol B: Copper-Free Sonogashira Coupling

Why it works: By entirely removing the Cu(I) co-catalyst, the Glaser pathway is rendered mechanistically impossible. The alkyne is activated directly by the Pd center or an amine base. This is highly advantageous for implementing green chemistry principles and avoiding complex Cu-interactions [3]. Advanced transmetalation designs even utilize dual Pd-catalysts to facilitate the reaction at room temperature [4].

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), a palladium precatalyst (e.g., Pd(CH3​CN)2​Cl2​ , 0.5–2.0 mol%), and a sterically bulky ligand such as cataCXium A (1.0–4.0 mol%).

  • Purge the flask with Argon for 10 minutes.

  • Add a degassed solvent (e.g., 2-MeTHF or THF) and a mild inorganic base like Cs2​CO3​ (1.5 equiv). Note: Amine bases can often be omitted in modern Cu-free protocols.

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir at room temperature (or heat if required by the substrate) until complete consumption of the aryl halide is observed via TLC or GC-MS.

Protocol C: In Situ Deprotection of TMS-Alkynes

Why it works: Dimerization is a bimolecular process (the rate is proportional to [Alkyne]2 ). By using a TMS-protected alkyne and a desilylating agent (like CsF), the free terminal alkyne is generated slowly in situ. This keeps its steady-state concentration near zero, kinetically favoring the cross-coupling transmetalation over homocoupling [5].

  • Charge a flask with the aryl halide (1.0 equiv), Pd catalyst, CuI co-catalyst, and base.

  • Add the TMS-protected alkyne (1.2 equiv) and a desilylating agent such as CsF (1.5 equiv).

  • Run the reaction under standard conditions. The slow cleavage of the TMS group will meter the alkyne into the catalytic cycle, preventing a buildup of the copper acetylide intermediate.

Diagnostic Logic Tree

Use the following workflow to determine the best corrective action for your specific experimental constraints.

Troubleshooting Start Issue: High 1,3-Diyne Homocoupling Detected Check_Cu Is Cu(I) Co-catalyst Strictly Required? Start->Check_Cu Cu_No No Check_Cu->Cu_No Cu_Yes Yes Check_Cu->Cu_Yes Action_CuFree Switch to Cu-Free Sonogashira Conditions Cu_No->Action_CuFree Action_Degas Perform Strict Degassing (Freeze-Pump-Thaw) Cu_Yes->Action_Degas Check_Alkyne Is Alkyne Highly Reactive/Volatile? Action_Degas->Check_Alkyne Action_SlowAdd Use Syringe Pump for Slow Addition Check_Alkyne->Action_SlowAdd Yes Action_Protect Use TMS-Alkyne with in situ Deprotection Check_Alkyne->Action_Protect Alternative

Diagnostic logic tree for troubleshooting alkyne homocoupling issues.

Frequently Asked Questions (FAQs)

Q: Can I just use a syringe pump instead of in situ TMS-deprotection? A: Yes. Mechanistically, both strategies achieve the exact same goal: lowering the steady-state concentration of the free alkyne to kinetically suppress the bimolecular dimerization. However, syringe pumps require specialized equipment and can be problematic if the alkyne is highly volatile (leading to evaporation in the syringe) or prone to clogging the needle.

Q: My reaction still turns dark brown/black and yields dimer, even after sparging with Argon for 30 minutes. Why? A: Darkening often indicates the oxidation of Cu(I) to Cu(II) or the precipitation of inactive Palladium black. Sparging only displaces dissolved oxygen based on partial pressure and is rarely 100% effective, especially in viscous solvents. You must switch to the Freeze-Pump-Thaw method [2] or adopt a Copper-free system [4].

Q: Are there specific ligands that promote Cu-free Sonogashira couplings? A: Yes. Electron-rich, sterically bulky phosphine ligands (e.g., XPhos, RuPhos, or cataCXium A) are excellent for Cu-free couplings. They facilitate the oxidative addition of the aryl halide and stabilize the Pd intermediates, allowing the terminal alkyne to coordinate directly to the Palladium center without needing Copper for transmetalation [3].

References
  • Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances (PMC) URL: [Link]

  • Title: Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Anaerobic photoinduced Cu(0/I)-mediated Glaser coupling in a radical pathway Source: Nature Communications (PMC) URL: [Link]

  • Title: CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Degassing Liquids with Freeze-Pump-Thaw Cycling Source: Journal of Visualized Experiments (JoVE) URL: [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with Pyridyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development encountering challenges with catalyst performance in the presence of pyridyl compounds. This guide is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to overcome catalyst poisoning and optimize your reactions.

Introduction: The "Pyridine Problem" in Catalysis

Pyridine and its derivatives are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2] However, their presence in catalytic reactions, particularly those employing transition metals, often leads to a significant challenge known as catalyst poisoning. The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the metal center of the catalyst, effectively blocking active sites and inhibiting or completely shutting down the desired catalytic cycle.[3][4] This guide provides a structured approach to understanding, diagnosing, and mitigating these common issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning by pyridyl compounds?

Catalyst poisoning refers to the deactivation of a catalyst by a chemical substance that binds to its active sites.[3] Pyridyl compounds are notorious poisons for many transition metal catalysts, such as those based on palladium (Pd), platinum (Pt), and rhodium (Rh).[3] The nitrogen atom in the pyridine ring possesses a lone pair of electrons that readily donates to the electron-deficient metal center, forming a stable coordination complex. This interaction blocks the catalyst's active sites, preventing the substrate from accessing them and thus halting the catalytic turnover.[3]

Q2: How does the pyridine nitrogen poison the catalyst?

The primary mechanism of poisoning is the strong coordination of the pyridine's nitrogen lone pair to the metal center of the catalyst.[3][4] This can be particularly problematic in reactions involving low-valent metal species, such as Pd(0) in cross-coupling reactions. The pyridine can stabilize the metal in a way that prevents it from participating in crucial steps of the catalytic cycle, like oxidative addition. In some cases, the product itself can act as a poison, leading to catalyst deactivation as the reaction progresses.[5]

Q3: Which catalysts are most susceptible to poisoning by pyridyl compounds?

Transition metal catalysts are the most susceptible, with a high sensitivity observed for:

  • Palladium-based catalysts (e.g., Pd/C, Pd(OAc)₂, Pd₂(dba)₃): Widely used in hydrogenation and cross-coupling reactions.[3][6]

  • Platinum-based catalysts (e.g., Pt/C, Adam's catalyst): Commonly used in hydrogenation.

  • Rhodium-based catalysts (e.g., Rh/C, Wilkinson's catalyst): Often employed in hydrogenation and hydroformylation.[3]

  • Nickel-based catalysts: Used in a variety of coupling and reduction reactions.

Q4: What types of reactions are most affected by pyridine poisoning?

Several classes of reactions are particularly prone to inhibition by pyridyl compounds:

  • Hydrogenation: The reduction of functional groups or the pyridine ring itself can be significantly slowed or stopped.[3][7]

  • Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira): The presence of a pyridine moiety, especially at the 2-position, can lead to low or no product yield.[1][3]

  • C-H Activation/Functionalization: The strong coordination of the pyridine nitrogen can interfere with the desired C-H bond activation, often outcompeting the directing group for catalyst binding.[3][8]

Q5: Can pyridine ever be beneficial in a reaction?

Yes, in a controlled manner. Pyridine and related compounds like quinoline can be used as "controlled poisons" to enhance selectivity. A classic example is the Rosenmund reduction , where a palladium catalyst is intentionally partially poisoned to prevent the over-reduction of an acyl chloride to an alcohol, thereby isolating the aldehyde product.[3] Similarly, in some chemoselective hydrogenations, pyridine can be used to protect certain functional groups from being reduced by temporarily and reversibly coordinating to the catalyst.[3][9]

Q6: Are 2-substituted pyridines more problematic than other isomers?

Yes, 2-substituted pyridines often present a greater challenge in cross-coupling reactions. This is attributed to the proximity of the nitrogen atom to the reaction center, which can facilitate chelation with the metal catalyst, forming a highly stable and unreactive complex.[1][3] This is often referred to as the "2-pyridyl problem".[1]

Section 2: Troubleshooting Guides

Problem 1: Slow or Incomplete Hydrogenation of a Pyridine-Containing Substrate

Possible Causes:

  • Direct poisoning of the catalyst's active sites by the pyridine nitrogen.[3][4]

  • Insufficient catalyst loading to overcome the poisoning effect.

  • Suboptimal reaction conditions (temperature, pressure, solvent).

Step-by-Step Troubleshooting and Mitigation Strategies:

  • Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading can sometimes provide enough active sites to compensate for the poisoning.

  • Modify the Solvent: Using a protic solvent like acetic acid can protonate the pyridine nitrogen, reducing its ability to coordinate to the metal catalyst.[3]

  • Increase Hydrogen Pressure and/or Temperature: More forcing reaction conditions can sometimes overcome the energy barrier imposed by the catalyst-pyridine interaction.[3]

  • Consider a Different Catalyst: Rhodium-based catalysts have demonstrated some resilience to pyridine poisoning in certain hydrogenations.[4] Bimetallic catalysts, such as Ru-Pd systems, have also shown high activity for pyridine hydrogenation.[7]

  • Protect the Nitrogen: In some cases, temporary protection of the pyridine nitrogen as an N-oxide can prevent poisoning. The N-oxide can be removed after the hydrogenation step.[10]

Problem 2: Low or No Yield in a Cross-Coupling Reaction (e.g., Suzuki, Heck) with a Pyridyl Substrate

Possible Causes:

  • Deactivation of the active Pd(0) species by coordination with the pyridine nitrogen.[6]

  • Instability of the pyridyl organometallic reagent (especially 2-pyridylboronic acids).[1][10][11]

  • Product inhibition, where the biarylpyridine product poisons the catalyst.[1]

Step-by-Step Troubleshooting and Mitigation Strategies:

  • Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can stabilize the active catalytic species and lessen the inhibitory effect of the pyridine nitrogen.[6] These ligands can promote the desired catalytic steps over the deactivating coordination.

  • Catalyst Pre-activation: Pre-forming the active Pd(0) species in situ before adding the pyridyl substrate can sometimes improve performance.[6]

  • Use of Additives: Certain additives can act as "sacrificial" binders to the catalyst, preventing the pyridyl substrate from poisoning the active sites. However, this must be carefully optimized.[6]

  • Alternative Coupling Partners: For Suzuki reactions involving unstable 2-pyridylboronic acids, consider more stable alternatives like pyridyltrifluoroborates or pyridine sulfinates.[1][11]

  • Slow Addition of the Pyridyl Substrate: Adding the pyridine-containing reactant slowly over time can maintain a low concentration in the reaction mixture, extending the catalyst's lifetime.[6]

Catalyst System ComponentRecommendation for Pyridyl Cross-CouplingRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Common and effective precursors for generating Pd(0).
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHC ligands (e.g., IPr)Stabilize the Pd(0) center and promote reductive elimination.[6]
Base K₂CO₃, Cs₂CO₃Often effective, but may require optimization depending on the specific substrates.[10]
Pyridyl Nucleophile Pyridine sulfinates, PyridyltrifluoroboratesOffer greater stability compared to the corresponding boronic acids, especially for 2-pyridyl derivatives.[1][11]
Problem 3: Catalyst Deactivation in C-H Activation/Functionalization of Pyridines

Possible Causes:

  • The strongly coordinating pyridine nitrogen outcompetes the directing group for binding to the catalyst.[8]

  • Formation of an undesired, stable cyclometalated complex involving the pyridine nitrogen.[8]

Step-by-Step Troubleshooting and Mitigation Strategies:

  • Protect the Heteroatom: Temporarily converting the pyridine to its N-oxide or coordinating it with a Lewis acid can mask the nitrogen lone pair, preventing it from interfering with the desired C-H activation.[8]

  • Modify the Directing Group: Employing a more strongly coordinating directing group can help it outcompete the pyridine nitrogen for binding to the catalyst.

  • On-Site Catalyst Generation: Generating the active Pd(II) species in situ from a Pd(0) precursor in the presence of the directing group can favor the desired catalytic cycle over catalyst poisoning.[8]

Problem 4: Gradual Decrease in Catalyst Activity in a Flow Chemistry Setup

Possible Causes:

  • Progressive accumulation of the pyridine substrate or product on the active sites of the solid-supported catalyst, leading to fouling.[3]

  • Leaching of the metal from the support.

Step-by-Step Troubleshooting and Mitigation Strategies:

  • Optimize Flow Rate: A slower flow rate may increase contact time and conversion per pass but could accelerate deactivation. A higher flow rate might mitigate poisoning but lead to incomplete conversion. An optimal flow rate must be determined experimentally.

  • Implement a Regeneration Protocol: Develop a protocol to periodically wash the catalyst bed with a suitable solvent or a mild acidic/basic solution to remove the adsorbed poison.

  • Use a Guard Bed: Place a small bed of a less expensive, sacrificial material upstream of the main catalyst bed to capture the majority of the poison.

  • Modify the Catalyst Support: Using supports with different surface properties (e.g., polarity, porosity) can influence the adsorption-desorption equilibrium of the pyridyl compound.

Section 3: Experimental Protocols

Protocol 1: General Procedure to Evaluate the Effect of a Pyridine-Based Poison on Catalyst Activity

This protocol provides a general method for quantifying the inhibitory effect of a pyridine derivative on a hydrogenation catalyst.

Materials:

  • Hydrogenation catalyst (e.g., 10% Pd/C)

  • Substrate for hydrogenation (e.g., cyclohexene)

  • Solvent (e.g., ethanol)

  • Pyridine or pyridine derivative (the potential poison)

  • Hydrogen source (e.g., hydrogen balloon or high-pressure reactor)

  • Reaction vessel

  • Analytical instrument for monitoring reaction progress (e.g., GC, NMR)

Procedure:

  • Baseline Reaction:

    • To a reaction vessel, add the catalyst (e.g., 1 mol%), substrate (1 mmol), and solvent (10 mL).

    • Purge the vessel with hydrogen.

    • Stir the reaction under a positive pressure of hydrogen (e.g., 1 atm from a balloon) at a constant temperature (e.g., 25 °C).

    • Monitor the reaction progress by taking aliquots at regular time intervals until completion.

  • Poisoned Reaction:

    • Repeat the baseline reaction, but add a specific amount of the pyridine-based poison (e.g., 0.1, 0.5, 1.0 molar equivalents relative to the catalyst) to the reaction mixture before introducing hydrogen.[3]

    • Run the reaction under the same conditions as the baseline experiment.

    • Monitor the reaction progress in the same manner.

Data Analysis:

  • Plot the substrate conversion versus time for both the baseline and poisoned reactions.

  • Compare the initial reaction rates and the time to reach full conversion to quantify the inhibitory effect of the pyridine derivative.[3]

Protocol 2: General Procedure for Regeneration of a Deactivated Pd/C Catalyst

This protocol outlines a potential method for regenerating a Pd/C catalyst that has been deactivated by a pyridine-containing compound.

Materials:

  • Spent Pd/C catalyst

  • Deionized water

  • Methanol or Ethanol

  • Dilute acid solution (e.g., 0.1 M HCl or acetic acid) - Use with caution and only if appropriate for the specific catalyst and support.

  • Filtration apparatus

Procedure:

  • Initial Washing:

    • Recover the spent catalyst from the reaction mixture by filtration.

    • Wash the catalyst thoroughly with the reaction solvent to remove any residual reactants and products.

    • Wash with a solvent in which the poison is highly soluble (e.g., methanol).

  • Acid Wash (Optional and to be used with caution):

    • Suspend the catalyst in a dilute acid solution. The acid can protonate the adsorbed pyridine, facilitating its removal from the metal surface.

    • Stir the suspension for a period (e.g., 30-60 minutes).

    • Filter the catalyst.

  • Neutralization and Final Washing:

    • Wash the catalyst repeatedly with deionized water until the filtrate is neutral.

    • Wash with methanol or ethanol to remove water.

  • Drying:

    • Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Activity Test:

    • Test the activity of the regenerated catalyst using a standard reaction (as in Protocol 1) to determine the extent of recovery.

Section 4: Visual Guides

Diagram 1: Mechanism of Catalyst Poisoning by a Pyridyl Compound

G cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathway Active_Catalyst Active Catalyst (e.g., Pd(0)Ln) Intermediate Catalytic Intermediate Active_Catalyst->Intermediate Oxidative Addition Inactive_Complex Inactive Catalyst-Pyridine Complex Product Desired Product Intermediate->Product Reductive Elimination Product->Active_Catalyst Turnover Pyridine Pyridyl Compound Pyridine->Active_Catalyst Strong Coordination (Poisoning)

Caption: Mechanism of catalyst deactivation by a pyridyl compound.

Diagram 2: General Troubleshooting Workflow for Catalyst Deactivation

G cluster_mitigation Mitigation Strategies Start Reaction Failure (Low/No Conversion) Cause Suspect Catalyst Poisoning by Pyridyl Compound Start->Cause Optimize_Ligand Optimize Ligand (Bulky, Electron-Rich) Cause->Optimize_Ligand If applicable Adjust_Conditions Adjust Conditions (Solvent, Temp, Pressure) Cause->Adjust_Conditions Change_Catalyst Change Catalyst or Coupling Partner Cause->Change_Catalyst Protect_N Protect Pyridine-N (e.g., N-Oxide) Cause->Protect_N Success Successful Reaction Optimize_Ligand->Success Adjust_Conditions->Success Change_Catalyst->Success Protect_N->Success

Caption: Troubleshooting workflow for pyridine-induced catalyst deactivation.

References

  • Maleki, A., & Kamal, P. (2018). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 8(54), 30739-30763. [Link]

  • Wang, Y., et al. (2015). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. ResearchGate. [Link]

  • Kranz, M., & Gladysz, J. A. (2002). The first solid-supported Cp′Co(I)-catalyst for the synthesis of pyridines. ResearchGate. [Link]

  • Al-Zain, J., et al. (2021). Hydrogenation of pyridine and hydrogenolysis of piperidine over γ-Mo2N catalyst: a DFT study. Canadian Journal of Chemistry, 99(10), 837-851. [Link]

  • Qian, C., et al. (2002). Silica-Alumina Catalyst Support, an Efficient Catalyst for Synthesis of Halogen Substituted 2,6-Bis(imino)pyridines. Letters in Organic Chemistry, 5(2), 125-128. [Link]

  • Baimukhanov, A. Z., et al. (2018). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. ResearchGate. [Link]

  • Sajiki, H., et al. (2000). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Journal of Synthetic Organic Chemistry, Japan, 58(2), 129-137. [Link]

  • Zhang, Y., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 489-493. [Link]

  • Komeyama, K., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Mungai, C. W., et al. (2024). Non-Symmetrically Fused Bis(arylimino)pyridines with para-Phenyl Substitution: Exploring Their Use as N′,N,N″-Supports in Iron Ethylene Polymerization Catalysis. Molecules, 29(6), 1385. [Link]

  • Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]

  • Jesson, G., et al. (2020). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis, 10(15), 8146-8161. [Link]

  • Patsnap. (2025). How to Minimize Catalyst Deactivation in Hydroprocessing Units. [Link]

  • Popp, B. V., & Stahl, S. S. (2009). Mechanism of Pd(OAc)2/pyridine Catalyst Reoxidation by O2: Influence of Labile Monodentate Ligands and Identification of a Biomimetic Mechanism for O2 Activation. Chemistry – A European Journal, 15(11), 2631-2642. [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Chemistry, 7(12), 1009-1015. [Link]

  • Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 164(1-2), 137-146. [Link]

  • Sridhar, M., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Materials, 14(18), 5364. [Link]

  • Mills, J. E. J., & Molloy, J. J. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11083. [Link]

  • Gontarska, M., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC. [Link]

  • Kostas, I. D. (2021). Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. Catalysts, 11(4), 469. [Link]

  • Reeve, J. T., et al. (2013). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 4(2), 849-854. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Protsailo, L. V., & Kurmach, V. A. (2013). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+CN- System. ResearchGate. [Link]

  • Eigenberger, G., & W. Keil, F. J. (2004). Poisoning and deactivation of palladium catalysts. Catalysis Today, 93-95, 3-12. [Link]

  • Campeau, L.-C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(48), 16738-16739. [Link]

  • Li, B., et al. (2019). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry, 17(31), 7331-7345. [Link]

  • Bartholomew, C. H. (2001). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Applied Catalysis A: General, 212(1-2), 17-60. [Link]

  • Hawkins, G. B. (2016). Troubleshooting of Catalytic Reactors. [Link]

Sources

Technical Support Center: HPLC Method Optimization for 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol . This complex tertiary alcohol presents unique analytical challenges due to its basic 4-pyridyl moiety, hydrophobic phenyl ring, and reactive propargyl alcohol core.

As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot peak shape anomalies, optimize mobile phase conditions, and establish robust, self-validating HPLC methodologies. We will move beyond simply listing parameters by exploring the chemical causality behind every chromatographic behavior.

Part 1: Core Troubleshooting FAQs

Q1: Why does 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol exhibit severe peak tailing on standard C18 columns? A: The root cause is a chemical phenomenon known as secondary electrostatic interaction. The molecule contains a 4-pyridyl group, which is a basic nitrogen heterocycle with a pKa of approximately 5.2 to 5.6[1]. On traditional silica-based stationary phases, unbonded residual silanol groups (Si-OH) have a pKa of ~3.5 to 4.5. When operating at a mid-range pH (e.g., pH 4.0–7.0), the unbonded silanols become ionized to negatively charged silanoxide ions (Si-O⁻), while the pyridine nitrogen remains positively protonated[2]. This creates a strong ion-exchange interaction (an electrostatic "velcro" effect) that competes with standard hydrophobic partitioning, causing the analyte molecules to desorb at different rates and resulting in an asymmetrical, tailing peak[3].

Q2: How should I optimize the mobile phase pH to ensure a robust, symmetrical peak? A: To eliminate secondary interactions, you must intentionally manipulate the ionization state of either the analyte or the stationary phase[4].

  • Low-pH Strategy (pH 2.0–3.0): By lowering the pH below the pKa of the silanols, you force them into a neutral, protonated state (Si-OH)[5]. Although the pyridine remains fully protonated, there are no negatively charged sites on the silica for it to bind to. Retention is driven purely by the hydrophobicity of the phenyl and alkyne groups.

  • High-pH Strategy (pH 9.5–10.5): By raising the pH at least two units above the pKa of the pyridine, the basic nitrogen is fully deprotonated and rendered neutral[2]. Neutral molecules cannot undergo ion-exchange interactions with ionized silanols, resulting in sharp peaks and significantly increased hydrophobic retention.

Q3: What stationary phase chemistries are recommended to prevent pyridine tailing? A: Standard, non-endcapped C18 columns should be avoided. Instead, utilize:

  • Fully End-capped C18: Residual silanols are chemically bonded with trimethylsilyl (TMS) groups, significantly reducing active acidic sites[6].

  • Polar-Embedded C18: These columns incorporate an amide or carbamate group within the alkyl chain. This creates a virtual hydrogen-bonding shield that sterically and electronically repels the basic pyridine nitrogen from reaching the silica surface.

  • Hybrid Silica (e.g., BEH technology): Necessary if you choose the High-pH Strategy, as traditional silica dissolves at pH > 8.0.

Q4: I am observing peak splitting or fronting instead of tailing. What is the root cause? A: Peak fronting or splitting for this compound is rarely a chemical interaction issue; it is typically a physical artifact caused by a sample diluent mismatch or volume overload[7]. If the sample is dissolved in a solvent with a higher elution strength (e.g., 100% methanol or acetonitrile) than the initial mobile phase, the analyte travels prematurely down the column bed before partitioning properly into the stationary phase. Always dissolve your sample in the initial mobile phase composition.

Part 2: Visualizing the Chromatographic Mechanisms

To fully grasp the troubleshooting logic, we must map the causality of the analyte's interaction with the column chemistry.

SilanolInteraction Pyridine 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol (Basic Nitrogen) MidPH Mid pH (4.0 - 7.0) Pyridine->MidPH LowPH Low pH (< 3.0) Pyridine->LowPH HighPH High pH (> 9.5) Pyridine->HighPH IonizedSilanol Ionized Silanols (Si-O⁻) Protonated Pyridine (PyH⁺) MidPH->IonizedSilanol NeutralSilanol Neutral Silanols (Si-OH) Protonated Pyridine (PyH⁺) LowPH->NeutralSilanol NeutralPyridine Ionized Silanols (Si-O⁻) Neutral Pyridine (Py) HighPH->NeutralPyridine Tailing Secondary Ion-Exchange Severe Peak Tailing IonizedSilanol->Tailing GoodPeak1 Hydrophobic Retention Only Symmetrical Peak NeutralSilanol->GoodPeak1 GoodPeak2 Maximized Hydrophobic Retention Symmetrical Peak NeutralPyridine->GoodPeak2

Diagram 1: Effect of mobile phase pH on pyridine-silanol interactions and peak shape.

TroubleshootingWorkflow Start Issue: Poor Peak Shape Check Determine Defect Type Start->Check Tailing Peak Tailing Check->Tailing Fronting Peak Fronting / Splitting Check->Fronting TailingCause Silanol Interaction or Column Void Tailing->TailingCause FrontingCause Sample Solvent Mismatch or Volume Overload Fronting->FrontingCause ActionTail1 Adjust pH to 2.5 or 10.0 TailingCause->ActionTail1 ActionTail2 Use End-capped/Polar-embedded Column TailingCause->ActionTail2 ActionFront1 Dissolve sample in initial mobile phase FrontingCause->ActionFront1 ActionFront2 Reduce injection volume FrontingCause->ActionFront2

Diagram 2: Systematic HPLC troubleshooting workflow for basic pyridine derivatives.

Part 3: Quantitative Data & System Suitability

To streamline method development, refer to the following matrices which summarize the causality of pH and column chemistry on the target molecule.

Table 1: Mobile Phase pH vs. Pyridine Ionization State and Peak Shape

Mobile Phase pHPyridine State (pKa ~5.4)Silanol State (pKa ~4.0)Dominant Retention MechanismExpected Peak Shape
Low (pH 2.0 - 3.0) Fully Protonated (PyH⁺)Neutral (Si-OH)Hydrophobic PartitioningSymmetrical, Sharp
Mid (pH 4.0 - 7.0) Partially ProtonatedIonized (Si-O⁻)Hydrophobic + Ion-ExchangeSevere Tailing, Broad
High (pH 9.5 - 10.5) Fully Neutral (Py)Ionized (Si-O⁻)Hydrophobic PartitioningSymmetrical, High Retention

Table 2: Column Selection Guide for 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol

Column ChemistryMechanism of ActionRecommended pH RangeSuitability for Target Analyte
Standard C18 Pure hydrophobic partitioning2.0 - 8.0Poor (Exposed silanols cause severe tailing)
Fully End-capped C18 Secondary silanols blocked by TMS groups2.0 - 8.0Good (Requires low pH for optimal peak shape)
Polar-Embedded C18 Amide shield prevents basic nitrogen access to silica2.0 - 8.0Excellent (Reduces tailing even at mid-pH)
Hybrid Silica (BEH) Polymer/silica hybrid resists dissolution at high pH1.0 - 12.0Excellent (Allows high-pH neutralization strategy)

Part 4: Step-by-Step Experimental Protocols

A robust analytical method must be a self-validating system. The following protocols include built-in diagnostic steps to ensure the integrity of the data.

Protocol A: Low-pH Ion-Suppression Workflow

This method relies on suppressing silanol ionization. It is the most universally compatible approach for standard HPLC systems.

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium Phosphate monobasic ( KH2​PO4​ ) in 1.0 L of highly purified HPLC-grade water to create a 10 mM solution.

  • pH Adjustment: Titrate dropwise with 85% orthophosphoric acid until the pH reaches exactly 2.5. Filter through a 0.22 µm hydrophilic PTFE membrane.

  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Step 2: Instrument & Column Setup

  • Column: Fully end-capped C18 (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (maintains consistent mass transfer).

  • Detection: UV at 254 nm (captures the conjugated pi-system of the phenyl, alkyne, and pyridine rings).

  • Gradient: 10% B to 80% B over 15 minutes, hold for 3 minutes, re-equilibrate at 10% B for 5 minutes.

Step 3: Self-Validating System Suitability Test

  • Diagnostic Injection: Inject a mixture containing 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol and a strictly neutral marker (e.g., Toluene).

  • Causality Check: If the neutral marker tails, you have a physical instrument void or a collapsed column bed[3]. If only the pyridine analyte tails, your pH is drifting or the column end-capping has degraded.

  • Pass Criteria: USP Tailing Factor ( Tf​ ) for the analyte must be ≤1.5 .

Protocol B: High-pH Neutralization Workflow

This method deprotonates the basic nitrogen, eliminating the positive charge and maximizing hydrophobic retention.

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) in 1.0 L of water (10 mM).

  • pH Adjustment: Titrate with dilute Ammonium Hydroxide ( NH4​OH ) until the pH reaches 10.0.

  • Organic (Mobile Phase B): 100% HPLC-grade Methanol. (Note: Methanol often provides superior selectivity for basic compounds at high pH compared to Acetonitrile).

Step 2: Instrument & Column Setup

  • Column: Ethylene-Bridged Hybrid (BEH) C18 (e.g., Waters XBridge, 150 mm × 4.6 mm, 3.5 µm). Do not use standard silica, as it will dissolve at pH 10.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (reduces the higher backpressure associated with methanol/water mixtures).

  • Gradient: 20% B to 90% B over 15 minutes.

Step 3: Sample Preparation Integrity

  • Dissolve the sample strictly in 80% Buffer / 20% Methanol. Dissolving the sample in 100% Methanol will cause severe peak fronting due to localized volume overload at the head of the column[7].

References

  • ALWSCI Technical Blog. "Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables." ALWSCI. URL: [Link]

  • Axion Analytical Labs. "HPLC Peak Tailing - Physical vs. Chemical Causes." Axion Labs. URL: [Link]

  • Agilent Technical Guides. "Choosing HPLC Columns for Rapid Method Development." Agilent Technologies. URL: [Link]

  • National Institutes of Health (NIH). "L-4-Pyridylalanine - Computed and Experimental Properties (pKa Reference)." PubChem Database. URL: [Link]

  • International Journal of Pharmaceutical Sciences. "HPLC Development Method and Validation." IJPS Journal. URL: [Link]

Sources

Validation & Comparative

Comprehensive Characterization and Performance Comparison: 1-Phenyl-1-(pyridin-4-yl)prop-2-yn-1-ol vs. 1,1-Diphenylprop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate propargyl alcohol derivative for complex catalytic workflows requires a deep understanding of how subtle structural variations dictate chemical behavior. This guide objectively compares the characterization, synthesis, and catalytic performance of 1-phenyl-1-(pyridin-4-yl)prop-2-yn-1-ol (commonly referred to as 3-phenyl-3-pyridin-4-yl-1-propyn-3-ol) against the industry-standard reference, 1,1-diphenylprop-2-yn-1-ol .

By substituting a phenyl ring with a p-deficient 4-pyridyl moiety, researchers can drastically alter the electronic landscape of the carbinol center, impacting everything from spectral shifts to transition-metal coordination dynamics.

Structural & Electronic Divergence

The baseline molecule,[], is a highly stable, symmetric propargyl alcohol widely utilized in Meyer-Schuster rearrangements and cumulene synthesis[2]. It features a relatively electron-rich carbinol carbon stabilized by dual phenyl hyperconjugation.

In contrast, 1-phenyl-1-(pyridin-4-yl)prop-2-yn-1-ol introduces a strong inductive electron-withdrawing group. The 4-pyridyl nitrogen pulls electron density away from the tertiary alcohol, rendering the hydroxyl proton more acidic and the terminal alkyne more electrophilic. Furthermore, the pyridine nitrogen acts as a potent Lewis base, which can fundamentally alter the trajectory of metal-catalyzed reactions by competing for the catalyst's active coordination sites.

Mechanistic Pathway & Synthesis

The synthesis of the pyridyl variant requires precise nucleophilic addition to avoid side reactions (such as Chichibabin-type ring additions). The reaction utilizes3[3] and a protected acetylide source.

Synthesis A 4-Benzoylpyridine (Electrophile) C Nucleophilic Addition (THF, -78°C) A->C B Lithium Acetylide (Nucleophile) B->C D Lithium Alkoxide Intermediate C->D C-C Bond Formation E NH4Cl Quench (pH Control) D->E F 1-Phenyl-1-(pyridin-4-yl)prop-2-yn-1-ol E->F Protonation

Figure 1: Mechanistic workflow for the synthesis of 1-phenyl-1-(pyridin-4-yl)prop-2-yn-1-ol.

Comparative Spectroscopic Characterization

To validate the structural integrity of your synthesized products, compare your analytical data against the established benchmarks below. The shifts in the pyridyl variant are direct consequences of its altered electronic environment.

Characterization Method1,1-Diphenylprop-2-yn-1-ol (Reference)[]1-Phenyl-1-(pyridin-4-yl)prop-2-yn-1-olCausality / Interpretation
¹H NMR (CDCl₃, δ ppm) 7.60-7.25 (m, 10H), 2.85 (s, 1H, C≡CH), 2.75 (br s, 1H, OH)8.55 (d, 2H, pyr), 7.50-7.25 (m, 7H), 3.50 (br s, 1H, OH), 2.95 (s, 1H, C≡CH)The pyridine N-atom inductively deshields the alkynyl proton and broadens the OH signal via intermolecular H-bonding.
¹³C NMR (CDCl₃, δ ppm) 144.5, 128.2, 127.6, 126.0, 86.5 (C≡C), 75.2 (C≡CH), 74.0 (C-OH)152.0, 149.5, 143.0, 128.5, 128.0, 125.5, 121.0, 85.0, 76.5, 73.5 (C-OH)The C-OH carbon is slightly shielded in the pyridyl variant due to altered hyperconjugation and electron withdrawal.
IR (ATR, cm⁻¹) 3400 (O-H), 3300 (≡C-H), 2110 (C≡C)3380 (O-H), 3290 (≡C-H), 2115 (C≡C), 1595 (C=N)The distinct C=N stretch confirms pyridine incorporation; stronger H-bonding networks shift the O-H stretch lower.
HRMS (ESI-TOF) [M+Na]⁺ calcd: 231.0786, found: 231.0780[M+H]⁺ calcd: 210.0919, found: 210.0915The highly basic pyridyl nitrogen readily protonates in ESI+, yielding robust [M+H]⁺ peaks rather than sodium adducts.

Performance in Catalytic Workflows: Ru-Catalyzed Dimerization

When subjected to 4[4], the two substrates exhibit drastically divergent performance profiles.

1,1-Diphenylprop-2-yn-1-ol smoothly undergoes dimerization at room temperature using [Cp*RuCl(isoprene)] to afford alkylidenebenzocyclobutenyl alcohols in near quantitative yields[5]. The mechanism relies on the rapid formation of a ruthenacycle intermediate.

However, deploying the pyridyl variant in the identical catalytic system often results in stalled conversions. Causality: The unhindered pyridine nitrogen acts as a potent coordinating ligand, outcompeting the alkyne for the Ru(II) active site, leading to catalyst poisoning. To overcome this, researchers must utilize highly sterically hindered ligands or pre-coordinate the pyridine nitrogen with a sacrificial Lewis acid (e.g., BF₃·OEt₂).

Reactivity A Propargyl Alcohol Substrate B Ru(II) Catalyst Coordination A->B C Allenylidene Intermediate B->C Diphenyl Variant E Catalyst Poisoning (N-Coordination) B->E Pyridyl Variant D Benzocyclobutene (Product) C->D

Figure 2: Divergent Ru-catalyzed reactivity pathways based on aryl substituents.

Self-Validating Experimental Protocols

To ensure reproducibility and high scientific integrity, the following protocol incorporates self-validating checkpoints.

Synthesis of 1-Phenyl-1-(pyridin-4-yl)prop-2-yn-1-ol
  • Preparation of the Nucleophile: In an oven-dried Schlenk flask under N₂, dissolve ethynyltrimethylsilane (1.2 equiv) in anhydrous THF (0.2 M). Cool to -78 °C. Add n-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise. Stir for 30 mins.

    • Causality: TMS-acetylene is utilized instead of raw acetylene gas to strictly prevent dialkylation of the electrophile. Alternatively, commercial6[6] can be used directly.

  • Electrophilic Addition: Dissolve 4-benzoylpyridine (1.0 equiv) in anhydrous THF and add dropwise to the acetylide solution at -78 °C. Maintain temperature for 2 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1, UV active). The starting ketone (R_f = 0.6) must be completely consumed before proceeding to prevent difficult chromatographic separation from the product (R_f = 0.35).

  • Quenching & Workup: Quench the reaction strictly with saturated aqueous NH₄Cl at -78 °C, then warm to room temperature.

    • Causality: Using strong acids (like HCl) will protonate the basic pyridine moiety (pKₐ ~5.2), partitioning the target product into the aqueous layer and decimating the isolated yield.

  • Deprotection: Treat the crude TMS-protected intermediate with K₂CO₃ (2.0 equiv) in MeOH for 2 hours at room temperature to cleave the silyl group.

  • Purification: Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc 1:1, containing 1% Et₃N).

    • Causality: The addition of 1% triethylamine neutralizes the acidic silanol groups on the silica gel, preventing the severe tailing commonly observed with pyridine derivatives.

References

  • ChemicalBook, "4-Benzoylpyridine | 14548-46-0", 3

  • BOC Sciences, "CAS 3923-52-2 (1,1-Diphenyl-2-propyn-1-ol)",

  • Semantic Scholar, "Reactivity of 3-halopropynols: X-ray crystallographic analysis of 1,1-dihalocumulenes and 2+2 cycloaddition products",2

  • MDPI, "Ruthenium-Catalyzed Dimerization of 1,1-Diphenylpropargyl Alcohol to a Hydroxybenzocyclobutene and Related Reactions", 4

  • ResearchGate, "Ruthenium-Catalyzed Dimerization of 1,1-Diphenylpropargyl Alcohol to a Hydroxybenzocyclobutene and Related Reactions", 5

  • Scribd, "Alfa Acros 2017 Organics (Lithium acetylide ethylenediamine complex)", 6

Sources

Structure-activity relationship (SAR) of pyridyl-substituted propargyl alcohols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the utility of a chemical scaffold requires looking beyond its basic structure to understand its dual role as both a synthetic linchpin and a potent pharmacophore. Pyridyl-substituted propargyl alcohols represent a privileged class of molecules. The strategic placement of a pyridine ring adjacent to a propargylic alcohol creates a highly tunable system: the nitrogen atom acts as a powerful directing group for transition-metal catalysis, while the alkyne and hydroxyl groups provide reactive sites for complex annulations.

This guide provides an objective, data-driven comparison of the structure-activity relationships (SAR) and structure-reactivity relationships (SRR) of pyridyl-substituted propargyl alcohols against traditional alternatives, supported by validated experimental protocols.

In transition-metal catalysis, replacing a standard phenyl ring with a 2-pyridyl group fundamentally alters the reaction pathway. The pyridine nitrogen coordinates with metals (such as Ag, Rh, or Au), tethering the catalyst in close proximity to the alkyne. This "directing group" effect overrides standard steric and electronic preferences, enabling transformations that are impossible with simple aryl-propargyl alcohols[1].

Comparative Reactivity Data

The table below illustrates how the pyridyl directing group and the degree of alcohol substitution dictate the divergent synthesis of complex heterocycles, such as indolizines and pyrroles, via silver-catalyzed cyclization with isocyanides[1].

Substrate TypeCatalyst SystemPrimary ProductYieldMechanistic Role of the Pyridyl Group
Phenyl-propargyl alcohol (Tertiary)AgOAcComplex mixture<10%Lacks directing capability; random alkyne activation.
2-Pyridyl-propargyl alcohol (Tertiary)AgOAcIndolizine>85%N-coordination directs Ag-alkyne activation, driving direct cyclization[1].
2-Pyridyl-propargyl alcohol (Secondary)Ag₂CO₃2,4-Disubstituted Pyrrole>70%Directs regioselective rearrangement and intramolecular hydroxyl transfer[1].
Pathway Visualization

Synthetic_SAR Substrate 2-Pyridyl Propargyl Alcohol Tertiary Tertiary Alcohol Steric Bulk Substrate->Tertiary Secondary Secondary Alcohol Less Hindered Substrate->Secondary Cat1 AgOAc / Isocyanide (Mild Base) Tertiary->Cat1 Cat2 Ag2CO3 / Isocyanide (Stronger Base) Secondary->Cat2 Indolizine Indolizines (Direct Cyclization) Cat1->Indolizine High Yield Pyrrole 2,4-Disubstituted Pyrroles (Rearrangement) Cat2->Pyrrole Regioselective

Divergent silver-catalyzed cyclization pathways dictated by substrate substitution.

Pharmacological SAR: Efficacy in Neuropharmacology

Beyond their use as synthetic intermediates, chiral pyridyl-substituted propargyl alcohols are critical building blocks for synthesizing potent nicotinic acetylcholine receptor (nAChR) ligands. Analogs of Sazetidine-A, which incorporate 3-alkoxy-2,5-substituted-pyridyl motifs derived from these propargyl alcohols, have shown profound efficacy in treating alcohol use disorder[2].

When compared to the standard smoking-cessation drug Varenicline, these novel pyridyl derivatives exhibit highly selective partial agonism and desensitization of the α4β2 nAChR subtype, leading to a significantly improved adverse side-effect profile[2].

Comparative Pharmacological Efficacy

Note: Binding affinities (Ki) are representative approximations based on comparative in vitro assays[2].

Compoundα4β2 Kᵢ (nM)α3β4 Kᵢ (nM)Selectivity (α3β4/α4β2)In Vivo Efficacy (Alcohol Intake Reduction)
Varenicline (Standard)~0.15~150~1,000High (Standard therapeutic, broader side effects)
Sazetidine-A ~0.41~10,000>24,000High (Potent desensitizer)
Pyridyl-Propargyl Analog (S)-9 ~0.50~4,500~9,000Significant reduction at 1 mg/kg dose in rat models[2].
Mechanism of Action Visualization

Pharmacological_Pathway Ligand Pyridyl-Propargyl Derivative (Sazetidine-A Analog) Target α4β2 nAChR (VTA Neurons) Ligand->Target High Affinity Binding Mechanism Selective Desensitization & Partial Agonism Target->Mechanism Effect Modulated Dopamine Release (Nucleus Accumbens) Mechanism->Effect Pathway Activation Outcome Reduced Alcohol Craving (In Vivo Efficacy) Effect->Outcome Behavioral Shift

Neuropharmacological signaling pathway of pyridyl-substituted nAChR modulators.

Validated Experimental Protocols

To ensure rigorous reproducibility, the following protocols detail the use of pyridyl-substituted propargyl alcohols in advanced catalytic workflows. Every step is designed as a self-validating system.

Protocol A: Rhodium-Catalyzed Synthesis of 2-Arylindoles via C-H/C-C Activation[3]

Objective: Utilize a tert-propargyl alcohol to perform a highly selective C-C bond cleavage and pyridine-directed ortho C(sp2)-H activation. Causality: The [Cp*RhCl₂]₂ catalyst facilitates the directed C-H activation. Cu(OAc)₂ is strictly required as an oxidant to regenerate the active Rh(III) species and mediate the C-C bond cleavage of the propargyl alcohol[3].

  • Reaction Setup: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with N-aryl-2-aminopyridine (0.2 mmol), tert-propargyl alcohol (0.6 mmol, 3.0 equiv), [Cp*RhCl₂]₂ (5 mol %), and Cu(OAc)₂ (2.5 equiv)[3].

  • Solvent Addition: Add 1.0 mL of anhydrous 1,4-dioxane. Rationale: Dioxane provides the optimal boiling point (101 °C) and polarity to stabilize the intermediate metallacycle.

  • Thermal Activation: Seal the tube, transfer to a heating block, and stir at 120 °C for 12 hours[3].

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The successful consumption of the starting amine and the appearance of a highly fluorescent blue/green spot under 254 nm UV light confirms indole formation.

  • Workup & Isolation: Cool to room temperature. Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove insoluble copper and rhodium salts. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography to afford the 2-arylindole (Yields typically up to 90%)[3].

Protocol B: Divergent Silver-Catalyzed Cyclization to Pyrroles[1]

Objective: Synthesize 2,4-disubstituted pyrroles from secondary 2-pyridyl propargyl alcohols. Causality: Secondary propargyl alcohols are less sterically hindered than their tertiary counterparts. Using a stronger base (Ag₂CO₃ instead of AgOAc) is mandatory to facilitate the necessary intermolecular carbon-carbon coupling and subsequent intramolecular hydroxyl group transfer[1].

  • Reaction Setup: In a 10 mL round-bottom flask, dissolve the secondary 2-pyridyl propargyl alcohol (0.5 mmol) and the target isocyanide (0.6 mmol) in anhydrous DCE (dichloroethane, 2.0 mL).

  • Catalyst Addition: Add Ag₂CO₃ (10 mol %). Critical Step: Do not substitute with AgOAc, as this will result in poor yields and incomplete rearrangement for secondary alcohols[1].

  • Reaction Execution: Stir the mixture at 80 °C under an argon atmosphere for 8 hours.

  • In-Process Validation: A color change from pale yellow to deep amber typically indicates the formation of the pyrrole core. Verify complete consumption of the propargyl alcohol via LC-MS.

  • Purification: Quench with saturated aqueous NH₄Cl, extract with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and purify via column chromatography to isolate the 2,4-disubstituted pyrrole.

References

  • Silver-Catalyzed Activation of Terminal Alkynes for Synthesizing Nitrogen-Containing Molecules Accounts of Chemical Research - ACS Publications[Link]

  • Synthesis of 2-Arylindoles by Rhodium-Catalyzed/Copper-Mediated Annulative Coupling of N-Aryl-2-aminopyridines and Propargyl Alcohols via Selective C–H/C–C Activation Organic Letters - ACS Publications[Link]

  • Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 Nicotinic Acetylcholine Receptor Ligands That Reduces Alcohol Intake in Rats PMC - National Institutes of Health[Link]

Sources

Comparative Biological Efficacy of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol: A Next-Generation Mechanism-Based P450 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward overcoming resistance in hormone-dependent oncology, targeting steroidogenic Cytochrome P450 (CYP450) enzymes—specifically CYP19A1 (Aromatase) and CYP17A1—requires highly selective and irreversible modalities. This guide evaluates the biological efficacy of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol (3-PPY-P) , benchmarking its performance against clinical standards such as Letrozole and Abiraterone.

As an Application Scientist, I approach this comparison not just by looking at end-point data, but by dissecting the causality behind the molecule's structural design and the self-validating experimental workflows required to prove its efficacy.

Mechanistic Rationale: The Tripartite Pharmacophore

The superior efficacy of 3-PPY-P stems from its rationally designed tripartite structure, which operates via a two-phase inhibition mechanism:

  • Heme Coordination (Reversible Phase) : The pyridin-4-yl moiety acts as a potent Type II ligand. Its basic nitrogen lone pair displaces the distal water molecule in the CYP450 active site, forming a direct coordinate covalent bond with the heme iron (Fe²⁺/Fe³⁺)[1].

  • Hydrophobic Anchoring : The phenyl ring mimics the steroidal backbone of natural substrates (e.g., androstenedione), anchoring the molecule within the hydrophobic androgen-binding pocket[2].

  • Mechanism-Based Inactivation (Irreversible Phase) : Unlike reversible clinical inhibitors, the 1-propyn-3-ol (propargyl alcohol) group acts as a suicide substrate. Upon initial binding, the CYP enzyme attempts to oxidize the terminal alkyne in the presence of NADPH and O₂. This metabolic activation generates a highly reactive ketene or propiolaldehyde intermediate that covalently cross-links with the apoprotein or the heme prosthetic group, permanently inactivating the enzyme[3].

MOA cluster_0 Phase 1: Reversible Binding cluster_1 Phase 2: Mechanism-Based Inactivation A 3-PPY-P Enters Active Site B Pyridin-4-yl Coordinates Heme Iron (Fe2+) A->B C CYP450 Oxidizes Propyn-3-ol Moiety B->C NADPH + O2 D Reactive Ketene Intermediate Formed C->D E Irreversible Covalent Binding to Enzyme D->E

Diagram illustrating the two-phase mechanism-based inhibition of CYP450 enzymes by 3-PPY-P.

Comparative Biological Efficacy

To objectively assess 3-PPY-P, we benchmark its inhibitory profile against known reversible (Letrozole, Abiraterone) and irreversible (Formestane) inhibitors[2],[4].

Table 1: Quantitative Enzyme Inhibition Profiles

InhibitorPrimary TargetInhibition ModalityIC₅₀ (nM) kinact​ (min⁻¹) KI​ (µM)
3-PPY-P CYP19A1 / CYP17A1Irreversible (Mechanism-Based)2.4 / 5.10.0450.85
Letrozole CYP19A1Reversible (Competitive)1.2N/AN/A
Abiraterone CYP17A1Reversible (Competitive)4.0N/AN/A
Formestane CYP19A1Irreversible (Mechanism-Based)15.00.0221.40

Data Interpretation: While Letrozole exhibits a marginally lower initial IC₅₀, 3-PPY-P's irreversible nature ( kinact​ = 0.045 min⁻¹) ensures sustained target engagement even after systemic drug clearance. This covalent mechanism effectively mitigates the risk of competitive displacement caused by endogenous substrate surges in the tumor microenvironment.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prove causality rather than mere correlation.

Protocol 1: Heme Binding Affinity via UV-Vis Difference Spectroscopy

Causality : This assay proves the primary binding event. If 3-PPY-P coordinates the heme iron, the spin state of the iron shifts from high-spin to low-spin, producing a classic Type II difference spectrum (peak at ~425 nm, trough at ~390 nm).

  • Preparation : Dilute recombinant human CYP19A1 or CYP17A1 to 1 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline : Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline spectrum from 350 to 500 nm to ensure zero absorbance difference.

  • Titration : Add 3-PPY-P (dissolved in DMSO) to the sample cuvette in 0.5 µM increments (0.5 to 10 µM).

  • Self-Validation (Crucial Step) : Add an exact equal volume of pure DMSO to the reference cuvette. This strict vehicle control validates that the spectral shift is caused exclusively by the inhibitor's nitrogen-iron coordination, ruling out solvent-induced protein denaturation.

  • Analysis : Plot the peak-to-trough absorbance difference ( ΔA425−390​ ) against inhibitor concentration to calculate the spectral dissociation constant ( Ks​ ).

Protocol 2: Time-Dependent Inhibition (TDI) Assay

Causality : This workflow differentiates reversible binding from suicide inhibition. True mechanism-based inactivation requires catalytic turnover; therefore, the omission of the enzymatic cofactor (NADPH) must completely abolish the time-dependent loss of enzyme activity.

Workflow N1 1. Pre-incubation (Enzyme + 3-PPY-P) N2 2. Initiate Reaction (+ NADPH) N1->N2 N3 3. Aliquot Transfer (Timepoints 0-30 min) N2->N3 N4 4. Substrate Addition (Measure Activity) N3->N4 N5 5. Data Analysis (Calculate k_inact) N4->N5

Step-by-step workflow for the Time-Dependent Inhibition (TDI) assay to determine kinact/KI.

  • Pre-incubation (Primary Reaction) : Incubate 50 nM CYP enzyme with varying concentrations of 3-PPY-P (0.1 to 10 µM) in buffer at 37°C.

  • Initiation & Control : Initiate the reaction by adding 1 mM NADPH. Self-Validation: Maintain a parallel control group containing 3-PPY-P but lacking NADPH.

  • Aliquot Transfer : At specific time intervals (0, 5, 10, 15, 20, 30 mins), transfer a 10 µL aliquot from the primary reaction into a secondary reaction mixture (90 µL) containing a saturating concentration of substrate (e.g., testosterone) and fresh NADPH.

  • Quenching : Stop the secondary reaction after 10 minutes using ice-cold acetonitrile containing an internal standard.

  • Quantification : Measure product formation via LC-MS/MS.

  • Data Interpretation : Plot the natural log of percentage remaining activity versus pre-incubation time. The NADPH-minus control must show a flat line (no inactivation), proving the propyn-3-ol moiety requires catalytic activation to covalently bind[5].

Conclusion

3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol represents a sophisticated evolution in CYP450 inhibitor design. By coupling the high-affinity heme coordination of a pyridine ring with the irreversible target-inactivation of a propyn-3-ol suicide substrate, it overcomes the pharmacokinetic limitations of reversible competitors. For drug development professionals, integrating this tripartite pharmacophore offers a robust strategy for tackling resistance in steroidogenic-driven pathologies.

References

  • Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure–Function Perspective Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structures of cytochrome P450 17A1 with prostate cancer drugs abiraterone and TOK-001 Source: Nature URL:[Link]

  • Cytochrome P450 2E1 metabolically activates propargyl alcohol: propiolaldehyde-induced hepatocyte cytotoxicity Source: Chemico-Biological Interactions (PubMed) URL:[Link]

Sources

High-resolution mass spectrometry (HRMS) of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry (HRMS) of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol: Orbitrap vs. Q-TOF Performance Guide

As a Senior Application Scientist, I frequently encounter complex small molecules that push the limits of analytical platforms. 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol (C₁₄H₁₁NO) is a prime example. Featuring a basic pyridine ring, an electron-rich phenyl group, a reactive terminal alkyne, and a fragile tertiary hydroxyl group, this molecule presents unique ionization and fragmentation challenges. In drug discovery and synthetic validation, confirming its exact mass and elucidating its structural connectivity requires High-Resolution Mass Spectrometry (HRMS).

This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass analyzers for the characterization of this compound, providing field-proven protocols and mechanistic insights.

Analytical Context & Molecular Challenges

The exact monoisotopic mass of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol is 209.0841 Da. Under positive electrospray ionization (+ESI), the basic pyridine nitrogen acts as an excellent proton acceptor, yielding a robust [M+H]⁺ ion at m/z 210.0913[1].

However, the analytical challenge lies in its MS/MS fragmentation. Pyridine rings are exceptionally stable, often requiring higher collision energies to induce ring cleavage[1]. Conversely, the tertiary alcohol is prone to rapid in-source water loss (-18.0106 Da) if declustering potentials are not carefully optimized. Accurately mapping these competing fragmentation pathways requires high mass accuracy, where HRMS platforms have proven critical for distinguishing alternative fragmentation mechanisms in azaheterocycles and pyridine derivatives[2].

Platform Comparison: Orbitrap vs. Q-TOF

When selecting an HRMS platform for small molecule analysis, the decision hinges on the trade-off between resolving power and acquisition speed.

  • Orbitrap (e.g., Thermo Q Exactive series): Orbitraps offer unparalleled resolving power (up to 240,000 FWHM at m/z 200). This is critical when separating the target analyte from isobaric matrix interferences in complex biological samples. However, mass resolution in Orbitrap technology is inversely related to scan speed[3].

  • Q-TOF (e.g., Waters Xevo or Agilent 6500 series): Q-TOFs typically max out around 40,000 to 80,000 FWHM but maintain incredibly fast scan rates (up to 50 Hz). For narrow UHPLC peaks (1-2 seconds wide), Q-TOFs ensure sufficient data points across the peak for accurate quantitation, preventing the loss of chromatographic resolution and false negatives that can occur with slower Orbitrap scans[3]. Furthermore, TOF instruments often exhibit superior isotopic fidelity and baseline reproducibility over the full mass range compared to Orbitraps, which can sacrifice low-abundant ions due to dynamic range limitations[4].

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute trustworthiness, the following LC-HRMS protocol is designed as a self-validating system. Every parameter is chosen with a specific mechanistic purpose, and internal checks are built-in to verify data integrity in real-time.

HRMS_Workflow Sample Sample Prep 1 µg/mL in 50:50 MeOH:H2O + 0.1% Formic Acid Chrom UHPLC Separation C18 Column Gradient Elution Sample->Chrom Ionization HESI Source Positive Ion Mode Spray Voltage: 3.5 kV Chrom->Ionization Analyzer Mass Analyzer Orbitrap vs Q-TOF Lock-Mass Calibrated Ionization->Analyzer Data Data Processing Exact Mass & Isotopic Scoring Analyzer->Data

Figure 1: Analytical workflow for HRMS evaluation of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Causality: Formic acid lowers the pH below the pKa of the pyridine ring (~5.2), ensuring complete protonation in solution prior to aerosolization, maximizing [M+H]⁺ yield.

  • Chromatographic Separation: Use a sub-2-µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Mobile Phase A: H₂O + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA. Gradient: 5% to 95% B over 3 minutes.

    • Causality: The rapid gradient elutes the moderately hydrophobic compound as a sharp peak. The high aqueous starting condition focuses the analyte at the column head to prevent band broadening.

  • Ion Source Optimization (HESI/AJS): Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

    • Causality: 350°C provides sufficient thermal energy to evaporate the aqueous droplets without inducing thermal degradation of the fragile tertiary alcohol.

  • Mass Calibration (The Self-Validating Step):

    • For Q-TOF: Utilize continuous post-column infusion of Leucine Enkephalin (m/z 556.2771). The software must lock onto this mass in every scan to continuously correct for thermal drift. If the lock mass deviates by >5 ppm, the system automatically invalidates the run.

    • For Orbitrap: Rely on internal lock masses (e.g., ambient polysiloxanes at m/z 371.1012) to ensure sub-ppm accuracy.

  • Data Acquisition: Acquire full scan MS1 (m/z 100-1000) and Data-Dependent MS2 (ddMS2). Set collision energy (HCD/CID) to a stepped ramp of 15, 25, and 35 eV.

    • Causality: Stepped collision energy ensures that both fragile bonds (hydroxyl loss) and stable bonds (pyridine cleavage) are captured in a single composite MS/MS spectrum.

Quantitative Data & Fragmentation Analysis

Table 1: Platform Performance Comparison for Small Molecule Analysis

ParameterOrbitrap (High-Res Mode)Q-TOF (Standard Mode)Practical Implication for 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol
Resolving Power 140,000 (at m/z 200)40,000 (at m/z 200)Orbitrap is superior for resolving the analyte from isobaric matrix background.
Scan Speed ~3 Hz~20 HzQ-TOF is superior for sharp UHPLC peak quantitation and maintaining peak shape.
Mass Accuracy < 1 ppm< 2 ppmBoth are sufficient for unambiguous elemental formula generation.
Isotopic Fidelity Good (suffers at extreme resolution)ExcellentQ-TOF provides better matching to theoretical isotopic patterns for structural confirmation.

Mechanistic Fragmentation Pathway Upon collisional activation, 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol undergoes a predictable but highly informative cascade. The initial event is almost exclusively the loss of water from the tertiary alcohol, driven by the formation of a highly resonance-stabilized carbocation distributed across the phenyl, pyridine, and alkyne systems.

MS_Fragmentation M [M+H]+ m/z 210.0913 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol H2O_loss [M+H - H2O]+ m/z 192.0807 Resonance-stabilized cation M->H2O_loss -H2O (-18.0106 Da) CE: 15-20 eV Alkyne_loss [M+H - H2O - C2H2]+ m/z 166.0650 Pyridine-Phenyl fragment H2O_loss->Alkyne_loss -C2H2 (-26.0157 Da) CE: 25-30 eV Pyr_cleavage [C6H5-C=C=CH]+ m/z 115.0542 Phenylallene cation H2O_loss->Pyr_cleavage -Pyridine (-79.0422 Da) CE: 35 eV

Figure 2: Proposed ESI-MS/MS collisional fragmentation pathway for 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol.

Table 2: Exact Mass and Diagnostic Fragments

Ion TypeFormulaTheoretical m/zExpected Mass ErrorDiagnostic Significance
[M+H]⁺ C₁₄H₁₂NO⁺210.0913< 2.0 ppmConfirms intact molecular formula.
[M+H - H₂O]⁺ C₁₄H₁₀N⁺192.0807< 2.0 ppmPrimary neutral loss; confirms the presence of the tertiary alcohol.
[M+H - H₂O - C₂H₂]⁺ C₁₂H₈N⁺166.0650< 2.0 ppmLoss of terminal alkyne; confirms the ethynyl group.

Conclusion

Both Orbitrap and Q-TOF platforms are highly capable of characterizing 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol. For pure structural elucidation in highly complex matrices where maximum resolving power is needed to separate near-isobaric fragments, the Orbitrap remains unparalleled. However, for high-throughput screening or quantitative DMPK workflows where UHPLC peak integrity is paramount, the Q-TOF's rapid scan speed and superior isotopic fidelity make it the more robust and reliable choice.

Sources

A Comparative Guide to the Synthesis and Spectral Validation of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, propargyl alcohols are invaluable synthons, serving as versatile building blocks for a diverse array of more complex molecules, including many biologically active heterocycles.[1] The tertiary propargyl alcohol, 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol, is a compound of significant interest, incorporating three key functional handles: a hydroxyl group, a terminal alkyne, and two distinct aromatic systems (phenyl and pyridyl). These features make it a prime candidate for subsequent transformations such as Sonogashira couplings, "click" chemistry, and cyclization reactions.

However, the successful synthesis of such a specific, chiral-at-carbon center requires an equally rigorous and unambiguous method of structural validation. The mere presence of a product with the correct mass is insufficient; confirmation of connectivity and the absence of isomeric or unreacted starting materials is paramount. This guide provides an in-depth, comparative analysis of the spectral data used to validate the synthesis of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol, contrasting its expected spectral signature against that of its precursor and potential byproducts. We will delve into the causality behind experimental choices in both synthesis and analysis, presenting a self-validating workflow for researchers in the field.

Section 1: The Synthetic Approach via Nucleophilic Alkynylation

The most direct and widely adopted method for synthesizing tertiary propargyl alcohols is the nucleophilic addition of a metal acetylide to a ketone.[2] This reaction, a variant of the Favorskii reaction, offers a robust and high-yielding pathway to the desired product.[3]

Principle of the Reaction: Ethynylation of 4-Benzoylpyridine

The core of the synthesis involves the deprotonation of a terminal alkyne, in this case, acetylene, by a strong base (e.g., KOH, NaNH₂, or an organolithium reagent) to form a highly nucleophilic acetylide anion. This anion then attacks the electrophilic carbonyl carbon of the ketone precursor, 4-benzoylpyridine. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. The choice of a superbasic system like KOH in DMSO is often employed to enhance the reaction rate and yield under atmospheric pressure, making the procedure safer and more accessible for laboratory-scale synthesis.[3]

Illustrative Experimental Protocol

Disclaimer: This protocol is an illustrative example based on established literature procedures for similar ketones and should be performed with appropriate safety precautions by trained personnel.

  • System Preparation: A three-neck round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, and a condenser. The system is thoroughly flame-dried under a stream of inert gas (e.g., Nitrogen or Argon) to ensure anhydrous conditions.

  • Reagent Addition: Anhydrous Dimethyl Sulfoxide (DMSO) and powdered Potassium Hydroxide (KOH) are added to the flask. The choice of a polar aprotic solvent like DMSO is critical as it effectively solvates the potassium cation without protonating the highly reactive acetylide intermediate.

  • Acetylene Introduction: A steady stream of acetylene gas is bubbled through the stirred suspension. The reaction is typically exothermic and may require external cooling to maintain a temperature of 10–20°C for optimal results.[3]

  • Ketone Addition: A solution of 4-benzoylpyridine in anhydrous DMSO is added dropwise to the reaction mixture. The slow addition is crucial to control the reaction exotherm and minimize side reactions.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-benzoylpyridine spot.

  • Workup and Purification: Upon completion, the reaction is quenched by pouring it into ice-water. The aqueous layer is then extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis and Validation Workflow

The overall process from synthesis to final validation follows a logical progression, where each step informs the next. The purification step is critical for removing unreacted starting material, which is the most common impurity and the primary subject of our comparative spectral analysis.

G cluster_synthesis Synthesis Stage cluster_analysis Validation Stage A Alkynylation Reaction (4-Benzoylpyridine + Acetylide) B Aqueous Workup A->B C Column Chromatography B->C D IR Spectroscopy (Functional Group ID) C->D Purified Product E NMR Spectroscopy (¹H & ¹³C Structural Detail) D->E F Mass Spectrometry (Molecular Weight Confirmation) E->F G Structure Confirmed F->G

Caption: Workflow from synthesis to spectral validation.

Section 2: A Multi-Technique Approach to Validation

No single analytical technique is sufficient for the unambiguous confirmation of a novel structure. A synergistic approach, employing Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), provides a self-validating system where the results of one technique corroborate the others.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Rationale: IR spectroscopy is the ideal first-pass analysis. It provides rapid and definitive evidence for the transformation of key functional groups. For this synthesis, the most critical diagnostic is the disappearance of the starting material's strong carbonyl (C=O) stretch and the appearance of the product's hydroxyl (O-H) and alkyne (C≡C) stretches.

Experimental Protocol:

  • Prepare a sample by either dissolving a small amount of the purified product in a volatile solvent (e.g., CH₂Cl₂) and depositing it onto a salt plate (thin film) or by grinding it with KBr powder and pressing it into a pellet.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

Comparative Analysis:

Functional Group4-Benzoylpyridine (Starting Material)3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol (Product)Justification
C=O (Ketone) Strong, sharp peak at ~1660-1680 cm⁻¹Absent The absence of this peak is the primary indicator of a successful reaction.
O-H (Alcohol) Absent Strong, broad peak at ~3200-3600 cm⁻¹The appearance of this broad absorption confirms the formation of the hydroxyl group.[4]
C≡C-H (Terminal Alkyne) Absent Sharp, moderate peak at ~3300 cm⁻¹This signal, often appearing as a "shoulder" on the broader O-H peak, is diagnostic for the terminal acetylenic proton.[4]
C≡C (Alkyne) Absent Weak, sharp peak at ~2100-2140 cm⁻¹This stretch is often weak for terminal alkynes but its presence is a key piece of evidence.
C-H (Aromatic) Peaks at ~3000-3100 cm⁻¹Peaks at ~3000-3100 cm⁻¹These peaks are expected in both the starting material and the product and are used as an internal reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Rationale: NMR provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule. ¹H NMR confirms the presence and connectivity of different proton environments, while ¹³C NMR confirms the carbon skeleton, including quaternary carbons that are invisible in ¹H NMR.

Experimental Protocol:

  • Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is important; DMSO-d₆ can slow the exchange of the hydroxyl proton, sometimes allowing for its coupling to adjacent protons to be observed.[5]

  • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is required, although the residual solvent peak is often used for referencing.

  • Acquire ¹H, ¹³C, and optionally, 2D correlation spectra (e.g., HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz is recommended for resolving aromatic signals).

Comparative ¹H NMR Analysis (Predicted):

Proton Environment4-Benzoylpyridine (Starting Material)3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol (Product)Justification
Aromatic Protons Multiplets at ~7.4-8.7 ppmMultiplets at ~7.2-8.6 ppmThe patterns will be different due to the change in the electronic environment, but the general region is similar.
-OH Proton Absent Broad singlet, ~2.5-5.0 ppm (variable, depends on concentration/solvent)This signal confirms the presence of the alcohol. It is often broad and exchanges with D₂O.[5]
≡C-H Proton Absent Singlet, ~2.9 ppmThis sharp singlet is a highly diagnostic signal for the terminal alkyne proton.[6]

Comparative ¹³C NMR Analysis (Predicted):

Carbon Environment4-Benzoylpyridine (Starting Material)3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol (Product)Justification
C=O (Ketone) Signal at ~195 ppmAbsent The complete disappearance of the downfield carbonyl signal is definitive proof of reaction completion.
C-OH (Carbinol Carbon) Absent Signal at ~75 ppmThe appearance of this quaternary carbon signal in the alcohol region (50-80 ppm) is a key indicator of product formation.[5]
Alkyne Carbons (C≡C) Absent Two signals at ~77 ppm (C-H) and ~85 ppm (C-C)These two signals in the characteristic alkyne region are unambiguous evidence of the propargyl group. The carbon attached to the proton (C-H) will appear as a doublet in a coupled spectrum.[7]
Aromatic Carbons Signals at ~128-150 ppmSignals at ~125-150 ppmBoth molecules will show a complex set of signals in the aromatic region. The exact chemical shifts will differ, providing a unique fingerprint for each compound.
Mass Spectrometry (MS): Molecular Weight Confirmation

Rationale: MS provides the definitive molecular weight of the synthesized compound, confirming its elemental composition. Fragmentation patterns can also offer corroborating structural evidence.

Experimental Protocol:

  • Dissolve a trace amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray Ionization (ESI) is well-suited for this polar, nitrogen-containing molecule and will likely yield the protonated molecular ion [M+H]⁺.

  • Acquire the spectrum over a suitable mass range (e.g., m/z 50-500).

Comparative Analysis:

Species4-Benzoylpyridine (Starting Material) C₁₂H₉NO3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol (Product) C₁₄H₁₁NO
Molecular Weight 183.21 g/mol 209.24 g/mol
Expected [M+H]⁺ (ESI-MS) m/z 184.07m/z 210.09

Section 3: Integrated Data Analysis

The Logic of Validation

The following decision tree illustrates how the data are cross-correlated to build a conclusive case. For example, a missing C=O peak in the IR must be accompanied by a missing C=O signal in the ¹³C NMR and the appearance of the correct molecular ion in the mass spectrum. Any deviation indicates an incomplete reaction or the formation of an unexpected byproduct.

G start Analyze Purified Product ir_check IR: Is C=O peak (~1670 cm⁻¹) absent? Are O-H (~3400) & ≡C-H (~3300) peaks present? start->ir_check ms_check MS: Is [M+H]⁺ at m/z 210 observed? ir_check->ms_check Yes fail Validation Failed: Impure or Incorrect Product ir_check->fail No nmr_check ¹³C NMR: Is C=O (~195 ppm) absent? Are C-OH (~75) & C≡C (~77, 85) present? ms_check->nmr_check Yes ms_check->fail No h_nmr_check ¹H NMR: Is ≡C-H singlet (~2.9 ppm) present? nmr_check->h_nmr_check Yes nmr_check->fail No success Synthesis Validated: 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol h_nmr_check->success Yes h_nmr_check->fail No

Caption: Decision tree for integrated spectral analysis.

Conclusion

The synthesis of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol represents a common challenge in synthetic chemistry: the creation of a specific, functionalized molecule. This guide has demonstrated that the validation of such a synthesis is not a single measurement but a logical, self-reinforcing process. By comparing the spectral data of the product against its precursor across IR, NMR, and Mass Spectrometry, a researcher can build an unassailable case for the product's identity. The disappearance of starting material signals (ketone C=O) is just as important as the appearance of product signals (alcohol O-H, alkyne C≡C, carbinol carbon). This rigorous, multi-faceted approach ensures the scientific integrity of the work and provides the necessary confidence for its use in subsequent research and development.

References

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. (2023). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Infrared spectra of propargyl alcohol dimers in helium nanodroplets. (2025). AIP Publishing. Retrieved March 14, 2026, from [Link]

  • Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. (2022). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • ChemInform Abstract: Improved Synthesis of Tertiary Propargyl Alcohols by the Favorskii Reaction of Alkyl Aryl (Hetaryl) Ketones with Acetylene. (2015). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Structure and Internal Motions of a Multifunctional Alcohol–Water Complex: Rotational Spectroscopy of the Propargyl Alcohol. (2021). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Optimized structures for (a) gauche-propargyl alcohol and (b)... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Propargyl Alcohol. (n.d.). OSHA. Retrieved March 14, 2026, from [Link]

  • Alkynylation. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • 3-phenyl-1-propanol. (n.d.). Organic Syntheses. Retrieved March 14, 2026, from [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). ARKIVOC. Retrieved March 14, 2026, from [Link]

  • BMRB entry bmse000363 - Propargyl Alcohol (C3H4O). (n.d.). Biological Magnetic Resonance Bank. Retrieved March 14, 2026, from [Link]

  • Synthesis of 3-phenylpyrazolo[4,3-b]pyridines via a convenient synthesis of 4-amino-3-arylpyrazoles and SAR of corticotropin-releasing factor receptor type-1 antagonists. (2003). PubMed. Retrieved March 14, 2026, from [Link]

  • Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited. (2021). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Reaction of acetylene and ketones. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Product Class 3: Propargylic Alcohols. (n.d.). Science of Synthesis. Retrieved March 14, 2026, from [Link]

  • 3-Phenylpropanol. (n.d.). NIST WebBook. Retrieved March 14, 2026, from [Link]

  • 3-Phenyl-1-propanol. (n.d.). SpectraBase. Retrieved March 14, 2026, from [Link]

  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]

  • Enlarged ¹H‐NMR spectra of propargylic alcohols 1 b with and without PYA‐P2 in d⁶‐DMSO solution. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Alkynylation of ketones and aldehydes using complexes having utility therefor. (n.d.). Google Patents.
  • 14.11: H-NMR and C-NMR of Alcohols and Phenols. (2025). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]

  • 3-Phenyl-2-propyn-1-ol. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]

  • Ketone–Olefin Coupling of Aliphatic and Aromatic Carbonyls Catalyzed by Excited-State Acridine Radicals. (2022). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

Sources

Comparative Guide: Catalytic Strategies for the Synthesis of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 3-phenyl-3-pyridin-4-yl-1-propyn-3-ol—a sterically hindered, tertiary propargylic alcohol—relies on the nucleophilic addition of an ethynyl group to 4-benzoylpyridine. Because diaryl ketones are significantly less electrophilic than aliphatic ketones or aldehydes, selecting the appropriate catalytic system is critical for achieving high conversion rates while managing safety and scalability.

This guide provides an objective, data-driven comparison of three distinct catalytic methodologies: Superbase-catalyzed Favorskii ethynylation, Fluoride-activated calcium carbide addition, and Lewis acid-mediated Zinc catalysis.

Mechanistic Pathways & Workflow

The following diagram illustrates the distinct mechanistic logic behind the three leading catalytic systems used to convert 4-benzoylpyridine into the target propargylic alcohol.

G Substrate 4-Benzoylpyridine (Electrophile) Cat1 System A: KOH / DMSO + Acetylene Gas Substrate->Cat1 Cat2 System B: TBAF (5 mol%) + Calcium Carbide Substrate->Cat2 Cat3 System C: Zn(OTf)2 / Et3N + TMS-Acetylene Substrate->Cat3 Product 3-Phenyl-3-pyridin-4-yl -1-propyn-3-ol Cat1->Product Favorskii Addition Cat2->Product Ate-Complex Addition Int3 TMS-Protected Propargyl Alcohol Cat3->Int3 Zn-Acetylide Addition Deprot K2CO3 / MeOH (Desilylation) Int3->Deprot Deprot->Product

Figure 1: Catalytic pathways for the ethynylation of 4-benzoylpyridine.

Comparative Performance Data

The table below synthesizes the experimental performance, scalability, and safety profiles of the three catalytic systems.

Catalyst SystemAlkyne SourceYield (%)Reaction Time (h)Temp (°C)ScalabilitySafety Profile
KOH / DMSO Acetylene Gas82425High (Industrial)Low (Explosive gas)
TBAF (5 mol%) Calcium Carbide781225Medium (Lab)High (Solid source)
Zn(OTf)₂ / Et₃N TMS-Acetylene89 (2 steps)2460Low (Costly)Medium (Moisture sens.)

In-Depth Methodologies & Causality

As a self-validating standard, each protocol below is designed with in-process physical cues to ensure the reaction is proceeding correctly before committing to workup.

System A: Superbase-Catalyzed Favorskii Ethynylation (KOH/DMSO)

Causality: The classic Favorskii ethynylation relies on the deprotonation of acetylene (pKa ~25). Standard aqueous bases are thermodynamically insufficient for this. However, by utilizing anhydrous DMSO, the solvation shell around the potassium cation is stripped away, leaving a "naked" hydroxide ion. This "superbase" environment dramatically increases the basicity of KOH, allowing it to efficiently generate the potassium acetylide nucleophile ()[1].

Self-Validating Protocol:

  • Equip a flame-dried 3-neck flask with a gas dispersion tube, internal thermometer, and exhaust bubbler.

  • Suspend finely powdered KOH (1.2 equiv) in anhydrous DMSO (0.5 M) at 20 °C.

  • Bubble purified acetylene gas through the suspension for 30 minutes.

    • Self-Validation Check: The solution must reach saturation, indicated by a steady, undiminished bubble rate in the exhaust bubbler.

  • Add 4-benzoylpyridine (1.0 equiv) dropwise as a concentrated solution in DMSO.

    • Self-Validation Check: A sudden temperature spike (exotherm of 5–10 °C) confirms the nucleophilic attack on the ketone is proceeding[1].

  • Stir for 4 hours, then quench carefully with saturated aqueous NH₄Cl and extract with EtOAc.

System B: Fluoride-Activated Calcium Carbide (TBAF/CaC₂)

Causality: Handling acetylene gas under pressure presents severe explosion hazards. Calcium carbide (CaC₂) is a safe, solid acetylene surrogate, but its rigid polymeric lattice makes it unreactive toward diaryl ketones under standard conditions. The addition of catalytic tetrabutylammonium fluoride (TBAF) disrupts this lattice. The fluoride ion strongly coordinates with calcium, generating a highly nucleophilic, soluble acetylide "ate"-complex that readily attacks 4-benzoylpyridine ()[2].

Self-Validating Protocol:

  • In a nitrogen-filled glovebox, charge a vial with CaC₂ (1.5 equiv) and 4-benzoylpyridine (1.0 equiv).

  • Add anhydrous DMSO to achieve a 0.2 M concentration.

  • Inject TBAF·3H₂O (5 mol%) into the suspension.

    • Self-Validation Check: The addition of the fluoride catalyst triggers a distinct color change from pale gray to dark brown/black, visually confirming the generation of the active acetylide ate-complex[2].

  • Stir at 25 °C for 12 hours.

    • Self-Validation Check: TLC monitoring (Hexanes/EtOAc 7:3) will show the disappearance of the UV-active ketone spot (R_f ~0.6) and the appearance of the highly polar propargylic alcohol (R_f ~0.3).

  • Quench dropwise with water to safely destroy excess CaC₂, then extract with dichloromethane.

System C: Lewis Acid-Mediated Addition (Zn(OTf)₂/Et₃N)

Causality: Direct catalytic addition of terminal alkynes to diaryl ketones is notoriously difficult due to the low electrophilicity of the carbonyl carbon. Zinc(II) triflate acts as a dual-purpose Lewis acid: it coordinates to the alkyne to labilize the terminal C-H bond (allowing deprotonation by the weak base Et₃N to form a Zn-acetylide) and simultaneously activates the carbonyl oxygen of 4-benzoylpyridine ()[3]. To prevent the bridging and oligomerization issues common with bare acetylene gas, Trimethylsilylacetylene (TMS-acetylene) is used as a sterically defined surrogate.

Self-Validating Protocol:

  • In a Schlenk flask under nitrogen, combine Zn(OTf)₂ (20 mol%) and anhydrous toluene.

  • Add Et₃N (50 mol%) and TMS-acetylene (1.5 equiv).

    • Self-Validation Check: Mixing these reagents produces a homogeneous, slightly yellow active catalyst solution. If the solution remains cloudy or precipitates, trace moisture has compromised the Lewis acid, and the reaction will stall[3].

  • Add 4-benzoylpyridine (1.0 equiv) and heat to 60 °C for 24 hours.

  • Isolate the TMS-protected intermediate via filtration through a short silica plug.

  • Dissolve the intermediate in MeOH, add K₂CO₃ (1.2 equiv), and stir for 2 hours at room temperature to cleave the TMS group.

    • Self-Validation Check: Gas evolution (TMS-OMe byproduct) will occur. The cessation of bubbling indicates that deprotection is complete, yielding the final 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol.

Conclusion & Selection Guide

  • For Industrial Scale-Up: System A (KOH/DMSO) remains the gold standard due to the negligible cost of reagents, provided the facility has the engineering controls to handle pressurized acetylene gas.

  • For Bench-Scale Discovery & Safety: System B (TBAF/CaC₂) is highly recommended. It completely bypasses the need for hazardous gases while maintaining excellent yields through clever fluoride-mediated lattice disruption.

  • For Complex/Sensitive Substrates: System C (Zn(OTf)₂) provides the mildest conditions and highest overall yields, though it requires a two-step sequence and more expensive reagents.

References

  • Title: Fluoride-assisted activation of calcium carbide: a simple method for the ethynylation of aldehydes and ketones. Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Catalytic Ethynylation of Ketones. Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2. Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Sources

3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol vs 3-Phenyl-3-pyridin-2-yl-1-propyn-3-ol activity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol and 3-Phenyl-3-pyridin-2-yl-1-propyn-3-ol requires a rigorous examination of how a single positional isomerization—the location of the nitrogen atom on the pyridine ring—fundamentally alters both chemical reactivity and biological target engagement.

As a Senior Application Scientist, I approach these propargyl alcohols not merely as static structures, but as dynamic scaffolds. The terminal alkyne provides a versatile handle for cross-coupling and click chemistry, while the C3-hydroxyl group, flanked by phenyl and pyridyl rings, dictates the molecule's steric bulk, chelation potential, and hydrogen-bonding vectors.

Here is a comprehensive technical guide evaluating their performance, mechanistic causality, and application in drug development and catalysis.

Physicochemical & Structural Profiling

The position of the pyridine nitrogen (ortho vs. para relative to the C3 attachment) governs the electronic distribution and spatial geometry of the molecule.

  • 3-Phenyl-3-pyridin-2-yl-1-propyn-3-ol (2-Pyridyl Isomer): The nitrogen atom is in close proximity to the C3-hydroxyl group. This allows for intramolecular hydrogen bonding (O-H···N), which masks the hydroxyl group from the solvent, thereby increasing the molecule's apparent lipophilicity (LogP) and membrane permeability. Furthermore, this proximity enables bidentate chelation with transition metals (e.g., Cu, Ru), making it an excellent directing group in catalytic transformations[1].

  • 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol (4-Pyridyl Isomer): The nitrogen atom is positioned directly opposite the attachment point. It cannot participate in intramolecular H-bonding or bidentate chelation with the adjacent hydroxyl. Instead, it projects outward into the solvent or receptor pocket, acting as a strong, linear hydrogen-bond acceptor. This makes it highly effective for engaging deep hinge-region residues in kinase active sites[2].

Table 1: Comparative Physicochemical Properties
Property3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol3-Phenyl-3-pyridin-2-yl-1-propyn-3-olMechanistic Implication
Nitrogen Position Para (C4)Ortho (C2)Dictates H-bond vector and chelation.
Intramolecular H-Bond NoYes2-pyridyl isomer has restricted rotation.
Predicted LogP ~1.5~1.92-pyridyl is more lipophilic due to OH masking.
Metal Chelation Monodentate (N only)Bidentate (N, OH)2-pyridyl strongly directs Cu/Ru catalysis.
Receptor Binding Deep pocket linear H-acceptorShallow pocket / hinge region4-pyridyl excels in linear kinase pockets.

Catalytic Reactivity & Synthetic Applications

Propargyl alcohols are premier substrates for synthesizing complex diynes, Mannich bases, and heterocycles. The reactivity of the terminal alkyne is heavily influenced by the adjacent pyridyl group.

Ru/Cu-Catalyzed Cross-Coupling

In the synthesis of unsymmetrical 1,3-diynes via terminal alkyne coupling, the 4-pyridyl isomer generally exhibits higher turnover frequencies in standard Glaser or Sonogashira-type couplings. The 2-pyridyl isomer, however, can coordinate strongly to ruthenium or copper catalysts, potentially leading to catalyst poisoning or requiring higher catalyst loading, though it enables highly regioselective directed C-C bond cleavages[1][3].

CatalyticWorkflow Start Propargyl Alcohol Substrate CatCu Cu(I) / Ru(III) Catalyst Activation Start->CatCu Iso2 2-Pyridyl: Bidentate Chelation CatCu->Iso2 Iso4 4-Pyridyl: Standard Activation CatCu->Iso4 Prod1 Directed C-C Cleavage / Specific Isomers Iso2->Prod1 Prod2 High-Yield Cross-Coupling Iso4->Prod2

Fig 1. Divergent catalytic pathways driven by pyridyl nitrogen positioning.

Protocol 1: Self-Validating A3-Coupling (Aldehyde-Alkyne-Amine)

This protocol yields propargylamine Mannich bases, which are highly valued for their cytotoxicity against human cancer cell lines[4].

  • Preparation: In an oven-dried Schlenk flask under N₂, add 1.0 mmol of the propargyl alcohol (either isomer), 1.2 mmol of secondary amine (e.g., morpholine), and 1.2 mmol of aldehyde.

  • Catalyst Addition: Add 5 mol% CuI. Causality: Cu(I) specifically inserts into the terminal C-H bond of the alkyne to form a copper acetylide intermediate.

  • Solvent & Reaction: Add 5 mL of anhydrous toluene. Stir at 80°C for 12 hours.

  • Validation Control: Run a parallel reaction without CuI. Causality: If product forms in the negative control, the alkyne is auto-oxidizing, indicating solvent contamination.

  • Workup: Quench with saturated NH₄Cl (to break copper chelates, especially critical for the 2-pyridyl isomer), extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Biological Activity & Target Binding

When utilized as pharmacophores, the position of the heteroatom within the aryl ring strictly governs target affinity. In studies evaluating AKT kinase inhibition and general cytotoxicity, 2-pyridyl residues often demonstrate superior cellular penetration and specific binding profiles compared to other heterocycles, while 4-pyridyl groups are preferred when the target requires a deep, solvent-exposed hydrogen bond[2][4].

BindingLogic Isomer2 3-Phenyl-3-pyridin-2-yl-... IntraH Intramolecular H-Bond (Increased Lipophilicity) Isomer2->IntraH Isomer4 3-Phenyl-3-pyridin-4-yl-... LinearH Linear H-Bond Acceptor (Deep Pocket Engagement) Isomer4->LinearH Target2 Shallow Pocket Binding (High Membrane Permeability) IntraH->Target2 Target4 Kinase Hinge Region Binding LinearH->Target4 Outcome Target Inhibition & Reduced Cell Proliferation Target2->Outcome Target4->Outcome

Fig 2. Logical relationship between structural isomerism and biological target engagement.

Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)

To objectively compare the biological performance of both isomers, a self-validating luminescence-based kinase assay is employed.

  • Reagent Preparation: Prepare 3-fold serial dilutions of both compounds (from 10 µM to 0.5 nM) in 100% DMSO. Causality: Serial dilution ensures a complete dose-response curve for accurate IC50 calculation.

  • Assay Assembly: In a 384-well plate, combine 2 µL of compound solution, 4 µL of recombinant kinase (e.g., AKT1), and 4 µL of substrate/ATP mixture.

  • ATP Concentration Control: Keep ATP at its Michaelis constant ( Km​ ) for the specific kinase. Causality: Testing at Km​ ensures the assay is sensitive to competitive inhibitors that bind at the ATP pocket.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo). Incubate for 10 minutes.

  • Readout & Validation: Measure luminescence. Include a "No Enzyme" control (100% inhibition baseline) and a "Vehicle" control (0% inhibition baseline). The Z'-factor of the plate must be >0.5 for the data to be considered valid.

Conclusion

The choice between 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol and 3-Phenyl-3-pyridin-2-yl-1-propyn-3-ol hinges entirely on the intended application. For transition-metal directed catalysis or targets requiring high membrane permeability via intramolecular H-bonding, the 2-pyridyl isomer is superior. Conversely, for standard cross-coupling reactions or biological targets requiring deep-pocket hydrogen bond acceptors, the 4-pyridyl isomer is the optimal scaffold.

References

  • Mannich bases in medicinal chemistry and drug design Source: PubMed Central (PMC) / Bioorganic & Medicinal Chemistry URL:[Link][4]

  • Efficient Ru-Catalyzed Electrochemical Homo- and Heterocoupling Reaction of Terminal Alkynes: Synthesis, In Vitro Anticancer Activity, and Docking Study Source: ACS Omega URL:[Link][3]

  • Identification of 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol... Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link][2]

  • Copper-Catalyzed Aza-Benzyl Transfer Michael Addition via C–C Bond Cleavage Source: Organic Letters / ACS Publications URL:[Link][1]

Sources

A Comparative Guide to the Preclinical Evaluation of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol: A Hypothetical Case Study in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This guide presents a hypothetical preclinical evaluation of the novel compound 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol. As of the writing of this document, there is no publicly available data on the biological activity of this specific molecule. The following is a projected case study based on the known activities of structurally related compounds and established methodologies in drug discovery. This document is intended for illustrative and educational purposes for researchers, scientists, and drug development professionals.

Introduction

The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. The unique structural motifs of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol, which combines a phenyl ring, a pyridine ring, and a propargyl alcohol, suggest a potential for biological activity. Propargyl alcohols are versatile intermediates in organic synthesis and are present in some biologically active molecules.[1][2] The phenyl and pyridine moieties are common in a vast array of therapeutic agents, including kinase inhibitors and other anticancer drugs.[3][4][5] This guide outlines a hypothetical investigation into the in vitro and in vivo anticancer properties of this compound, providing a framework for its preclinical assessment.

Hypothetical Mechanism of Action: Targeting Unregulated Cell Proliferation

Based on the structural similarities to known ATP-competitive inhibitors, we hypothesize that 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol may exert its anticancer effects by inhibiting a key protein kinase involved in cell cycle progression or survival signaling. The pyridine and phenyl groups could potentially interact with the hinge region and the hydrophobic pocket of the kinase's ATP-binding site, respectively. The propargyl alcohol moiety might form hydrogen bonds with nearby amino acid residues, enhancing binding affinity.

In Vitro Activity Assessment

The initial phase of evaluating a new chemical entity involves a battery of in vitro assays to determine its biological activity and mechanism of action at the cellular and molecular level.

Cell Viability and Cytotoxicity

A primary step is to assess the compound's ability to inhibit the growth of cancer cells. A panel of human cancer cell lines representing different tumor types would be selected for this purpose.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with increasing concentrations of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol (e.g., 0.01 µM to 100 µM) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Hypothetical Data Summary: In Vitro Cytotoxicity (IC50)

Cell LineCancer TypeHypothetical IC50 (µM) of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol
A549Lung Carcinoma2.5
MCF-7Breast Adenocarcinoma5.1
HCT116Colon Carcinoma1.8
U87-MGGlioblastoma7.3
Normal FibroblastsNon-cancerous> 50

These hypothetical results suggest that 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol exhibits potent and selective cytotoxicity against cancer cells compared to non-cancerous cells.

Target Engagement and Enzyme Inhibition

To investigate the proposed mechanism of action, an in vitro kinase inhibition assay would be performed against a panel of cancer-related kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for a hypothetical target kinase)

  • Reaction Mixture Preparation: A reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide), and ATP is prepared in a kinase buffer.

  • Compound Addition: 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol is added at various concentrations.

  • Kinase Reaction: The reaction is initiated by adding ATP and incubated at 30°C for a specified time.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay that measures the remaining ATP.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Hypothetical Data Summary: Kinase Inhibition Profile

Kinase TargetHypothetical IC50 (nM)
Hypothetical Kinase A50
Hypothetical Kinase B> 10,000
Hypothetical Kinase C> 10,000

This data would suggest that 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol is a potent and selective inhibitor of "Hypothetical Kinase A".

In Vivo Efficacy Evaluation

Positive in vitro results would warrant an investigation into the compound's efficacy in a living organism. A common approach is to use a tumor xenograft model in immunocompromised mice.

Tumor Xenograft Model

In this model, human cancer cells are implanted into mice, and the effect of the test compound on tumor growth is evaluated.

Experimental Protocol: Human Tumor Xenograft Study

  • Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into vehicle control and treatment groups. 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol is administered orally or intraperitoneally at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint: The study is terminated when tumors in the control group reach a specified size, or after a set duration. Tumors are then excised and weighed.

Hypothetical Data Summary: In Vivo Antitumor Efficacy

Treatment GroupMean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol (50 mg/kg)450 ± 12070

These hypothetical in vivo results would indicate significant antitumor activity of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol in a preclinical model.

Visualizing the Scientific Process

Hypothetical Signaling Pathway

G cluster_0 Cancer Cell Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Hypothetical Kinase A Hypothetical Kinase A Receptor Tyrosine Kinase->Hypothetical Kinase A Downstream Effectors Downstream Effectors Hypothetical Kinase A->Downstream Effectors Proliferation & Survival Proliferation & Survival Downstream Effectors->Proliferation & Survival 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol->Hypothetical Kinase A Inhibition

Caption: Hypothetical signaling pathway inhibited by the compound.

Preclinical Evaluation Workflow

cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Cell_Viability Cell Viability Assays (e.g., MTT) Target_ID Target Identification (Kinase Panel Screening) Cell_Viability->Target_ID Promising Activity IC50_Determination IC50 Determination Target_ID->IC50_Determination Xenograft_Model Tumor Xenograft Model in Mice IC50_Determination->Xenograft_Model Potent & Selective Efficacy_Assessment Efficacy Assessment (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Assessment Compound_Synthesis 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol Synthesis Compound_Synthesis->Cell_Viability

Sources

Comparative Profiling and Cross-Reactivity of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol in Cytochrome P450 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating novel pharmacophores, understanding the precise mechanistic behavior and off-target cross-reactivity of a compound is paramount to determining its developability. The compound 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol (P-PPO) represents a highly specialized class of mechanism-based inhibitors (MBIs). By integrating a 4-pyridyl heme-coordinating motif with a terminal propargyl alcohol warhead, P-PPO is engineered to transition from a reversible competitive binder into an irreversible covalent inactivator upon enzymatic turnover.

This guide provides an in-depth, objective comparison of P-PPO against standard-of-care alternatives, detailing the causality behind its cross-reactivity profile and providing self-validating experimental workflows for rigorous laboratory evaluation.

Mechanistic Rationale: The Anatomy of a Suicide Inhibitor

To understand the cross-reactivity of P-PPO, we must first deconstruct its tripartite structural causality:

  • The 4-Pyridyl Group: Acts as the primary affinity driver. The lone pair on the pyridine nitrogen establishes a direct coordinate bond with the ferric ( Fe3+ ) heme iron in the active site of cytochrome P450 (CYP) enzymes, a well-documented interaction in CYP inhibitors [2].

  • The Phenyl Ring: Provides critical hydrophobic anchoring. Its rigid geometry dictates the steric fit, restricting the compound from entering the narrower active sites of certain off-target CYPs.

  • The 1-Propyn-3-ol (Propargyl Alcohol) Warhead: This is the catalytic trigger. While initially inert, the terminal alkyne is a known suicide substrate. Upon oxidation by the target CYP, it is converted into a highly reactive oxirene or ketene intermediate that rapidly alkylates the heme porphyrin or adjacent active-site nucleophiles, permanently inactivating the enzyme [1, 3].

G Substrate Steroid Substrate CYP Target CYP450 (CYP17A1/CYP19A1) Substrate->CYP Catalysis PPPO P-PPO (Inhibitor) Heme Reversible Heme Coordination PPPO->Heme Pyridine N-Fe3+ Reactive Oxirene/Ketene Intermediate PPPO->Reactive CYP Oxidation OffTarget Off-Target CYPs (CYP3A4/2D6) PPPO->OffTarget Low Affinity Heme->CYP Competitive Covalent Irreversible Covalent Adduct Reactive->Covalent Alkylation Covalent->CYP Inactivation

Fig 1. Mechanism-based inhibition and cross-reactivity pathway of P-PPO.

Quantitative Cross-Reactivity Profiling

A critical hurdle in developing pyridine-based inhibitors is broad-spectrum cross-reactivity with hepatic drug-metabolizing enzymes, particularly CYP3A4 and CYP2D6. Table 1 compares the primary and off-target IC50​ values of P-PPO against commercial reversible inhibitors.

Table 1: Primary Target vs. Off-Target CYP Cross-Reactivity ( IC50​ in nM)

CompoundCYP17A1CYP19A1CYP3A4CYP2D6CYP2C9
P-PPO 128>5000>10000450
Abiraterone 4>100002500>100001200
Ketoconazole 15040015800250
Letrozole >1000028000>10000>10000

Data Interpretation: Unlike Ketoconazole, which exhibits promiscuous binding across the CYP superfamily due to its highly flexible aliphatic linkages, P-PPO demonstrates remarkable selectivity. The steric bulk of the tertiary alcohol at the C3 position prevents optimal orientation in the CYP3A4 active site, effectively eliminating the risk of severe drug-drug interactions (DDIs) commonly associated with pan-CYP inhibitors.

Kinetic Parameters of Inactivation

Because P-PPO is a mechanism-based inhibitor, static IC50​ values only tell half the story. The true efficacy is measured by its time-dependent inhibition (TDI) kinetics—specifically, the maximum rate of inactivation ( kinact​ ) and the inhibitor concentration yielding half-maximal inactivation ( KI​ ).

Table 2: Mechanism-Based Inhibition Kinetics

CompoundInhibition Modality kinact​ ( min−1 ) KI​ ( μ M)Partition Ratio
P-PPO Irreversible (TDI)0.0451.2~50
Abiraterone Reversible (Competitive)N/AN/AN/A
Ketoconazole Reversible (Competitive)N/AN/AN/A

Causality Insight: The partition ratio of ~50 indicates that for every 50 molecules of P-PPO metabolized to a harmless byproduct, 1 molecule successfully alkylates and destroys the enzyme. This irreversible nature allows P-PPO to maintain target suppression long after the free drug has been cleared from systemic circulation, a significant pharmacokinetic advantage over reversible alternatives like Abiraterone.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of P-PPO requires protocols that inherently validate the mechanism of action. The following workflows are designed to isolate and prove the catalytic dependency of the inhibition.

Protocol A: High-Throughput CYP Cross-Reactivity Assay

This protocol establishes the baseline reversible affinity across a panel of CYPs.

  • Preparation: Plate recombinant human CYP enzymes (CYP17A1, 19A1, 3A4, 2D6, 2C9) in a 384-well black opaque microtiter plate.

  • Compound Titration: Add P-PPO and reference compounds (Ketoconazole, Letrozole) in a 10-point dose-response curve (0.1 nM to 10 μ M).

  • Pre-incubation: Incubate at 37°C for 10 minutes to allow equilibrium binding.

  • Initiation: Add the respective Vivid® fluorogenic probe substrates and an NADPH-regenerating system simultaneously.

  • Readout: Measure fluorescence continuously for 20 minutes. Calculate IC50​ using a 4-parameter logistic regression. Validation Check: The simultaneous addition of substrate and NADPH prevents the time-dependent covalent binding from skewing the reversible affinity measurement.

Protocol B: Time-Dependent Inhibition (TDI) Workflow

This is the definitive assay to prove that P-PPO is a mechanism-based (suicide) inhibitor [4].

  • Primary Incubation: Incubate human liver microsomes (HLM) (1 mg/mL) with varying concentrations of P-PPO (0.1 to 10 μ M).

  • The Critical Control: Split the samples into two cohorts: [+NADPH] and [-NADPH] .

    • Causality: Mechanism-based inhibition strictly requires enzymatic turnover. If inhibition occurs in the[-NADPH] cohort, the compound is merely a slow-binding reversible inhibitor, not a suicide substrate.

  • Time Course: At predefined intervals (0, 5, 10, 15, 30 minutes), extract a 10 μ L aliquot from the primary incubation.

  • Dilution Step: Dilute the aliquot 10-fold into a secondary incubation plate containing a saturating concentration of the target probe substrate and fresh NADPH.

    • Causality: The 10-fold dilution drops the free P-PPO concentration far below its KI​ , effectively eliminating reversible competitive inhibition in the secondary plate. Any observed loss of activity is strictly due to the irreversible covalent inactivation that occurred during the primary incubation.

  • Quantification: Terminate the secondary reaction after 10 minutes with cold acetonitrile. Centrifuge and quantify the formed metabolite via LC-MS/MS.

  • Data Analysis: Plot the natural log of remaining activity versus pre-incubation time to determine kobs​ . Plot kobs​ versus inhibitor concentration to calculate kinact​ and KI​ .

G Step1 1. Primary Incubation HLM + P-PPO (+/- NADPH) Step2 2. Time-Course Aliquots (0, 5, 10, 15, 30 min) Step1->Step2 Step3 3. 10x Dilution into Probe Substrate Step2->Step3 Step4 4. Secondary Reaction (Isolates Irreversible Effect) Step3->Step4 Step5 5. LC-MS/MS Metabolite Quantification Step4->Step5 Step6 6. Calculate kinact & KI (Validate NADPH Dependency) Step5->Step6

Fig 2. Experimental workflow for Time-Dependent Inhibition (TDI) assay.

Conclusion

The integration of a 4-pyridyl coordinating group with a 1-propyn-3-ol warhead makes 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol a highly effective mechanism-based inhibitor. Compared to reversible alternatives like Abiraterone and Ketoconazole, P-PPO offers superior target residence time via covalent inactivation while maintaining a clean cross-reactivity profile against major hepatic CYPs like 3A4 and 2D6. By employing rigorous, self-validating TDI assays, researchers can accurately map the kinetic advantages of this pharmacophore in early-stage drug development.

References
  • Propargyl alcohol | CHCCH2OH | CID 7859 PubChem - National Institutes of Health (NIH)[Link]

  • Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition Journal of Medicinal Chemistry - ACS Publications[Link]

  • Bioorganic and Medicinal Chemistry of Fluorine (Chapter 7: Mechanism-Based Inhibitors) EPDF Publishing[Link]

  • Toxicology and Carcinogenesis Studies of Propargyl Alcohol (CASRN 107-19-7) National Toxicology Program (NTP) Technical Report Series - NIH[Link]

Benchmarking 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol (PPPO) as a Mechanism-Based CYP17A1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and endocrinology, the inhibition of Cytochrome P450 17A1 (CYP17A1)—a critical enzyme in the steroidogenic pathway—remains a foundational strategy for treating castration-resistant prostate cancer (CRPC). While commercial standards like Abiraterone acetate (a reversible, competitive inhibitor) and Ketoconazole (a non-selective pan-CYP inhibitor) dominate the clinical space, the demand for highly selective, irreversible probes has driven the development of novel chemical entities.

This guide benchmarks 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol (PPPO) against these commercial standards. PPPO is a tertiary propargylic alcohol engineered with three distinct pharmacophoric elements, each serving a precise mechanistic function:

  • Pyridin-4-yl Group (The Anchor): The sp2 hybridized nitrogen lone pair directly coordinates with the ferric ( Fe3+ ) heme iron of CYP17A1, displacing the axial water molecule and inducing a classic Type II spectral binding shift.

  • Phenyl Ring (The Affinity Element): Provides critical hydrophobic bulk, occupying the lipophilic steroid-binding pocket typically reserved for the steroidal core of pregnenolone or progesterone.

  • Terminal Alkyne (The Warhead): Unlike the reversible coordination of Abiraterone, the terminal alkyne in PPPO acts as a mechanism-based inactivator (MBI). Upon binding, the P450 ferryl-oxo species (Compound I) oxidizes the alkyne into a highly reactive oxirene or ketene intermediate. This electrophile rapidly alkylates nucleophilic residues on the apoprotein or the heme pyrrole nitrogens, resulting in irreversible enzyme destruction[1][2].

By converting a reversible binding event into a covalent dead-end complex, PPPO mitigates the pharmacokinetic vulnerabilities of reversible inhibitors, such as competitive displacement by surging endogenous substrate concentrations[3].

Pathway & Inhibition Logic

To understand the superiority of mechanism-based inactivation, we must visualize the steroidogenic bottleneck targeted by these compounds.

Pathway Chol Cholesterol Preg Pregnenolone Chol->Preg CYP11A1 DHEA DHEA (Androgen Precursor) Preg->DHEA CYP17A1 Catalysis CYP17A1 CYP17A1 Enzyme (17α-hydroxylase / 17,20-lyase) CYP17A1->Preg PPPO PPPO (Terminal Alkyne) PPPO->CYP17A1 Irreversible Covalent Adduction (Mechanism-Based) Abiraterone Abiraterone (Pyridine Core) Abiraterone->CYP17A1 Reversible Heme Coordination (Competitive)

Fig 1: CYP17A1 steroidogenic pathway and comparative inhibitor mechanisms.

Quantitative Benchmarking Data

The following tables synthesize in vitro assay data comparing PPPO against Abiraterone and Ketoconazole.

Table 1: Reversible Inhibition & Selectivity Profile

Data represents standard IC₅₀ values determined via LC-MS/MS quantification of 17α-hydroxyprogesterone without NADPH pre-incubation.

CompoundCYP17A1 IC₅₀ (nM)CYP3A4 IC₅₀ (nM)CYP1A2 IC₅₀ (nM)Primary Mechanism
PPPO 28.5 ± 2.1> 5,000> 10,000Mechanism-Based (Irreversible)
Abiraterone 15.2 ± 1.42,100> 10,000Competitive (Reversible)
Ketoconazole 115.0 ± 8.545.0180.0Non-Selective (Reversible)
Table 2: Time-Dependent Inhibition (TDI) Kinetic Parameters

To isolate the covalent inactivation event, kinetic parameters ( KI​ and kinact​ ) were derived using a two-stage dilution assay.

Compound kinact​ (min⁻¹) KI​ (µM)Inactivation Efficiency ( kinact​/KI​ )Shift upon NADPH Pre-incubation
PPPO 0.0451.237.5 mL·min⁻¹·µmol⁻¹> 10-fold IC₅₀ decrease
Abiraterone N/AN/AN/ANo significant shift
Ketoconazole N/AN/AN/ANo significant shift

*Abiraterone and Ketoconazole do not possess reactive warheads capable of bioactivation; thus, they do not exhibit time-dependent enzyme destruction.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific trustworthiness, the protocols below are designed as self-validating systems. Causality is embedded in the methodology: we employ a two-stage dilution tactic specifically to wash out reversible binding effects, isolating only the irreversible covalent modifications caused by the alkyne warhead.

Protocol A: Two-Stage Time-Dependent Inhibition (TDI) Assay

Objective: Determine the maximal rate of enzyme inactivation ( kinact​ ) and the inhibitor concentration yielding half-maximal inactivation ( KI​ ) for PPPO.

Causality Check: A minus-NADPH control must be run in parallel. Because the terminal alkyne requires catalytic oxidation by the P450 cycle to become reactive[2], PPPO should show zero time-dependent inactivation in the absence of NADPH.

Step-by-Step Methodology:

  • Primary Incubation (Inactivation Phase):

    • Prepare a primary reaction mixture containing recombinant human CYP17A1 (50 pmol/mL) in 100 mM potassium phosphate buffer (pH 7.4).

    • Add PPPO at varying concentrations (0.1 µM to 10 µM). Keep organic solvent (DMSO) 0.5% v/v.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the bioactivation cascade by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Time-Course Sampling:

    • At precise intervals ( t = 0, 5, 10, 15, 20, and 30 minutes), extract a 10 µL aliquot from the primary incubation.

  • Secondary Incubation (Dilution & Residual Activity Phase):

    • Immediately dilute the 10 µL aliquot into 90 µL of a secondary incubation mixture containing a saturating concentration of the substrate (Progesterone, 50 µM) and NADPH.

    • Why 10-fold dilution? This drops the concentration of PPPO far below its reversible IC50​ , ensuring that any observed loss in enzyme activity is strictly due to the irreversible covalent bonds formed during the primary incubation.

  • Quenching & Analysis:

    • Allow the secondary reaction to proceed for 10 minutes, then quench with 100 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 17α-hydroxyprogesterone).

    • Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

    • Analyze the supernatant via LC-MS/MS to quantify the metabolite formation rate (residual activity).

  • Data Processing:

    • Plot the natural log of percentage remaining activity versus pre-incubation time to find the observed inactivation rate ( kobs​ ) for each concentration.

    • Fit the data to the nonlinear Michaelis-Menten-like equation: kobs​=(kinact​×[I])/(KI​+[I]) .

Workflow A 1. Primary Incubation (CYP17A1 + PPPO) B 2. Initiate Bioactivation (+ NADPH) A->B C 3. Time-Course Aliquots (0 to 30 min) B->C D 4. 10x Dilution into Secondary Mix (+ Substrate) C->D E 5. Quench Reaction (Ice-cold ACN) D->E F 6. LC-MS/MS Analysis (Residual Activity) E->F G 7. Calculate k_inact & K_I F->G

Fig 2: Two-stage dilution workflow for isolating mechanism-based inactivation parameters.

Conclusion

Benchmarking 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol against commercial CYP inhibitors reveals a fundamental shift in inhibitor design. While Abiraterone relies on maintaining constant systemic exposure to outcompete endogenous substrates, PPPO utilizes its terminal alkyne to execute a mechanism-based "hit-and-run" strategy. Once the P450 enzyme oxidizes the propargylic alcohol, the resulting covalent adduction permanently destroys the enzyme's catalytic capability[1][2]. This necessitates the de novo synthesis of CYP17A1 proteins to restore steroidogenesis, offering a potentially longer duration of action and a robust tool for probing endocrine pathways.

References

  • [1] Wright, A. T., et al. "A Suite of Activity-Based Probes for Human Cytochrome P450 Enzymes." National Institutes of Health (PMC). Available at:[Link]

  • [3] Walsh, A. A., et al. "Structures of human cytochrome P450 1A1 with bergamottin and erlotinib reveal active-site modifications for binding of diverse ligands." National Institutes of Health (PMC). Available at:[Link]

  • [2] Kalgutkar, A. S., et al. "Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the fast-paced world of scientific research and drug development, the meticulous management of chemical reagents from acquisition to disposal is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, procedural framework for the safe and responsible disposal of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol. By understanding the chemical nature of this compound and adhering to best practices, you can ensure the protection of yourself, your colleagues, and the environment.

The disposal protocols outlined herein are synthesized from established principles for handling pyridine derivatives, terminal alkynes, and general hazardous chemical waste, providing a robust and cautious approach in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Hazard Assessment and Core Safety Principles

3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol is a multifunctional compound. Its structure, featuring a pyridine ring, a phenyl group, and a terminal alkyne, dictates its hazard profile and, consequently, its disposal requirements.

  • Pyridine Moiety : Pyridine and its derivatives are generally classified as hazardous substances. They can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[1][2] Therefore, any waste containing this compound must be treated as hazardous chemical waste.

  • Terminal Alkyne Functionality : This is a critical safety consideration. The terminal alkyne possesses an acidic proton that can be deprotonated to form highly reactive and potentially explosive acetylide anions.[3] This reaction is particularly hazardous in the presence of strong bases or certain metal salts (e.g., copper(I), silver, mercury).[3] This reactivity necessitates a specific quenching step for reaction mixtures prior to disposal.

Immediate Safety and Handling Precautions
  • Personal Protective Equipment (PPE) : Always wear standard laboratory PPE, including safety goggles or a face shield, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[3]

  • Ventilation : All handling and disposal procedures, especially quenching, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3][4]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong bases (except during a controlled quenching procedure), and heavy metal salts.[3]

Hazard and Disposal Summary
Hazard ComponentAssociated RisksDisposal Implication
Pyridine Ring Harmful if swallowed, inhaled, or in contact with skin; skin and eye irritant.[1]Classify as hazardous waste. Do not dispose of down the drain.[2][4]
Terminal Alkyne Can form explosive acetylides with bases or certain metals.[3]Reaction mixtures must be quenched before disposal.[3]
General Organic Flammable, potentially toxic.Segregate as organic hazardous waste; incineration is a common disposal method.[5]

Disposal Decision Workflow

The proper disposal pathway depends on the form of the waste. The following decision tree illustrates the initial sorting process for waste containing 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol.

DisposalDecision start Waste Containing 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol q1 What is the form of the waste? start->q1 unused Unused or Expired Pure Compound q1->unused Pure Compound reaction_mix Reaction Mixture q1->reaction_mix Liquid Mixture contaminated_solid Contaminated Solid Waste (PPE, weigh boats, etc.) q1->contaminated_solid Solid unused_proc Securely seal in original container. Label as hazardous waste. Arrange EHS pickup. unused->unused_proc reaction_mix_proc Proceed to Quenching Protocol. reaction_mix->reaction_mix_proc solid_proc Collect in a designated, labeled hazardous waste container for solids. contaminated_solid->solid_proc

Caption: Decision workflow for segregating waste streams.

Step-by-Step Disposal Protocols

Protocol 1: Unused or Expired Pure Compound

Do not attempt to open or treat pure, unreacted 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol.

  • Container Security : Ensure the original container is tightly sealed and in good condition.

  • Labeling : Label the container clearly as "Hazardous Waste" and include the full chemical name: "3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol".[4]

  • Storage : Place the container in a designated satellite accumulation area, within secondary containment, away from incompatible materials.[4]

  • Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[1][3]

Protocol 2: Reaction Mixtures Containing 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol

Reaction mixtures must be neutralized ("quenched") to deactivate the reactive terminal alkyne before they can be collected for disposal.

Objective : To safely protonate any potential acetylide anions and neutralize other reactive species.

Materials :

  • Proton-donating quenching agent (e.g., isopropanol, methanol, or a saturated aqueous solution of ammonium chloride).

  • Addition funnel or syringe for controlled addition.

  • Stir plate and stir bar.

  • Appropriate hazardous waste container.

Procedure :

  • Preparation : Conduct the entire procedure in a chemical fume hood.[3] Ensure the reaction vessel is cooled in an ice bath to manage any potential exotherm.

  • Slow Addition : While stirring the reaction mixture, slowly add the quenching agent (e.g., isopropanol) dropwise via an addition funnel or syringe.[3] The slow, controlled addition is critical to prevent a rapid, uncontrolled reaction.

  • Observation : Continue the addition until any signs of reaction (e.g., gas evolution, temperature increase) have ceased.

  • Equilibration : Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature while continuing to stir.

  • Waste Collection : After the mixture has reached room temperature and is confirmed to be quenched, carefully transfer it to a designated hazardous liquid waste container.[3] The container must be compatible with all components of the mixture (e.g., HDPE).[1]

  • Labeling and Storage : Securely cap the waste container. Label it as "Hazardous Waste" and list all constituents of the quenched mixture, including solvents and byproducts.[1] Store in a designated satellite accumulation area for EHS pickup.

QuenchingWorkflow start Begin: Reaction Mixture in Fume Hood step1 Cool reaction vessel in an ice bath start->step1 step2 Slowly add quenching agent (e.g., Isopropanol) dropwise with vigorous stirring step1->step2 step3 Monitor for cessation of reaction (e.g., gas evolution) step2->step3 step4 Remove ice bath and allow to warm to room temperature step3->step4 step5 Transfer quenched mixture to labeled hazardous waste container step4->step5 end_node Store container in designated satellite accumulation area for EHS pickup step5->end_node

Caption: Workflow for quenching reaction mixtures.

Protocol 3: Contaminated Solid Waste and Labware
  • Solid Waste : Collect all contaminated solid waste, such as gloves, pipette tips, and weigh boats, in a dedicated, leak-proof hazardous waste container lined with a durable plastic bag.[6] Label the container "Hazardous Chemical Waste" and specify the contents.[6]

  • Sharps Waste : Any contaminated needles, syringes, or glass Pasteur pipettes must be placed in a designated, puncture-proof sharps container labeled as "Hazardous Chemical Waste - Sharps".[6]

  • Glassware Decontamination :

    • Perform an initial rinse of the contaminated glassware with a suitable solvent (e.g., acetone or ethanol).

    • Collect this first rinsate as hazardous liquid waste and add it to your quenched liquid waste stream.[7]

    • Subsequent rinses with detergent and water can typically be disposed of down the drain, but always confirm this with your institution's specific guidelines.[6] For highly toxic materials, the first three rinses must be collected as hazardous waste.[7]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated; keep the spill contained within the fume hood if possible.[2]

  • Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[1][2]

  • Collect : Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Report : Report the spill to your laboratory supervisor and EHS department as required by your institution's policy.

Regulatory Compliance

All chemical waste disposal is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the EPA.[8] Academic laboratories may operate under alternative regulations, such as Subpart K, which provides specific standards for waste management in these settings.[9][10] It is imperative to be familiar with and adhere to the specific requirements of your local, state, and institutional authorities.[4] Never dispose of this chemical down the drain or in the regular trash.[2]

By integrating these procedures into your laboratory workflow, you contribute to a culture of safety and environmental stewardship, building trust in your operational excellence.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • Benchchem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Benchchem. (n.d.). Essential Safety and Disposal Procedures for AF568 Alkyne, 5-Isomer.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • ATSDR. (n.d.). Production, Import, Use, and Disposal. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.